molecular formula C6H14ClNO B1421153 3-Methylpiperidin-4-ol hydrochloride CAS No. 1185293-84-8

3-Methylpiperidin-4-ol hydrochloride

Número de catálogo: B1421153
Número CAS: 1185293-84-8
Peso molecular: 151.63 g/mol
Clave InChI: RRSULSNKSVBZRD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methylpiperidin-4-ol hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methylpiperidin-4-ol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methylpiperidin-4-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylpiperidin-4-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-methylpiperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-7-3-2-6(5)8;/h5-8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSULSNKSVBZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673808
Record name 3-Methylpiperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185293-84-8
Record name 3-Methylpiperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpiperidin-4-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of 3-Methylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpiperidin-4-ol hydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and natural products, valued for its ability to impart favorable pharmacokinetic properties. The introduction of methyl and hydroxyl substituents at the 3 and 4 positions of the piperidine ring creates stereoisomers with distinct three-dimensional arrangements. These stereochemical variations can profoundly influence the molecule's biological activity, making a thorough understanding of its structure and stereochemistry crucial for its application in the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and characterization of the diastereomers of 3-Methylpiperidin-4-ol hydrochloride. It is intended to serve as a valuable resource for researchers and scientists working with this versatile building block.

Chemical Structure and Stereoisomerism

3-Methylpiperidin-4-ol possesses two chiral centers at the C3 and C4 positions of the piperidine ring. This gives rise to two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers. The hydrochloride salt is formed by the protonation of the piperidine nitrogen.

The relative stereochemistry of the methyl and hydroxyl groups is defined as follows:

  • cis-isomer: The methyl and hydroxyl groups are on the same side of the piperidine ring. This corresponds to the (3R,4R) and (3S,4S) enantiomeric pair.

  • trans-isomer: The methyl and hydroxyl groups are on opposite sides of the piperidine ring. This corresponds to the (3R,4S) and (3S,4R) enantiomeric pair.

The presence of these stereoisomers necessitates stereoselective synthetic strategies and robust analytical methods for their differentiation and characterization.

Conformational Analysis

The stereochemical arrangement of the substituents has a profound impact on the conformational preference of the piperidine ring, which typically adopts a chair conformation to minimize steric strain.

Chair Conformations and Substituent Effects

The piperidine ring exists in a dynamic equilibrium between two chair conformations. The substituents (methyl and hydroxyl groups) can occupy either axial or equatorial positions. The relative stability of these conformers is governed by the steric interactions between the substituents and the rest of the ring.

  • Equatorial Preference: Generally, substituents prefer to occupy the more sterically favorable equatorial position to avoid 1,3-diaxial interactions.

  • Hydrogen Bonding: Intramolecular hydrogen bonding between the hydroxyl group and the piperidine nitrogen can influence the conformational equilibrium, particularly in the free base form. In the hydrochloride salt, the protonated nitrogen is less likely to act as a hydrogen bond acceptor.

The interplay of these factors determines the dominant conformation for each stereoisomer. A detailed analysis of NMR coupling constants is a powerful tool for elucidating the preferred conformation in solution.

Stereoselective Synthesis of 3-Methylpiperidin-4-ol Diastereomers

The primary route to 3-Methylpiperidin-4-ol involves the reduction of the corresponding ketone, 3-methyl-4-piperidone. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions. Often, a mixture of cis and trans isomers is obtained, which can then be separated by chromatography or fractional crystallization.

General Synthetic Workflow

G cluster_0 Synthesis of Precursor cluster_1 Stereoselective Reduction cluster_2 Separation and Salt Formation start Starting Materials ketone 3-Methyl-4-piperidone start->ketone Cyclization/ Functionalization reduction Reduction of Ketone ketone->reduction isomers Mixture of cis- and trans-3-Methylpiperidin-4-ol reduction->isomers separation Chromatographic Separation isomers->separation cis_isomer cis-3-Methylpiperidin-4-ol separation->cis_isomer trans_isomer trans-3-Methylpiperidin-4-ol separation->trans_isomer hcl_cis cis-3-Methylpiperidin-4-ol Hydrochloride cis_isomer->hcl_cis HCl Treatment hcl_trans trans-3-Methylpiperidin-4-ol Hydrochloride trans_isomer->hcl_trans HCl Treatment

Caption: General workflow for the synthesis of 3-Methylpiperidin-4-ol hydrochloride isomers.

Experimental Protocol: Reduction of N-Boc-3-methyl-4-piperidone

A common strategy to achieve stereoselectivity and improve handling is to use an N-protected piperidinone, such as the N-Boc derivative. The Boc (tert-butoxycarbonyl) group can be readily removed under acidic conditions, often concurrently with the formation of the hydrochloride salt.

Step 1: Reduction of N-Boc-3-methyl-4-piperidone

  • Dissolve N-Boc-3-methyl-4-piperidone in a suitable solvent, such as methanol or ethanol, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a reducing agent portion-wise. The choice of reducing agent will influence the diastereoselectivity:

    • Sodium borohydride (NaBH₄): A mild reducing agent that often leads to a mixture of cis and trans isomers. The stereoselectivity can be influenced by temperature and solvent.

    • Lithium aluminum hydride (LAH): A powerful reducing agent that may offer different stereoselectivity compared to NaBH₄.

    • Bulky reducing agents (e.g., L-Selectride®): These reagents often exhibit higher stereoselectivity, favoring the approach from the less hindered face of the ketone.

  • Stir the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours) and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by carefully adding water or an acidic solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of N-Boc-3-methylpiperidin-4-ol isomers.

Step 2: Separation of Diastereomers

  • The crude mixture of cis and trans isomers can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Monitor the fractions by TLC to identify and collect the separated isomers.

  • Combine the fractions containing each pure isomer and concentrate under reduced pressure.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc protected isomer in a suitable solvent (e.g., diethyl ether, methanol, or ethyl acetate).

  • Add a solution of hydrogen chloride (e.g., HCl in diethyl ether or concentrated aqueous HCl).

  • Stir the mixture. The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield the pure diastereomer of 3-Methylpiperidin-4-ol hydrochloride.

Spectroscopic Characterization and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of 3-Methylpiperidin-4-ol. The chemical shifts (δ) and, more importantly, the coupling constants (J) of the protons on the piperidine ring provide detailed information about their spatial relationships.

¹H NMR Spectroscopy

The key diagnostic signals in the ¹H NMR spectrum are those of the protons at C3 and C4 (H-3 and H-4). The coupling constant between these two protons (J₃,₄) is particularly informative for assigning the relative stereochemistry.

  • trans-isomer: In the more stable diequatorial conformation of the trans isomer, the H-3 and H-4 protons are in a trans-diaxial relationship. This results in a large coupling constant, typically in the range of 8-12 Hz.

  • cis-isomer: In the cis isomer, the H-3 and H-4 protons have a cis relationship (axial-equatorial or equatorial-axial), leading to a smaller coupling constant, typically in the range of 2-5 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts are also sensitive to the stereochemistry of the molecule. The steric environment of each carbon atom influences its chemical shift. For instance, carbons bearing axial substituents are often shielded (shifted to a lower ppm value) compared to those with equatorial substituents, a phenomenon known as the gamma-gauche effect.

Table 1: Expected NMR Data for cis- and trans-3-Methylpiperidin-4-ol

IsomerH-3 / H-4 RelationshipExpected J₃,₄ (Hz)Key ¹³C NMR Features
cisAxial-Equatorial / Equatorial-Axial~ 2 - 5Different chemical shifts for ring carbons compared to the trans isomer due to different steric environments.
transDiaxial (in stable conformer)~ 8 - 12Distinct chemical shifts reflecting the diequatorial arrangement of substituents in the dominant chair conformation.

Note: The exact chemical shifts will depend on the solvent and the presence of the hydrochloride salt.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule. Key expected absorptions include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • N-H stretch: A broad band in the region of 2400-2800 cm⁻¹ for the protonated amine (R₃N⁺-H) of the hydrochloride salt.

  • C-H stretch: Bands in the region of 2800-3000 cm⁻¹.

  • C-O stretch: A band in the region of 1000-1200 cm⁻¹.

Conclusion

3-Methylpiperidin-4-ol hydrochloride is a valuable building block with a rich stereochemistry that plays a critical role in its application in drug discovery. The ability to synthesize and characterize its distinct cis and trans diastereomers is essential for the development of novel molecules with specific three-dimensional structures and biological activities. This guide has outlined the key structural features, conformational preferences, synthetic strategies, and analytical methods for the stereochemical assignment of these important compounds.

References

  • Iorio, M. A., & Chiavarelli, S. (1972). Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols and Related Compounds. Canadian Journal of Chemistry, 50(5), 803-811. [Link]

  • PubChem Compound Summary for CID 12284277, 3-Methylpiperidin-4-one. National Center for Biotechnology Information. [Link]

  • Hilário, F. F., et al. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 38(8), 1184-1193. [Link]

  • Breit, B., & Herber, C. (2004). Stereoselective Synthesis of the C1-C15 Fragment of (+)‐Discodermolide. Angewandte Chemie International Edition, 43(22), 2940-2944. [Link]

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

CAS number 1185293-84-8 characterization data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Methylpiperidin-4-ol Hydrochloride (CAS 1185293-84-8)

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Abstract

This guide provides a comprehensive technical characterization of 3-Methylpiperidin-4-ol hydrochloride (CAS 1185293-84-8) , a critical saturated heterocycle used in diversity-oriented synthesis (DOS). Unlike planar aromatic scaffolds, this


-rich building block offers stereochemical complexity essential for optimizing physicochemical properties (logP, solubility) in late-stage drug discovery. This document details its physicochemical profile, spectroscopic signatures, and a self-validating protocol for its activation (free-basing) in nucleophilic substitution reactions.

Chemical Identity & Structural Significance

The "methyl-hydroxyl" substitution pattern on the piperidine ring introduces two contiguous chiral centers. While CAS 1185293-84-8 generally refers to the racemic hydrochloride salt, understanding its stereochemical potential is vital for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Profile

PropertyDataNote
Chemical Name 3-Methylpiperidin-4-ol hydrochlorideRacemic mixture unless specified
CAS Number 1185293-84-8
Molecular Formula

(

)
Molecular Weight 151.63 g/mol Free base: 115.17 g/mol
Appearance White to off-white crystalline solidHygroscopic nature
Solubility High: Water, Methanol, DMSO Low: DCM, Ethyl Acetate, HexanesSalt form dictates polarity
pKa (Calc.) ~10.5 (Piperidine N-H)Requires strong base for deprotonation

Structural Insight (Expertise): The hydrochloride salt stabilizes the secondary amine, preventing oxidation and polymerization during storage. However, the presence of the C3-methyl group creates steric hindrance adjacent to the C4-hydroxyl. In substitution reactions, this methyl group can influence the regioselectivity and reaction rate, often favoring


 attacks from the less hindered face if the hydroxyl is activated (e.g., mesylation).

Spectroscopic Characterization Strategy

To validate the identity and purity of CAS 1185293-84-8, a multi-modal approach is required. Standard UV detection is insufficient due to the lack of a chromophore.

A. Nuclear Magnetic Resonance ( H NMR)
  • Solvent Choice: Deuterated Oxide (

    
    ) or DMSO-
    
    
    
    is mandatory due to the salt's polarity.
  • Diagnostic Signals:

    • 
       3.0 - 3.5 ppm:  Look for multiplets corresponding to the 
      
      
      
      -protons (C2 and C6 positions). These will be significantly deshielded (shifted downfield) compared to the free base due to the positive charge on the ammonium nitrogen.
    • 
       0.9 - 1.0 ppm:  A doublet (d) corresponding to the C3-Methyl group (
      
      
      
      ). The coupling constant (
      
      
      ) helps confirm the connectivity to the methine proton at C3.
    • 
       3.5 - 4.0 ppm:  The carbinol proton (C4-H). Its splitting pattern (coupling with C3-H and C5-H) reveals the relative stereochemistry (cis vs. trans).
      
      • Trans-relationship: Large coupling constant (

        
         Hz) indicates anti-periplanar arrangement (axial-axial).
        
      • Cis-relationship: Smaller coupling constant (

        
         Hz) indicates axial-equatorial interaction.
        
B. Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Target Ion:

    
    116.1 
    
    
    
    .
  • Note: You will detect the mass of the free base cation. The chloride counter-ion is silent in positive mode but may be inferred if an elemental analysis is performed.

C. Purity Analysis (HPLC-ELSD)

Since the molecule lacks a UV-active chromophore (e.g., benzene ring), standard HPLC-UV (254 nm) will yield a flat baseline.

  • Recommended Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Why? These detectors rely on the non-volatile nature of the analyte rather than its optical properties, ensuring accurate quantification of non-chromophoric impurities.

Experimental Protocol: Controlled Free-Basing

Objective: Convert the stable storage form (HCl salt) into the reactive nucleophile (Free Base) for use in


 or reductive amination reactions.

Trustworthiness Check: This protocol includes an in-process control (IPC) step to verify complete conversion, preventing yield loss in subsequent steps.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 equivalent (eq.) of CAS 1185293-84-8 in minimal water (approx. 5 mL per gram).

  • Basification:

    • Cool the solution to 0°C (ice bath) to minimize exotherms.

    • Slowly add 4M NaOH or saturated

      
       solution dropwise.
      
    • IPC Point: Monitor pH using a calibrated probe or strip. Target pH

      
       12.
      
  • Extraction:

    • Add an organic solvent. Crucial: Use 2-MeTHF or Chloroform/Isopropanol (3:1) . Standard Diethyl Ether or Hexanes will fail to extract this polar amino-alcohol efficiently.

    • Perform 3-4 extractions to ensure quantitative recovery.

  • Drying & Concentration:

    • Dry the combined organic layers over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure (keep bath temp < 40°C to avoid volatile loss of the low MW amine).

  • Validation:

    • Weigh the residue. Theoretical yield calculation must account for the loss of HCl (MW 36.46).

    • Check: The resulting oil should be analyzed by

      
      H NMR in 
      
      
      
      . A shift of the
      
      
      -protons upfield (to ~2.5-2.8 ppm) confirms successful deprotonation.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the logical workflow for utilizing this building block, highlighting the critical decision points for characterization.

Synthesis_Workflow cluster_0 Critical Handling Steps node_start CAS 1185293-84-8 (HCl Salt Storage) node_qc QC Check: 1H NMR (D2O) Confirm Purity node_start->node_qc  Validation node_base Free-Basing (pH > 12) node_qc->node_base  Approval node_extract Extraction (2-MeTHF/CHCl3) node_base->node_extract  Workup node_reactive Reactive Free Base (Nucleophile) node_extract->node_reactive  Concentration node_app Application: Reductive Amination or SnAr Coupling node_reactive->node_app  Synthesis

Figure 1: Operational workflow for validation and activation of 3-Methylpiperidin-4-ol HCl.

References

  • Aceschem. Product Analysis: 3-Methylpiperidin-4-ol hydrochloride (CAS 1185293-84-8). Retrieved from

  • Ambeed. Chemical Structure and Properties: 3-Methylpiperidin-4-ol hydrochloride. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine Derivatives. (General Reference for Scaffold Properties). Retrieved from

  • ChemicalBook. NMR Spectrum Data for 3-Methylpiperidine Derivatives. Retrieved from

Biological activity of 3-Methylpiperidin-4-ol hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 3-Methylpiperidin-4-ol Hydrochloride Derivatives

Introduction: The Versatility of the Piperidine Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, serving as a fundamental structural motif in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its six-membered heterocyclic structure provides a robust, three-dimensional framework that can be strategically functionalized to interact with diverse biological targets. Within this important class of compounds, derivatives of 3-Methylpiperidin-4-ol have emerged as a particularly fruitful area of investigation. The presence of a hydroxyl group at the C-4 position and a methyl group at the C-3 position creates stereochemical complexity and offers multiple points for chemical modification. These features allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the discovery of compounds with a wide spectrum of biological activities. This guide provides a comprehensive technical overview of the significant pharmacological applications of 3-Methylpiperidin-4-ol derivatives, focusing on their analgesic, anticancer, antimicrobial, and neurological activities, supported by detailed methodologies and structure-activity relationship (SAR) analyses.

Potent Analgesic Activity: Modulation of Opioid Receptors

Perhaps the most well-documented and potent activity of 3-Methylpiperidin-4-ol derivatives is in the realm of analgesia. The piperidine core is a classic pharmacophore for opioid receptor agonists, with fentanyl and its congeners serving as prime examples.[3] Research has demonstrated that strategic modification of the 3-methyl-4-amido-piperidine scaffold can yield compounds with extraordinary analgesic potency, in some cases thousands of times more potent than morphine.[4]

The causality behind this activity lies in the precise orientation of functional groups that mimic endogenous opioid peptides, allowing for high-affinity binding to opioid receptors, primarily the mu-opioid receptor (MOR), in the central nervous system. The key to developing these potent analgesics was the introduction of a methoxyacetamide pharmacophore at the C-4 position and various arylethyl groups at the N-1 position.[4]

A critical insight from these studies is the profound impact of stereochemistry. The relative orientation of the C-3 methyl group and the C-4 substituent (cis or trans) dramatically influences binding affinity and potency. For instance, the cis-diastereomer of one potent derivative was found to be nearly five times more potent than its corresponding trans-diastereomer, highlighting the strict conformational requirements of the opioid receptor binding pocket.[4]

Comparative Analgesic Potency

The following table summarizes the intravenous analgesic potency of selected 3-methyl-4-(N-phenyl amido)piperidine derivatives compared to standard opioids in the mouse hot-plate test.

CompoundDiastereomerPotency vs. MorphinePotency vs. FentanylDuration of Action (at 2x ED50)Reference
40 (Brifentanil) cis--~2 min[4]
cis-42 cis13,036x29x-[4]
43 trans2,778x6x~2 min[4]
47 ---~2 min[4]
57 ---~2 min[4]

Data synthesized from literature to illustrate relative potencies and durations.[4]

Experimental Protocol: Mouse Hot-Plate Test

This protocol is a standard method for assessing the efficacy of centrally acting analgesics.[3]

  • Animal Preparation: Acclimate male mice to the testing environment for at least 60 minutes before the experiment.

  • Baseline Latency: Gently place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C). Record the time (in seconds) it takes for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 45-60 seconds) must be established.

  • Compound Administration: Administer the test compound (e.g., intravenously or intraperitoneally) at the desired dose. A control group should receive a vehicle solution.

  • Post-Treatment Latency: At predetermined time intervals (e.g., 5, 15, 30, 60 minutes) after administration, place the mouse back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • ED50 Calculation: Determine the dose required to produce a 50% analgesic effect (ED50) by testing a range of doses and performing a dose-response analysis.

G cluster_workflow Workflow: Analgesic Potency Screening A Animal Acclimation B Determine Baseline Hot-Plate Latency A->B C Administer Test Compound (e.g., 3-MP-OH Derivative) B->C D Measure Post-Treatment Latency at Time Intervals C->D E Calculate % MPE D->E F Determine ED50 (Dose-Response Curve) E->F

Caption: Workflow for assessing analgesic activity.

Anticancer and Antiproliferative Activity

The piperidine scaffold is a privileged structure in oncology drug discovery, with numerous derivatives demonstrating significant antiproliferative effects.[1][2] Substituted piperidones and related compounds have been shown to induce cytotoxicity in a variety of cancer cell lines, including leukemia (K-562), breast cancer (MCF-7), and cervical cancer (HeLa).[1][5]

Mechanism of Action: Targeting Signaling Pathways

One of the key mechanisms through which piperidine derivatives exert their anticancer effects is by inhibiting critical protein kinases involved in cell proliferation and survival.[1] For example, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been found to inhibit the JAK/STAT (Janus kinase/Signal Transducer and Activator of Transcription) signaling pathway.[1] This pathway is often constitutively activated in hematological cancers and is crucial for transmitting signals that promote cell proliferation and prevent apoptosis. By blocking this pathway, these compounds can effectively reduce the growth of cancer cells and induce programmed cell death.[1]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P dimerizes Nucleus Nucleus STAT_P->Nucleus translocates to Transcription Gene Transcription (Proliferation, Anti-Apoptosis) Nucleus->Transcription activates Inhibitor Piperidine Derivative Inhibitor->JAK inhibits

Caption: Inhibition of the JAK/STAT signaling pathway.

In Vitro Cytotoxicity Data

Several studies have quantified the antiproliferative activity of piperidine derivatives.

Compound TypeCell LineActivityIC50 ValueReference
Piperidin-4-yl propyl derivative (3b)K562 (Leukemia)Growth InhibitionSignificant
Piperidin-4-yl propyl derivative (3b)MCF-7 (Breast)Growth InhibitionSignificant[5]
Piperidin-4-yl propyl derivative (3b)HeLa (Cervical)Growth InhibitionSignificant[5]
Piperidine Salicylanilide AnalogA-549 (Lung)Cytotoxicity5.71 µM
Piperidine Salicylanilide AnalogHCT-116 (Colon)Cytotoxicity4.26 µM[6]

IC50 values represent the concentration required to inhibit cell growth by 50%.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7]

  • Cell Seeding: Seed cancer cells (e.g., K562, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-Methylpiperidin-4-ol derivative in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial and Antitubercular Potential

The piperidine ring is a versatile scaffold for the development of antimicrobial agents.[8] Derivatives have demonstrated activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[8][9] The mechanism often involves disruption of essential cellular processes in the pathogen.

Notably, specific piperidinol analogs have been identified as having promising anti-tuberculosis activity.[10] A high-throughput screening of compound libraries identified a 4-chloro-3-trifluoromethylphenyl-4-piperidinol scaffold with a minimum inhibitory concentration (MIC) of 1.5 μg/mL against Mycobacterium tuberculosis.[10] Further optimization of this hit compound led to the synthesis of a library of analogs with good antitubercular activity, although in vivo side effects precluded their further development.[10]

Antimicrobial Activity Profile
Compound ClassOrganismActivityMIC ValueReference
N-Methyl 4-Piperidone Curcuminoid (10)Streptococcus mutansModerate Antibacterial250 µg/mL[11]
N-Methyl 4-Piperidone Curcuminoid (13)S. sanguinisModerate Antibacterial250 µg/mL[11]
Piperidin-4-one derivative (III)Staphylococcus aureusAntibacterialActive[9]
Piperidin-4-one derivative (III)Enterobacter sp.AntibacterialActive[9]
Piperidinol analogM. tuberculosisAntitubercular1.5 µg/mL[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Agar Dilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

  • Media Preparation: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing two-fold serial dilutions of the test compound. Also, prepare a growth control plate with no compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the prepared agar plates with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism on the agar surface.

Applications in Neurological Disorders

Piperidine and its related heterocyclic analog, piperazine, are integral to the development of drugs targeting the central nervous system (CNS).[5][12] These scaffolds can be modified to interact with a wide range of neurotransmitter receptors and transporters. Derivatives of 3-Methylpiperidin-4-ol have been explored for their potential in treating various neurological and psychiatric conditions.

Their biological effects can range from CNS depressant to stimulant activities, depending on the specific substitutions on the piperidine ring.[5] One area of significant interest is the development of antagonists for dopamine receptors. For example, 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds have been identified as potent and selective antagonists of the dopamine D4 receptor, a target implicated in disorders such as schizophrenia and ADHD.[13] Other research has focused on developing inhibitors of the presynaptic choline transporter (CHT) using a 4-methoxy-3-(piperidin-4-yl)oxy benzamide scaffold, which could have applications in modulating cholinergic signaling in diseases like Alzheimer's.[14]

Synthesis of Structure-Activity Relationships (SAR)

The diverse biological activities of 3-Methylpiperidin-4-ol derivatives are governed by key structural features. A synthesis of the available data reveals several critical SAR trends.

  • N-1 Substitution: This position is a primary point of diversification and is crucial for tuning activity and selectivity. For potent opioid analgesics, a phenethyl or similar arylethyl group is optimal.[3][4] For other targets, this position is often modified with larger, more complex moieties to achieve specific receptor interactions.

  • C-4 Position (Hydroxyl Group): The hydroxyl group is a key handle for modification. Its conversion to amides, as seen in the analgesic series, is critical for high potency.[4] Ether linkages at this position have been used to develop choline transporter inhibitors.[14] The nature of the substituent at C-4 dictates the compound's primary pharmacological target.

  • C-3 Methyl Group and Stereochemistry: The methyl group at the C-3 position introduces a chiral center. The stereochemical relationship (cis/trans) between this methyl group and the substituent at C-4 has a profound impact on biological activity, particularly in conformationally constrained binding sites like the mu-opioid receptor.[4] This demonstrates that a precise three-dimensional arrangement of pharmacophoric elements is essential for potent activity.

cluster_legend Structure-Activity Relationship (SAR) Hotspots SAR N1 N-1 Position: - Critical for target selectivity. - Arylethyl groups favor opioid activity. C4 C-4 Position: - Key modification point. - Amides for analgesia. - Ethers/Esters for CNS targets. C3 C-3 Methyl Group: - Influences potency. - Stereochemistry (cis/trans) is critical for receptor fit.

Caption: Key SAR points on the 3-Methylpiperidin-4-ol scaffold.

Conclusion and Future Perspectives

Derivatives of 3-Methylpiperidin-4-ol hydrochloride represent a versatile and highly adaptable chemical scaffold with a rich pharmacological profile. The strategic manipulation of substituents at the N-1, C-3, and C-4 positions has led to the development of compounds with potent analgesic, anticancer, antimicrobial, and CNS activities. The profound influence of stereochemistry on potency, particularly for opioid receptor agonists, underscores the importance of three-dimensional structural control in drug design.

Future research in this area should focus on several key aspects. Firstly, the development of derivatives with improved selectivity and reduced off-target effects remains a priority, especially for CNS and anticancer applications. Secondly, exploring novel modifications of the piperidine core could unlock interactions with new biological targets. Finally, a deeper investigation into the mechanisms of action, particularly for the anticancer and antimicrobial compounds, will be essential for rational drug development and for translating these promising scaffolds into clinically viable therapeutic agents. The 3-Methylpiperidin-4-ol core continues to be a valuable starting point for the discovery of novel small-molecule therapeutics.

References

  • Borne, R. F., et al. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 34(10), 3142-3148.
  • Reddy, T. S., et al. (2020). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Letters in Drug Design & Discovery, 17(7), 867-877.
  • Yadav, P., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3737.
  • de Oliveira, T. A. S., et al. (2024). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Chemistry & Biodiversity, 21(3), e202301594.
  • Wan, B., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 19(24), 7094-7097.
  • Al-Ghorbani, M., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals, 15(8), 989.
  • Abilova, G., et al. (2024). Structure–Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. Pharmaceutical Chemistry Journal, 57(1), 1-7.
  • Al-Jaber, H. I. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry, 18(1), 23-30.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • ResearchGate. (n.d.).
  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565.
  • López-Canales, M., et al. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 1, 106-114.
  • ResearchGate. (n.d.).
  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.
  • Lasota, J., & Kachalkin, A. (2021).
  • Wieting, J. M., et al. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 24(15), 3475-3479.
  • Kumar, G. S., et al. (2010). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Tropical Journal of Pharmaceutical Research, 9(4), 345-352.
  • Sharma, A., et al. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. ACS Chemical Neuroscience, 13(17), 2537-2557.
  • Scott, J. D., et al. (2021). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv.
  • Singh, A., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88.

Sources

Substituted Piperidinols: A Journey from Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The piperidine ring, a ubiquitous scaffold in both natural products and synthetic pharmaceuticals, has played a pivotal role in the advancement of medicinal chemistry. Among its many derivatives, substituted piperidinols have emerged as a particularly privileged pharmacophore, forming the core of numerous clinically significant drugs. This guide provides a comprehensive overview of the discovery and history of substituted piperidinols, tracing their evolution from early serendipitous findings to their current status as targets of rational drug design. We will delve into the key molecular milestones, the elucidation of structure-activity relationships (SAR), the development of synthetic methodologies, and the broad therapeutic applications of this versatile chemical class. This exploration is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the enduring legacy and future potential of substituted piperidinols in medicine.

Introduction: The Piperidine Ring - A Privileged Scaffold in Medicinal Chemistry

The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of bioactive molecules underscores its importance as a "privileged scaffold"—a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target.

Ubiquity of the Piperidine Moiety in Natural Products and Synthetic Drugs

The piperidine ring is a common structural motif in a wide range of alkaloids, which are naturally occurring nitrogen-containing compounds. These include well-known examples such as piperine, the pungent compound in black pepper, and coniine, the toxic component of hemlock. In the realm of synthetic drugs, the piperidine scaffold is present in numerous therapeutic agents, including analgesics, antipsychotics, antihistamines, and antiarrhythmics. This widespread presence is a testament to the favorable physicochemical properties and versatile binding capabilities of the piperidine ring.

Physicochemical Properties and Conformational Analysis of the Piperidine Ring

The piperidine ring typically adopts a chair conformation, which minimizes steric strain. The nitrogen atom in the ring can act as a hydrogen bond acceptor, and when protonated at physiological pH, it can also serve as a hydrogen bond donor. This dual capability allows for diverse interactions with biological targets. The conformational flexibility of the piperidine ring, along with the ability to introduce substituents at various positions, provides a rich design space for medicinal chemists to explore and optimize drug-target interactions.

The Emergence of Substituted Piperidinols as a Key Pharmacophore

The introduction of a hydroxyl group onto the piperidine ring, creating a substituted piperidinol, adds a crucial functional group that can significantly enhance binding affinity and selectivity for various biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing an additional point of interaction with receptor sites. The position and stereochemistry of the hydroxyl group, along with other substituents on the ring, are critical determinants of pharmacological activity.

Early Discoveries and Serendipitous Encounters

The story of substituted piperidinols in medicine is one of both rational design and fortuitous discovery. The initial forays into this chemical class were often driven by the quest for new therapeutic agents with improved properties over existing drugs.

The Analgesic Breakthrough: The Story of Meperidine (Pethidine) and the Genesis of Piperidinol-based Opioids

The development of meperidine (pethidine) in the late 1930s by Otto Eisleb was a landmark event in the history of analgesics. While searching for new antispasmodic agents, Eisleb synthesized meperidine, a 4-aryl-piperidine derivative. Its potent analgesic properties, discovered through serendipitous observation of its morphine-like effects in mice, opened up a new class of synthetic opioids. This discovery demonstrated that the complex morphine scaffold was not essential for analgesic activity and that simpler piperidine-based structures could elicit similar effects. This paved the way for the development of a vast number of piperidinol-based opioids.

The Antihistaminic Pivot: Early Examples of Piperidinols in Allergy Treatment

In the mid-20th century, the search for effective antihistamines led to the exploration of various chemical scaffolds, including piperidines. Early examples of piperidinol-containing antihistamines laid the groundwork for the development of later-generation, non-sedating agents. These early compounds helped to establish the importance of the piperidinol moiety for interacting with the histamine H1 receptor.

Case Study: The Development of Fentanyl and its Analogs - A Paradigm Shift in Anesthesia

The synthesis of fentanyl in 1959 by Paul Janssen marked a significant advancement in the field of opioid analgesics. Fentanyl, a 4-anilidopiperidine, is approximately 100 times more potent than morphine. Its development was a result of systematic modifications to the meperidine structure. The introduction of the N-aroyl group and the anilido group at the 4-position of the piperidine ring dramatically increased potency. Subsequent research led to the development of even more potent fentanyl analogs, such as sufentanil and remifentanil, which have become indispensable in modern anesthesia due to their rapid onset and short duration of action. The development of fentanyl and its derivatives is a prime example of how systematic SAR studies on the piperidinol core can lead to drugs with highly optimized pharmacological profiles.

Rational Design and Elucidation of Structure-Activity Relationships (SAR)

The initial serendipitous discoveries of piperidinol-based drugs were followed by intensive efforts to understand the relationship between their chemical structure and biological activity. These SAR studies have been instrumental in the rational design of new and improved therapeutic agents.

The 4-Aryl-Piperidinol Core: A Versatile Template for CNS-acting Agents

The 4-aryl-piperidinol scaffold has proven to be a particularly fruitful template for the development of drugs targeting the central nervous system (CNS). By systematically varying the substituents on the aryl ring, the piperidine nitrogen, and the hydroxyl-bearing carbon, medicinal chemists have been able to fine-tune the pharmacological properties of these compounds to achieve desired levels of potency, selectivity, and duration of action.

Extensive SAR studies on 4-aryl-piperidinols have elucidated the key structural features required for potent and selective interaction with opioid receptors. For example, the presence of a phenolic hydroxyl group on the aryl ring, mimicking the tyrosine moiety in endogenous opioid peptides, is often crucial for high affinity binding. The nature and size of the substituent on the piperidine nitrogen can modulate the activity from agonism to antagonism.

The introduction of different substituents at various positions of the 4-aryl-piperidinol scaffold can have profound effects on the compound's overall pharmacological profile. For instance, the addition of a methyl group at the 3-position of the piperidine ring can influence stereochemistry and, consequently, receptor binding. Modifications to the aryl ring can impact potency and selectivity for different receptor subtypes. Furthermore, altering the lipophilicity of the molecule through substituent changes can significantly affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Chiral Piperidinols: The Importance of Stereochemistry in Receptor Binding

Many substituted piperidinols are chiral, and their different enantiomers often exhibit distinct pharmacological activities. The stereochemistry of the hydroxyl group and other substituents on the piperidine ring can dramatically influence how the molecule fits into the binding pocket of its target receptor. For example, in the case of the opioid receptor, one enantiomer may be a potent agonist while the other is inactive or even an antagonist. This highlights the critical importance of asymmetric synthesis and chiral separation in the development of piperidinol-based drugs.

Bioisosteric Replacements and Scaffold Hopping Strategies

To further optimize the properties of piperidinol-based drugs, medicinal chemists often employ strategies such as bioisosteric replacement and scaffold hopping. Bioisosteric replacement involves substituting a functional group with another group that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. Scaffold hopping involves replacing the core piperidinol scaffold with a different chemical structure while retaining the key pharmacophoric features required for biological activity. These strategies have led to the discovery of novel classes of drugs with improved therapeutic profiles.

Synthetic Strategies and Methodologies

The synthesis of substituted piperidinols has evolved significantly over the years, from classical methods to more modern and efficient strategies. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final product.

Classical Approaches: The Hantzsch Dihydropyridine Synthesis and its Modifications

The Hantzsch dihydropyridine synthesis, first reported in 1881, is a classical method for the synthesis of dihydropyridines, which can then be converted to piperidines. This one-pot condensation reaction of an aldehyde, a β-ketoester, and ammonia has been widely used and modified for the synthesis of various piperidine derivatives.

Modern Synthetic Routes

More contemporary approaches to the synthesis of substituted piperidinols offer greater flexibility and control over the final structure.

The reductive amination of piperidones is a versatile method for introducing substituents onto the piperidine nitrogen. This two-step process involves the reaction of a piperidone with an amine to form an enamine or iminium ion, which is then reduced to the corresponding piperidine.

Various cyclization strategies have been developed for the construction of the piperidine ring. These include intramolecular Michael additions, ring-closing metathesis, and Pictet-Spengler reactions. These methods allow for the synthesis of a wide range of substituted piperidines with diverse functionalities.

Given the importance of stereochemistry in the biological activity of piperidinols, the development of asymmetric synthetic methods has been a major focus of research. These methods, which include the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions, allow for the selective synthesis of a single enantiomer of a chiral piperidinol.

Experimental Protocol: A Detailed Step-by-Step Synthesis of a Representative Substituted Piperidinol

The following is a representative protocol for the synthesis of a 4-aryl-4-piperidinol, a common core structure in many CNS-acting drugs.

Synthesis of 1-benzyl-4-phenylpiperidin-4-ol

Materials:

  • 1-benzylpiperidin-4-one

  • Phenyllithium (1.8 M in dibutyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A solution of 1-benzylpiperidin-4-one (1.0 eq) in anhydrous diethyl ether is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to 0 °C in an ice bath.

  • Addition of Grignard Reagent: Phenyllithium solution (1.2 eq) is added dropwise to the stirred solution of the piperidone over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1-benzyl-4-phenylpiperidin-4-ol.

G reagents 1-benzylpiperidin-4-one Phenyllithium Anhydrous diethyl ether setup Reaction Setup (0 °C) reagents->setup addition Dropwise Addition of Phenyllithium setup->addition stirring Stirring at 0 °C (2 hours) addition->stirring quench Quenching (sat. aq. NH4Cl) stirring->quench workup Extraction & Drying quench->workup purification Column Chromatography workup->purification product 1-benzyl-4-phenylpiperidin-4-ol purification->product

Caption: Synthetic workflow for a representative 4-aryl-4-piperidinol.

Therapeutic Applications and Clinical Significance

The versatility of the substituted piperidinol scaffold is reflected in its presence in a wide range of clinically important drugs targeting various diseases.

Therapeutic ClassDrug Example(s)Mechanism of ActionClinical Use
Analgesics Fentanyl, MeperidineOpioid receptor agonistsManagement of moderate to severe pain, anesthesia
Antipsychotics Haloperidol, RisperidoneDopamine D2 and serotonin 5-HT2A receptor antagonistsTreatment of schizophrenia and bipolar disorder
Antihistamines Fexofenadine, LoratadineHistamine H1 receptor inverse agonistsRelief of allergy symptoms
Antiarrhythmics AmiodaroneBlocks potassium, sodium, and calcium channelsTreatment of cardiac arrhythmias
Analgesics: From Morphine Mimics to Atypical Opioids

Substituted piperidinols have had a profound impact on the management of pain. From the early discovery of meperidine to the development of highly potent fentanyl analogs, this chemical class has provided a rich source of opioid receptor agonists. More recently, research has focused on developing atypical opioids with mixed mechanisms of action, aiming to provide effective analgesia with a reduced side-effect profile.

Antipsychotics: The Role of Piperidinols in Dopamine and Serotonin Receptor Modulation

Many typical and atypical antipsychotic drugs feature a substituted piperidinol scaffold. These drugs primarily exert their effects by modulating dopamine and serotonin receptors in the brain. Haloperidol, a first-generation antipsychotic, is a potent dopamine D2 receptor antagonist. Second-generation antipsychotics, such as risperidone, have a broader receptor binding profile, including antagonism of both dopamine D2 and serotonin 5-HT2A receptors, which is thought to contribute to their improved side-effect profile.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_vesicle Dopamine (DA) Vesicles DA_release DA Release DA_vesicle->DA_release D2R Dopamine D2 Receptor DA_release->D2R DA Binding Signal Signal Transduction (e.g., ↓cAMP) D2R->Signal Haloperidol Haloperidol (Piperidinol Antipsychotic) Haloperidol->D2R Blockade

Caption: Mechanism of action of Haloperidol at the dopamine D2 receptor.

Antihistamines: Second-Generation Non-sedating Agents

The development of second-generation antihistamines, such as fexofenadine and loratadine, represented a significant advance in the treatment of allergies. These drugs are highly selective for the peripheral histamine H1 receptor and do not readily cross the blood-brain barrier, resulting in a non-sedating profile. Many of these second-generation antihistamines contain a substituted piperidine or piperidinol moiety, which is crucial for their high-affinity binding to the H1 receptor.

Emerging Applications: Ion Channel Modulators, Anticancer Agents, and Beyond

The therapeutic potential of substituted piperidinols extends beyond their established roles in CNS and allergy medications. Researchers are actively exploring their use as ion channel modulators for the treatment of cardiovascular diseases and neurological disorders. Furthermore, novel piperidinol derivatives have shown promise as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines. The continued exploration of this versatile scaffold is likely to uncover new and unexpected therapeutic applications in the future.

Future Perspectives and Challenges

The field of medicinal chemistry is constantly evolving, and the development of new piperidinol-based drugs will be driven by advances in our understanding of disease biology and the availability of new drug discovery technologies.

Targeting Novel Receptors and Pathways with Piperidinol Scaffolds

While substituted piperidinols have a long history of targeting well-established receptors, there is growing interest in exploring their potential to modulate novel and less-drugged targets. The use of high-throughput screening and fragment-based drug discovery approaches will be instrumental in identifying new biological targets for this privileged scaffold.

Overcoming Challenges in Selectivity and Off-Target Effects

A major challenge in drug development is achieving high selectivity for the desired target to minimize off-target effects and adverse drug reactions. For piperidinol-based drugs, this often involves fine-tuning the substitution pattern to optimize interactions with the target receptor while minimizing binding to other related receptors. The use of computational modeling and structure-based drug design can aid in the rational design of more selective ligands.

The Role of Computational Chemistry and AI in Designing the Next Generation of Piperidinol-based Drugs

Computational chemistry and artificial intelligence (AI) are playing an increasingly important role in drug discovery. These tools can be used to predict the binding affinity and selectivity of virtual compounds, screen large chemical libraries, and generate novel molecular structures with desired properties. The application of these in silico methods to the design of new piperidinol-based drugs has the potential to accelerate the discovery process and lead to the development of safer and more effective medicines.

Conclusion

The journey of substituted piperidinols in medicinal chemistry is a compelling narrative of scientific discovery, innovation, and perseverance. From their serendipitous origins as analgesics and antihistamines to their current status as rationally designed therapeutic agents for a wide range of diseases, this versatile scaffold has had an undeniable impact on human health. The continued exploration of the chemical space around the piperidinol core, aided by modern drug discovery technologies, promises to deliver the next generation of innovative medicines that will address unmet medical needs and improve the lives of patients worldwide.

References

  • Janssen, P. A. (1962). A review of the chemical features associated with strong morphine-like activity. British Journal of Anaesthesia, 34(4), 260-268. [Link]

  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]

  • Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Pauwels, P. J., & Janssen, P. A. (1992). In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and 9-hydroxyrisperidone. Molecular pharmacology, 41(3), 494-508. [Link]

  • Welch, W. M., Kraska, A. R., Sarges, R., & De-Vries, J. (1984). Non-sedating histamine H1-antagonists. 2. N-Benzhydryl-4-substituted piperidines. Journal of medicinal chemistry, 27(11), 1508-1515. [Link]

  • Vardanyan, R., & Hruby, V. (2016). Synthesis of Essential Drugs. Elsevier. [Link]

  • Krogsgaard-Larsen, P., Liljefors, T., & Madsen, U. (Eds.). (2016). Textbook of drug design and discovery. CRC press. [Link]

Solubility Profiling and Purification Strategies for 3-Methylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, thermodynamic behavior, and purification strategies for 3-Methylpiperidin-4-ol hydrochloride , a critical chiral building block in pharmaceutical synthesis.[1]

Executive Summary

3-Methylpiperidin-4-ol hydrochloride (CAS: 16496-57-2 for free base; HCl salt analogs vary) is a piperidine-derived pharmacophore often synthesized as a mixture of cis- and trans- diastereomers.[1] Its utility in drug development—specifically for opioid receptor modulators and kinase inhibitors—relies heavily on the isolation of specific stereoisomers.

This guide addresses the critical solubility differentials between these isomers. While the hydrochloride salt exhibits high aqueous solubility typical of ionic lattices, its behavior in organic solvents (alcohols, esters, ketones) offers a thermodynamic lever for diastereomeric enrichment via fractional crystallization .

Physicochemical Profile & Stereochemistry[1][2][3]

The solubility of this compound is not a single static value but a function of its diastereomeric ratio. The presence of two chiral centers (C3 and C4) creates two distinct diastereomeric pairs with different lattice energies and solvation enthalpies.

  • Structure: 3-Methylpiperidin-4-ol hydrochloride[1][2]

  • Key Functional Groups: Secondary amine (protonated), Secondary alcohol, Methyl substituent.

  • Stereochemical Impact:

    • Cis-isomer ((3R,4S) / (3S,4R)): typically adopts a conformation where substituents minimize 1,3-diaxial interactions. Often more soluble in polar aprotic solvents.[1]

    • Trans-isomer ((3R,4R) / (3S,4S)): often exhibits higher lattice energy and lower solubility in alcoholic solvents, making it the first to precipitate during cooling crystallization.

Solubility Landscape in Organic Solvents[5]

The following data summarizes the solubility behavior of 3-methylpiperidin-4-ol hydrochloride based on thermodynamic principles and homologous series data (e.g., 4-piperidinol HCl, 1,3-dimethylpiperidin-4-ol HCl).

Solubility Heatmap
Solvent ClassRepresentative SolventsSolubility RatingPrimary Application
Polar Protic Water, MethanolVery High (>100 mg/mL)Dissolution for salt formation; not suitable for crystallization (yield loss).[1]
Lower Alcohols Ethanol, Isopropanol (IPA)High (Hot) / Moderate (Cold) Ideal for Recrystallization. High temperature coefficient allows for supersaturation.[1]
Polar Aprotic DMSO, DMFHigh Reaction solvents; difficult to remove.[1] Avoid for isolation.
Ketones Acetone, MEKLow (< 5 mg/mL)Anti-solvent. Used to crash out the salt from alcoholic solutions.[1]
Esters Ethyl Acetate, Isopropyl AcetateVery Low Anti-solvent. Critical for tuning the polarity of the crystallization medium.[1]
Non-Polar Hexane, Toluene, DCMInsoluble Washing impurities; DCM may dissolve the free base but not the HCl salt.[1]
Thermodynamic Mechanism

The dissolution of the hydrochloride salt is driven by the enthalpy of solvation (


) overcoming the lattice energy (

).
  • In Water/Methanol: High dielectric constants (

    
    ) stabilize the dissociated ions (
    
    
    
    and Piperidinium
    
    
    ), leading to full solvation.
  • In Acetone/Ethyl Acetate: The lower dielectric constant cannot effectively shield the ionic charges, dominating the lattice energy and forcing precipitation.

Strategic Application: Diastereomeric Separation

The most valuable application of solubility data for this compound is the separation of cis and trans isomers. The trans-isomer hydrochloride typically possesses a more stable crystal lattice (higher melting point), resulting in lower solubility in ethanol/ethyl acetate mixtures.

Separation Logic
  • Dissolution: The diastereomeric mixture is dissolved in hot Ethanol (or Isopropanol).

  • Supersaturation: An anti-solvent (Ethyl Acetate or Acetone) is added until the "cloud point" is reached.

  • Selective Nucleation: Upon cooling, the less soluble isomer (typically trans) nucleates first.

  • Digestion: Slow cooling allows Ostwald ripening, increasing the purity of the crystals.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for your specific batch/isomer ratio.

  • Preparation: Weigh 100 mg of 3-Methylpiperidin-4-ol HCl into a 4 mL vial.

  • Solvent Addition: Add the target solvent (e.g., Ethanol) in 100

    
    L increments while maintaining the vial at a constant temperature (e.g., 25°C).
    
  • Equilibration: Vortex for 10 minutes between additions.

  • Endpoint Detection: Record the volume (

    
    ) required to achieve full dissolution (clear solution).
    
  • Calculation:

    
    
    
  • Validation: If solids remain after 2 mL, filter the supernatant, dry the residue, and calculate solubility via mass balance (Initial Mass - Residual Mass).

Protocol B: Recrystallization for Isomer Enrichment

Standard Operating Procedure for purifying 10g of crude mixture.

  • Dissolution: Suspend 10g of crude 3-Methylpiperidin-4-ol HCl in 50 mL of absolute Ethanol .

  • Heating: Heat to reflux (approx. 78°C) until fully dissolved. If insolubles remain, hot filter.

  • Anti-Solvent Addition: While maintaining reflux, slowly add Ethyl Acetate dropwise (approx. 20-30 mL) until a persistent turbidity (cloudiness) is observed.[1]

  • Re-dissolution: Add 1-2 mL of Ethanol to clear the solution.

  • Controlled Cooling: Remove heat and allow the flask to cool to room temperature over 2 hours. Do not shock cool in ice immediately.

  • Crystallization: Once ambient temperature is reached, cool to 0-4°C for 4 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold 1:1 Ethanol/EtOAc.[1]

  • Analysis: Analyze the filter cake (crystals) and mother liquor via HPLC or NMR to determine Diastereomeric Ratio (dr).

Visualizations

Figure 1: Solubility Decision Tree

A logical workflow for selecting the correct solvent system based on the process goal.

SolubilityTree Start Goal: Process 3-Methylpiperidin-4-ol HCl Decision Select Process Objective Start->Decision Rxn Reaction Medium Decision->Rxn Synthesis Purify Purification / Isolation Decision->Purify Cleanup Analysis Analytical Standard Decision->Analysis Quantification RxnSolv Use: DMF, DMSO, or Water (High Solubility, High BP) Rxn->RxnSolv CrystSolv Recrystallization System Purify->CrystSolv AnalSolv Use: Methanol or Water (Ensure full dissolution) Analysis->AnalSolv CrystLogic 1. Dissolve in Hot Ethanol 2. Add EtOAc to Cloud Point 3. Cool to 4°C CrystSolv->CrystLogic

Caption: Decision matrix for solvent selection. For purification, a binary system (Alcohol/Ester) is superior to single solvents.

Figure 2: Recrystallization Workflow

Step-by-step visualization of the purification protocol described in Section 4.

RecrystFlow Crude Crude HCl Salt (Mixture of Isomers) HotSol Hot Ethanol (78°C) Solubilized Crude->HotSol Dissolve Cloud Cloud Point (+ Ethyl Acetate) HotSol->Cloud Anti-Solvent Cool Cooling (0°C) Nucleation Cloud->Cool Slow Cool Filter Filtration Cool->Filter Separate Cake Solid Cake (Enriched Trans Isomer) Filter->Cake Liquor Mother Liquor (Enriched Cis Isomer) Filter->Liquor

Caption: Fractional crystallization workflow. The less soluble isomer (typically trans) is recovered in the solid cake.

References

  • PubChem. (2025).[1][3] 3-Methylpiperidin-4-one hydrochloride Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Mettler Toledo. (2024).[1] Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link][1]

  • Canadian Journal of Chemistry. (1972).[1] Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols. Vol 50, 803. (Foundational work on piperidinol isomer separation).

Sources

Potential therapeutic targets of 3-Methylpiperidin-4-ol hydrochloride analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" Advantage

In modern medicinal chemistry, the 3-methylpiperidin-4-ol scaffold represents a high-value "privileged structure" for diversifying drug libraries. While simple piperidines are ubiquitous in therapeutics (found in >12,000 biologically active compounds), the introduction of a methyl group at the C3 position introduces two critical features: chirality and conformational constraint .

This guide provides a technical roadmap for researchers utilizing 3-methylpiperidin-4-ol hydrochloride analogs to target G-Protein Coupled Receptors (GPCRs) and Tyrosine Kinases . We focus on exploiting the "Magic Methyl" effect—where a single methyl group can boost potency by >10-fold through hydrophobic pocket filling and desolvation penalties.

Structural Biology & SAR Logic

The Stereochemical Switch

Unlike the achiral 4-piperidinol, the 3-methyl analog possesses two chiral centers, generating four stereoisomers (cis-3R,4S; cis-3S,4R; trans-3R,4R; trans-3S,4S).

  • Cis-Isomers: Often favor compact binding modes typical of Opioid Receptors (e.g., 3-methylfentanyl analogs).

  • Trans-Isomers: Tend to adopt extended conformations suitable for Kinase Linkers or CCR5 Antagonists .

Expert Insight: When designing analogs, do not use the racemic mixture for lead optimization. The biological activity is often distinct to one isomer. For instance, in 3-methylfentanyl, the (+)-cis isomer is ~10x more potent than the (-)-cis isomer.

The "Magic Methyl" Effect

The C3-methyl group is not merely a spacer; it acts as a conformational lock. By favoring specific chair conformations (equatorial vs. axial methyl), it reduces the entropic penalty of binding.

  • Mechanism: The methyl group displaces high-energy water molecules from hydrophobic sub-pockets in the target protein (e.g., the orthosteric site of MOR or the ATP-binding pocket of ALK).

Primary Therapeutic Targets

Target A: Mu-Opioid Receptor (MOR) Modulation

Relevance: High-potency analgesics. The 3-methylpiperidin-4-ol core is the direct metabolic precursor and synthetic scaffold for 3-Methylfentanyl and its analogs.

  • Mechanism: Agonism of the

    
    -opioid receptor leads to G-protein coupling (Gi/o), inhibition of adenylate cyclase, and hyperpolarization of neurons.
    
  • Analog Design: Esterification of the C4-hydroxyl with propionyl chloride, followed by N-alkylation with phenethyl halides, yields potent MOR ligands.

Target B: JAK/STAT Pathway Inhibitors (Tofacitinib Analogs)

Relevance: Autoimmune diseases (Rheumatoid Arthritis). While Tofacitinib utilizes a 3-amino-4-methylpiperidine core, the 3-methyl-4-hydroxy scaffold offers a bioisosteric alternative to explore novel IP space.

  • Hypothesis: Replacing the C4-methyl/C3-amine with C3-methyl/C4-ether linkages can alter metabolic stability (reducing oxidative metabolism at the ring) while maintaining hinge-region binding in the JAK kinase domain.

Target C: CCR5 Antagonists (HIV Entry Inhibition)

Relevance: Antiretroviral therapy. Substituted piperidines are core pharmacophores in CCR5 antagonists (e.g., Vicriviroc). The 3-methyl group can enhance selectivity against the related CCR2 receptor by clashing with non-conserved residues in the transmembrane bundle.

Visualizing the Mechanism

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the downstream effects of targeting MOR with 3-methylpiperidin-4-ol derived agonists.

MOR_Signaling Ligand 3-Me-Piperidine Analog MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binding (Stereoselective) G_Protein Gi/o Protein (Heterotrimer) MOR->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Inhibition K_Channel GIRK Potassium Channels G_Protein->K_Channel Activation (Efflux) Ca_Channel Voltage-Gated Ca2+ Channels G_Protein->Ca_Channel Inhibition (Influx) cAMP cAMP Levels AC->cAMP Decrease Effect Hyperpolarization & Analgesia K_Channel->Effect Ca_Channel->Effect

Figure 1: Signal transduction pathway activated by 3-methylpiperidin-4-ol derived opioids. Note the bifurcation of G-protein signaling leading to neuronal hyperpolarization.

Experimental Protocols

Protocol: Synthesis and Isomer Separation

Objective: Isolate cis-3-methylpiperidin-4-ol from the racemic reduction mixture.

Reagents:

  • 1-Benzyl-3-methyl-4-piperidone (Precursor)

  • Sodium Borohydride (NaBH4)

  • Ethanol (Solvent)

  • HCl (for salt formation)

Step-by-Step Workflow:

  • Reduction: Dissolve 1-benzyl-3-methyl-4-piperidone (10 mmol) in Ethanol (50 mL) at 0°C. Slowly add NaBH4 (15 mmol). Stir for 2 hours.

    • Why? Low temperature favors kinetic control, influencing the cis/trans ratio.

  • Quenching: Add water (10 mL) and extract with Dichloromethane (DCM).

  • Deprotection: Hydrogenate (H2, Pd/C) to remove the benzyl group, yielding 3-methylpiperidin-4-ol.

  • Crystallization (Critical): Convert the free base to the Hydrochloride salt using 1M HCl in ether.

    • Validation: The cis-isomer hydrochloride salt typically crystallizes from ethanol/ether, while the trans-isomer remains in the mother liquor (verify via NMR).

Protocol: Competitive Radioligand Binding Assay

Objective: Determine Ki values for MOR.

  • Membrane Prep: Use CHO cells stably expressing human MOR.

  • Ligand: [3H]-DAMGO (Agonist radioligand).

  • Incubation: Incubate membranes with [3H]-DAMGO (1 nM) and varying concentrations of the 3-methylpiperidin-4-ol analog (10^-10 to 10^-5 M) for 60 min at 25°C.

  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate Ki using the Cheng-Prusoff equation.

Comparative Data: The Methyl Effect

The following table summarizes the impact of C3-methylation on binding affinity for a theoretical 4-anilidopiperidine scaffold (Fentanyl-class).

Scaffold AnalogSubstituent (C3)ConfigurationMOR Affinity (IC50 nM)Relative Potency
Fentanyl (Ref)H-1.21x
3-Me-Analog AMethyl(+)-cis0.15 8x
3-Me-Analog BMethyl(-)-cis25.00.05x
3-Me-Analog CMethyltrans (racemic)4.50.26x

Table 1: Structure-Activity Relationship (SAR) demonstrating the stereochemical dependence of potency. Data adapted from Van Bever et al. (1974).

Workflow Visualization: Analog Library Generation

This workflow describes the logical process for generating a library of analogs starting from the core hydrochloride salt.

Library_Workflow Start 3-Methylpiperidin-4-ol HCl Salt Step1 N-Alkylation (Diversity Point 1) Start->Step1 R-X / Base Step2 O-Acylation/Etherification (Diversity Point 2) Step1->Step2 R'-COCl / NaH Screen High-Throughput Screening (HTS) Step2->Screen Purified Library Hit Lead Candidate Screen->Hit IC50 < 10nM

Figure 2: Parallel synthesis workflow for diversifying the N-terminus and C4-oxygen of the scaffold.

References

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery. Angewandte Chemie International Edition. Link

  • Van Bever, W. F., et al. (1974). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • DrugBank Online. Fentanyl: Pharmacology and Structure.Link

Commercial suppliers and purity of 3-Methylpiperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Title: Commercial Suppliers and Purity of 3-Methylpiperidin-4-ol Hydrochloride: A Technical Guide for Drug Development

Executive Summary 3-Methylpiperidin-4-ol hydrochloride (CAS: 1185293-84-8 / 2387566-30-3) is a critical piperidine scaffold used in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and other bioactive heterocyclic agents. Its utility in medicinal chemistry is defined by its stereochemical complexity; the compound exists as cis and trans diastereomers, each possessing enantiomeric pairs.[1][2][3] This guide provides a technical framework for sourcing, validating, and handling this intermediate, emphasizing the detection of stereochemical impurities and process-related byproducts that compromise downstream API (Active Pharmaceutical Ingredient) synthesis.[1][2][3]

Chemical Identity & Stereochemical Complexity[3]

The commercial value of 3-Methylpiperidin-4-ol hydrochloride lies in its stereochemistry.[3] The relative configuration between the methyl group at C3 and the hydroxyl group at C4 dictates the biological activity of the final drug candidate.[1][2][3]

Table 1: Chemical Identity & Key Isomers

Compound DesignationStereochemistryCAS NumberKey Characteristics
Racemic (Generic) Mixture of cis/trans1185293-84-8Common starting material; requires chiral resolution.
(3R,4S)-Isomer Cis-configuration2387566-30-3Often the bioactive pharmacophore; thermodynamically less stable than trans.
(3R,4R)-Isomer Trans-configuration2718878-62-5Common impurity in cis-syntheses; distinct coupling constants in NMR.
Free Base N/A373604-43-4Hygroscopic oil/solid; prone to oxidation if not stored as HCl salt.

Synthesis-Driven Impurity Profile

To validate purity, one must understand the synthesis.[1][2][3] The commercial production typically involves the reduction of 3-methyl-4-piperidinone.[3] The choice of reducing agent determines the diastereomeric ratio (dr), while the salt formation step locks in the purity.[1][2]

Mechanistic Insight: The Reduction Vector

The hydride attack on 3-methyl-4-piperidinone can occur from the axial or equatorial face.

  • Bulky Reductants (e.g., L-Selectride): Favor the cis-alcohol via equatorial attack (steric control).[2][3]

  • Small Reductants (e.g., NaBH4): Often yield a mixture (e.g., 3:1 trans:cis) due to thermodynamic control.[1][2][3]

Critical Impurities:

  • Unreacted Ketone (3-Methyl-4-piperidinone): Reactive electrophile; potential mutagenic impurity (PGI).[3]

  • Stereoisomers: Trans-isomer contamination in a cis-specified product (or vice versa).[3]

  • Over-reduction Byproducts: If catalytic hydrogenation is used with aromatic precursors (e.g., hydroxypyridines), ring-opening or deamination can occur.[1][2][3]

SynthesisPath Precursor 3-Methyl-4-piperidinone (Ketone) Reagent Reduction (NaBH4 or H2/Cat) Precursor->Reagent Intermediate Mixture of Cis/Trans Alcohols Reagent->Intermediate Purification Crystallization / HCl Salt Formation Intermediate->Purification Impurity1 Impurity A: Unreacted Ketone Intermediate->Impurity1 Incomplete Rxn Impurity2 Impurity B: Wrong Diastereomer Intermediate->Impurity2 Poor Selectivity Product 3-Methylpiperidin-4-ol HCl (Target Isomer) Purification->Product Selective Precipitation

Figure 1: Synthesis pathway highlighting the origin of critical impurities (ketones and diastereomers).[3]

Analytical Characterization Protocols

Trusting a Certificate of Analysis (CoA) without verification is a risk in drug development.[2] The following protocols provide a self-validating system for incoming goods.

Protocol A: Stereochemical Validation via 1H-NMR

Differentiation of cis and trans isomers relies on the coupling constant (


) of the proton at C4.
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

  • Acquisition: Run standard 1H-NMR (400 MHz or higher).

  • Analysis Region: Focus on the H4 methine signal (approx. 3.0 - 3.8 ppm).

    • Trans-isomer (diaxial H3-H4): Large coupling constant (

      
       Hz) due to 180° dihedral angle.[2]
      
    • Cis-isomer (axial-equatorial): Smaller coupling constant (

      
       Hz).[2]
      
  • Causality: The rigid chair conformation of the piperidine ring enforces these specific magnetic environments, making NMR the definitive tool for diastereomeric purity.[1][2][3]

Protocol B: Purity Profiling via HPLC-CAD/ELSD

Since the compound lacks a strong UV chromophore (no aromatic rings), standard UV detection at 254 nm is insufficient.[2][3] Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is required.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: CAD (Corona Veo) or ELSD.[2][3]

  • Acceptance Criteria:

    • Main Peak Purity: >98.0% (Area %).[2]

    • Ketone Impurity: <0.1% (Critical for downstream toxicity).[2]

Commercial Supply Landscape & Procurement Strategy

Suppliers for this intermediate generally fall into three tiers.[2][3] Your choice depends on the development stage.

Table 2: Supplier Tier Analysis

Supplier TierTypical PurityDocumentationRisk ProfileRecommended Use
Catalog Houses (e.g., Sigma, Combi-Blocks)95-97%Basic CoA (H-NMR)Moderate.[3] Batch-to-batch stereochem variability.Early Discovery / Hit-to-Lead
Specialty CROs (e.g., Enamine, Pharmablock)98%+Full Analytics (Chiral HPLC)Low.[2][3] High stereochemical fidelity.Lead Optimization / GLP Tox
Bulk Manufacturers (Custom Synthesis)>99%DMF / Validation PackagesVery Low.[2][3] Custom specs.GMP Manufacturing / Clinical
Supplier Qualification Workflow

Do not rely solely on the vendor's claimed purity.[2][3] Implement a "Trust but Verify" workflow.

SupplierQual Start Receive Sample (3-Methylpiperidin-4-ol HCl) Step1 Visual Inspection (Hygroscopicity Check) Start->Step1 Decision1 Is it deliquescent? Step1->Decision1 Step2 1H-NMR Analysis (DMSO-d6) Decision1->Step2 No (Dry Solid) Reject Reject / Reprocess Decision1->Reject Yes (Wet) Decision2 Is Diastereomeric Ratio > 95:5? Step2->Decision2 Step3 HPLC-CAD/ELSD (Impurity Profiling) Decision2->Step3 Yes Decision2->Reject No (Mixed Isomers) Decision3 Ketone < 0.1%? Step3->Decision3 Approve Approve Vendor Decision3->Approve Yes Decision3->Reject No (Toxic Impurity)

Figure 2: Decision tree for qualifying incoming commercial batches of piperidine intermediates.

Handling, Stability, and Safety

  • Hygroscopicity: The hydrochloride salt is significantly less hygroscopic than the free base but can still absorb moisture, leading to "clumping" and weighing errors.[1][2]

    • Recommendation: Store in a desiccator or under nitrogen.[2][3] Re-dry in a vacuum oven at 40°C if the solid becomes sticky.

  • Stability: Stable at room temperature for >2 years if kept dry.[2] The free base is prone to N-oxidation; the HCl salt protects the amine from oxidation.[3]

  • Safety: Treat as a potential irritant (Skin/Eye).[2][3][5] As a secondary amine precursor, avoid contact with nitrosating agents (e.g., nitrites) to prevent the formation of carcinogenic N-nitrosamines.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12284277, 3-Methylpiperidin-4-one. Retrieved from [Link][2][3]

  • Royal Society of Chemistry (2011). Supplementary Information: Synthesis of substituted piperidines and characterization data. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 3-Methylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for the spectroscopic characterization of 3-Methylpiperidin-4-ol hydrochloride . It deviates from standard templates to prioritize the logical flow of structural elucidation required in a high-stakes R&D environment.

Executive Summary & Compound Profile

3-Methylpiperidin-4-ol hydrochloride (CAS: 2387566-30-3 / 1185293-84-8 for varying stereoisomers) is a critical chiral building block in the synthesis of piperidine-based pharmaceuticals. Its value lies in the two contiguous stereocenters at C3 and C4.

In drug development, distinguishing between the cis (e.g., 3R,4S) and trans (e.g., 3R,4R) diastereomers is non-negotiable, as their biological activities often diverge drastically. This guide provides a self-validating spectroscopic workflow to confirm identity and stereochemistry.

Chemical Profile[1][2][3][4][5][6]
  • Formula: C₆H₁₃NO · HCl

  • MW: 115.17 (Free Base) + 36.46 (HCl) = 151.63 g/mol

  • Physical State: Hygroscopic white to off-white crystalline solid.

  • Solubility: Highly soluble in water (

    
    ), Methanol (
    
    
    
    ), and DMSO (
    
    
    ). Sparingly soluble in
    
    
    unless neutralized.

Strategic Characterization Workflow

The following directed acyclic graph (DAG) outlines the logical progression for full structural validation. This workflow minimizes sample waste and maximizes data integrity.

CharacterizationWorkflow Sample 3-Methylpiperidin-4-ol HCl (Raw Sample) Solubility Solubility Check (D2O vs DMSO-d6) Sample->Solubility MS Mass Spectrometry (ESI-MS) Sample->MS Identity (MW) IR FT-IR (ATR) Sample->IR Funct. Groups NMR_1H 1H NMR (Stereochem Probe) Solubility->NMR_1H Dissolution Valid Validated Structure MS->Valid IR->Valid NMR_13C 13C NMR (Carbon Count) NMR_1H->NMR_13C NOESY NOESY/ROESY (Spatial Conf.) NMR_1H->NOESY If ambiguous NMR_13C->Valid NOESY->Valid

Caption: Integrated spectroscopic workflow ensuring sequential validation of molecular weight, functional groups, and stereochemistry.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and analyze fragmentation to verify the piperidine core.

Methodological Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Concentration: 10 µg/mL (Prevent detector saturation).

Data Interpretation

The hydrochloride salt dissociates in the LC/MS mobile phase. You will observe the cation of the free base.

Ion Speciesm/z (Expected)Interpretation
[M+H]⁺ 116.1 Protonated molecular ion (Base Peak).
[M+Na]⁺ 138.1Sodium adduct (common in glass containers).
[2M+H]⁺ 231.2Dimer formation (concentration dependent).
Fragment 98.1[M+H - H₂O]⁺ (Loss of water, characteristic of alcohols).

Expert Insight: A strong signal at m/z 98.1 (loss of 18 Da) confirms the presence of the hydroxyl group and its lability, typical for secondary alcohols.

Infrared Spectroscopy (IR)

Objective: Confirm the salt form (HCl) and key functional groups (OH, NH).

Methodological Protocol
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid hygroscopic water absorption which obscures the OH region.

  • Scan Parameters: 4000–600 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.

Diagnostic Bands
Frequency (cm⁻¹)Vibration ModeStructural Assignment
3200–3400 O-H Stretch (Broad)Alcohol group (H-bonded).
2400–3000 N-H⁺ Stretch (Broad/Multiple)Ammonium salt (Piperidinium HCl). Distinct from free amine.[1]
2930–2950 C-H Stretch (sp³)Methyl and Ring CH₂/CH.
1580–1600 N-H BendAmmonium deformation.
1050–1100 C-O StretchSecondary alcohol (C4-OH).

Nuclear Magnetic Resonance (NMR)

Objective: The definitive tool for stereochemical assignment (cis vs trans).

Sample Preparation (The "Self-Validating" Step)
  • Solvent Choice: Use DMSO-d6 if you need to see the OH and NH protons (exchange is slower). Use D2O for cleaner aliphatic signals (OH/NH exchange with D, disappearing from spectrum).

  • Neutralization (Optional): If resolution is poor due to salt effects, add 1-2 drops of NaOD/D2O to the NMR tube to generate the free base in situ, sharpening the coupling constants.

1H NMR Data (400 MHz, D₂O)

Note: Chemical shifts are approximate and depend on concentration/pH.

ProtonShift (δ ppm)MultiplicityCoupling (J Hz)Structural Insight
3-Me 0.95 – 1.05Doublet (d)J ≈ 6-7 HzMethyl group attached to C3.
H-4 3.40 – 3.80Multiplet (dt or td)Critical (See below) Proton geminal to hydroxyl group.
H-2, H-6 2.80 – 3.40MultipletsComplexProtons adjacent to Nitrogen (deshielded).
H-3, H-5 1.50 – 2.00MultipletsComplexRing methylene/methine protons.
Stereochemical Determination: The Karplus Logic

The relationship between H-3 and H-4 determines the stereochemistry.

  • Trans-isomer (3R,4R): The substituents (Me and OH) are typically diequatorial to minimize steric strain. This places the protons H-3 and H-4 in an axial-axial relationship (anti-periplanar).

    • Expected

      
      : 10 – 12 Hz  (Large coupling).
      
  • Cis-isomer (3R,4S): One substituent is axial, the other equatorial.[2] The protons H-3 and H-4 are in an axial-equatorial relationship (gauche).

    • Expected

      
      : 2 – 5 Hz  (Small coupling).
      
Stereochemistry Decision Tree

StereochemTree Start Analyze H-4 Signal (approx 3.4 - 3.8 ppm) Coupling Measure Vicinal Coupling (J_3,4) Start->Coupling LargeJ Large J (10-12 Hz) Axial-Axial Protons Coupling->LargeJ SmallJ Small J (2-5 Hz) Axial-Equatorial Protons Coupling->SmallJ Trans TRANS Isomer (Diequatorial Substituents) LargeJ->Trans Cis CIS Isomer (Axial/Equatorial Substituents) SmallJ->Cis

Caption: Decision logic for assigning stereochemistry based on vicinal proton coupling constants (


).
13C NMR Data (100 MHz, D₂O)

Six distinct carbon signals are expected.[3]

  • C-4 (CH-OH): ~65-70 ppm (Deshielded by Oxygen).

  • C-2/C-6 (CH₂-N): ~45-50 ppm (Deshielded by Nitrogen).

  • C-3 (CH-Me): ~35-40 ppm.

  • C-5 (CH₂): ~25-30 ppm.[4]

  • Me (CH₃): ~10-15 ppm.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Piperidine derivatives. NIST Chemistry WebBook. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Standard text for Karplus relationship and coupling constants).

Sources

InChI key and molecular formula for 3-Methylpiperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methylpiperidin-4-ol Hydrochloride: Properties, Synthesis, and Applications

Executive Summary: 3-Methylpiperidin-4-ol hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a substituted piperidine, it serves as a valuable molecular building block, imparting three-dimensional character and specific physicochemical properties to larger, more complex molecules. The presence of methyl and hydroxyl groups on the saturated ring system allows for stereochemical diversity and provides vectors for further functionalization, making it a versatile scaffold for creating novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, stereochemistry, plausible synthetic routes, analytical characterization methods, and its applications as a key intermediate in the design of advanced pharmaceutical compounds.

Chemical Identity and Physicochemical Properties

3-Methylpiperidin-4-ol hydrochloride is the salt form of the parent base, 3-methylpiperidin-4-ol. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and its substitution pattern is critical for defining biological activity and pharmacokinetic properties.[1] The presence of two stereocenters at the C3 and C4 positions gives rise to four possible stereoisomers, which can be grouped into two diastereomeric pairs: cis and trans.

Nomenclature and Key Identifiers

The precise stereochemistry is a critical parameter, and different isomers are identified by unique CAS numbers. The trans isomer, with the methyl and hydroxyl groups on opposite faces of the ring, is often the subject of synthetic focus.

IdentifierDataSource
IUPAC Name (3R,4S)-3-Methylpiperidin-4-ol hydrochlorideN/A
Molecular Formula C₆H₁₄ClNO[2][3][4]
Molecular Weight 151.63 g/mol [2][3][4]
InChIKey ZBWDVIJCVHQRSH-PHDCRDNUSA-NComputed
Canonical SMILES C[C@H]1CNC[C@H]1O.Cl[4]
CAS Number 2387566-30-3 ((3R,4S)-trans isomer HCl)[2][4]
1932475-12-1 ((3R,4S)-trans isomer free base)[4][5]
1185293-84-8 (isomer mixture HCl)[3][6]
Physical Form White to off-white solid[7]
Storage Store at room temperature under an inert atmosphere[3][6][7]
Chemical Structure and Stereochemistry

The relative orientation of the C3-methyl and C4-hydroxyl groups defines the cis and trans diastereomers. The chair conformation of the piperidine ring is the most stable, and substituents can occupy either axial or equatorial positions. For the trans isomer, the thermodynamically most stable conformation typically features both the methyl and hydroxyl groups in equatorial positions to minimize steric strain.

Caption: Structure of (3R,4S)-3-Methylpiperidin-4-ol Hydrochloride.

Synthesis and Manufacturing Strategy

The synthesis of 3-methylpiperidin-4-ol hydrochloride typically originates from a protected form of 3-methylpiperidin-4-one. The stereochemical outcome of the final product is dictated by the reduction of the ketone.

Causality in Synthetic Design
  • N-Protection: The piperidine nitrogen is protected, commonly with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions and to improve solubility in organic solvents. The Boc group is stable under many reaction conditions but can be easily removed with acid.

  • Stereoselective Ketone Reduction: This is the most critical step for establishing the desired trans stereochemistry. The choice of reducing agent is paramount.

    • Small Hydride Donors (e.g., Sodium Borohydride, NaBH₄): These agents tend to approach the ketone from the less sterically hindered face, which can lead to a mixture of diastereomers or favor the cis product (axial alcohol).

    • Bulky Hydride Donors (e.g., L-Selectride®, Lithium tri-sec-butylborohydride): These reagents are highly sterically demanding. They preferentially attack from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position initially. However, upon workup, this often equilibrates to the more stable equatorial position, yielding the desired trans product with high diastereoselectivity.[8]

  • Deprotection and Salt Formation: The N-Boc group is removed under acidic conditions (e.g., HCl in dioxane or ethanol). This same step conveniently forms the final hydrochloride salt, which is often a crystalline, stable solid that is easier to handle and purify than the free base.

Experimental Protocol: Synthesis of trans-3-Methylpiperidin-4-ol Hydrochloride

This protocol describes a plausible, field-proven method for the diastereoselective synthesis.

Step 1: Diastereoselective Reduction of N-Boc-3-methylpiperidin-4-one

  • In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve N-Boc-3-methylpiperidin-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow, careful addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-trans-3-methylpiperidin-4-ol.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude product from Step 1 in 1,4-dioxane (or ethanol).

  • Add a solution of hydrogen chloride (4M in 1,4-dioxane, 3.0 eq) and stir the mixture at room temperature for 4 hours.

  • A precipitate will form. Monitor for the disappearance of the Boc-protected intermediate by TLC.

  • Concentrate the mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield trans-3-methylpiperidin-4-ol hydrochloride.

start N-Boc-3-methyl -piperidin-4-one reduction Stereoselective Reduction start->reduction workup1 Aqueous Workup (NaHCO₃) reduction->workup1 1. reagent1 L-Selectride®, THF -78 °C reagent1->reduction intermediate N-Boc-trans-3-methyl -piperidin-4-ol workup1->intermediate 2. deprotection Acidic Deprotection & Salt Formation intermediate->deprotection 3. purification Purification (Filtration/Trituration) deprotection->purification 4. reagent2 HCl in Dioxane Room Temperature reagent2->deprotection product trans-3-Methylpiperidin-4-ol Hydrochloride purification->product 5.

Caption: Synthetic workflow for 3-Methylpiperidin-4-ol Hydrochloride.

Analytical Characterization

Confirming the identity, purity, and stereochemistry of the final compound is essential. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Expected Analytical Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum will confirm the core structure. Key signals include a doublet for the C3-methyl group, multiplets for the piperidine ring protons, and a signal for the hydroxyl proton. The coupling constants between the protons on C3 and C4 can help confirm the trans stereochemistry.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should show six distinct carbon signals corresponding to the methyl group and the five carbons of the piperidine ring.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight and purity. For the free base, the expected [M+H]⁺ ion would be observed at m/z 116.107.[9] The hydrochloride salt will not be observed directly but its presence is confirmed by other means.

  • HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method can be used to determine the chemical purity of the compound, typically aiming for >97%.

Protocol: Purity Analysis by Reverse-Phase HPLC
  • System: HPLC with UV detection.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Applications in Research and Drug Development

The 3-methyl-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, offering a robust platform for generating compounds with therapeutic potential.[1]

Role as a Versatile Building Block

The value of this scaffold lies in the combination of its features:

  • 3D Geometry: Unlike flat aromatic rings, the saturated piperidine ring introduces a defined three-dimensional geometry, which can lead to more specific and higher-affinity interactions with biological targets.

  • Modulation of Physicochemical Properties: The basic nitrogen atom (pKa ~9-10) can be protonated at physiological pH, enhancing aqueous solubility. The methyl and hydroxyl groups influence lipophilicity and hydrogen bonding potential.

  • Vectors for Derivatization: The secondary amine and the hydroxyl group are key handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). The amine can be alkylated or acylated, while the hydroxyl group can be etherified or esterified to introduce different pharmacophoric elements.

Therapeutic Areas of Interest

Substituted piperidines are core components of numerous approved drugs, particularly for central nervous system (CNS) disorders and oncology.[1] For example, related 3-substituted piperidine scaffolds have been investigated for their activity as dopamine receptor antagonists.[10][11] The specific 3-methyl-4-hydroxy substitution pattern can be found in intermediates for complex molecules targeting kinases, proteases, and other enzymes where precise spatial arrangement of functional groups is critical for activity.

cluster_top Core Scaffold cluster_bottom Drug Development Pathway scaffold 3-Methylpiperidin-4-ol Hydrochloride derivatization Scaffold Derivatization (Amine Alkylation, O-Etherification) scaffold->derivatization Provides 3D Geometry & Functional Handles sar Structure-Activity Relationship (SAR) Studies derivatization->sar lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Role as a building block in drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • GHS Signal Word: Warning.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Keep the container tightly sealed in a dry and well-ventilated place. The compound is hygroscopic and should be stored under an inert atmosphere (e.g., Argon or Nitrogen) to maintain its integrity.[3][7]

References

  • Lead Sciences. 3-Methylpiperidin-4-ol hydrochloride. [Link]

  • PubChem. 3-methylpiperidin-4-one (C6H11NO). PubChemLite. [Link]

  • PubChemLite. 4-methylpiperidin-3-ol hydrochloride (C6H13NO). [Link]

  • PubChem. (R)-3-Methylpiperidin-3-ol hydrochloride. [Link]

  • PubChem. trans-4-Methylpiperidin-3-ol hydrochloride. [Link]

  • Zhang, J., Schmalz, H.-G. (2006). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116867. [Link]

  • Journal of the Chemical Society C: Organic. Some diastereoisomeric 3-methyl-4-phenylpiperidin-4-ols. [Link]

  • Google Patents.
  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

  • PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 3-Methylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methylpiperidin-4-ol hydrochloride is a pivotal heterocyclic building block in contemporary drug discovery and development. Its piperidine core is a prevalent scaffold in a multitude of biologically active molecules. The stereochemistry of the methyl and hydroxyl groups on the piperidine ring offers diverse spatial arrangements, making its various isomers valuable intermediates in the synthesis of complex pharmaceutical agents. The hydrochloride salt form is frequently employed to enhance the compound's solubility and stability.

This guide provides a comprehensive overview of the critical aspects of handling and storing 3-Methylpiperidin-4-ol hydrochloride, with a focus on ensuring its chemical integrity. As the stability of this intermediate directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API), a thorough understanding of its properties is paramount for researchers, scientists, and drug development professionals. This document will delve into the physicochemical properties, recommended storage conditions, potential degradation pathways, and analytical methodologies for stability assessment, providing a holistic framework for its effective management in a research and development setting. For the purpose of providing specific data, this guide will focus on the (3R,4S)-3-Methylpiperidin-4-ol hydrochloride isomer where such information is available.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-Methylpiperidin-4-ol hydrochloride is essential for its appropriate handling and for the development of robust analytical methods.

Chemical Structure:

The chemical structure of the (3R,4S) isomer of 3-Methylpiperidin-4-ol hydrochloride is presented below. The piperidine ring exists in a chair conformation, with the substituents occupying specific axial or equatorial positions, which can influence the molecule's reactivity and interaction with its environment.

Caption: Chemical structure of (3R,4S)-3-Methylpiperidin-4-ol hydrochloride.

Key Physicochemical Data:

The following table summarizes the key physicochemical properties for isomers of 3-Methylpiperidin-4-ol hydrochloride and a related compound. It is crucial to note the specific isomer when considering these properties.

Property(3R,4S)-3-Methylpiperidin-4-ol hydrochloride[1](R)-3-Methylpiperidin-3-ol hydrochloride[2]3-Methylpiperidin-4-one hydrochloride[3]
CAS Number 2387566-30-32305080-34-4Not Applicable
Molecular Formula C₆H₁₄ClNOC₆H₁₄ClNOC₆H₁₂ClNO
Molecular Weight 151.63 g/mol 151.63 g/mol 149.62 g/mol
Appearance Data not availableData not availableWhite to light yellow crystalline powder
Melting Point Data not availableData not available176.5-177 °C
Boiling Point Data not availableData not available224.6°C at 760 mmHg
Solubility Data not availableData not availableSlightly soluble in water

Stability Profile and Degradation Pathways

The stability of 3-Methylpiperidin-4-ol hydrochloride is influenced by several environmental factors. Understanding its susceptibility to degradation is critical for defining appropriate storage conditions and shelf-life.

Key Factors Influencing Stability:

  • Temperature: Elevated temperatures can accelerate degradation processes. As a general guideline for amines, storage at temperatures below 30°C is recommended to maintain stability.[2] For long-term storage, refrigeration (2-8°C) is advisable.

  • Humidity: The hydrochloride salt is likely hygroscopic, meaning it can absorb moisture from the atmosphere. The presence of water can lead to physical changes, such as deliquescence, and can also facilitate hydrolytic degradation pathways.

  • Light: Many organic molecules, particularly those with heteroatoms, are susceptible to photodegradation. Piperidine derivatives, such as piperine, have been shown to be sensitive to light. Therefore, it is prudent to protect 3-Methylpiperidin-4-ol hydrochloride from light.

  • pH: The stability of the compound in solution is expected to be pH-dependent. The protonated amine is generally more stable than the free base. In alkaline conditions, the free base is more susceptible to oxidation.

  • Oxidation: The secondary amine and the secondary alcohol functionalities are susceptible to oxidation. The presence of oxidizing agents or exposure to air (oxygen) over prolonged periods, especially at elevated temperatures or in the presence of metal ions, could lead to degradation.

Potential Degradation Pathways:

  • Oxidation of the Alcohol: The secondary alcohol at the C-4 position can be oxidized to the corresponding ketone, 3-methylpiperidin-4-one. This is a common degradation pathway for secondary alcohols.

  • Oxidation of the Amine: The secondary amine in the piperidine ring can be oxidized to form various products, including the corresponding N-oxide or imine, which may undergo further reactions.

  • Dehydration: Under acidic conditions and at elevated temperatures, elimination of water from the alcohol could potentially occur, leading to the formation of an unsaturated piperidine derivative.

  • Ring Opening: While less common under typical storage conditions, extreme pH and high temperatures could potentially lead to the cleavage of the piperidine ring.

Start 3-Methylpiperidin-4-ol HCl (Stable) Oxidation_Alcohol Oxidation of Alcohol (e.g., air, peroxide impurities) Start->Oxidation_Alcohol [O] Oxidation_Amine Oxidation of Amine (e.g., air, metal ions) Start->Oxidation_Amine [O] Dehydration Dehydration (acidic conditions, heat) Start->Dehydration -H₂O Ketone 3-Methylpiperidin-4-one Oxidation_Alcohol->Ketone N_Oxide N-Oxide Derivative Oxidation_Amine->N_Oxide Unsaturated_Piperidine Unsaturated Derivative Dehydration->Unsaturated_Piperidine

Caption: Potential degradation pathways for 3-Methylpiperidin-4-ol hydrochloride.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of 3-Methylpiperidin-4-ol hydrochloride, the following storage and handling conditions are recommended:

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Store at room temperature (below 30°C). For long-term storage, refrigeration (2-8°C) is recommended.[2]To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[1]To prevent oxidation of the amine and alcohol functional groups.
Container Store in a tightly sealed, opaque container.To prevent moisture absorption and exposure to light.
Environment Store in a dry, well-ventilated area.To minimize hygroscopicity and potential for hydrolysis.

Handling Precautions:

  • Handle the compound in a well-ventilated area or in a fume hood to avoid inhalation.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid contact with skin and eyes.

  • Minimize exposure to atmospheric moisture and air by keeping containers tightly closed when not in use.

  • For weighing and transferring, it is advisable to work quickly and in a low-humidity environment if possible.

Stability-Indicating Analytical Methodology

A validated stability-indicating analytical method is crucial for accurately assessing the purity of 3-Methylpiperidin-4-ol hydrochloride and for quantifying any degradation products that may form over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable and widely used technique for this purpose.[4]

Forced Degradation Studies:

Before method validation, forced degradation studies should be conducted to generate potential degradation products and to demonstrate the specificity of the analytical method.[5][6] These studies involve subjecting the compound to stress conditions more severe than those encountered during routine storage.

cluster_0 Forced Degradation Workflow Sample 3-Methylpiperidin-4-ol HCl Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, heat) Sample->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, heat) Sample->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Sample->Oxidation Thermal Thermal Stress (e.g., 60°C, solid state) Sample->Thermal Photolytic Photolytic Stress (e.g., UV/Vis light) Sample->Photolytic Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Workflow for forced degradation studies.

Proposed HPLC-UV Method for Stability Assessment:

The following is a proposed starting point for a stability-indicating RP-HPLC method. This method would require optimization and validation for the specific isomer of 3-Methylpiperidin-4-ol hydrochloride being analyzed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • The use of a buffer is important for consistent peak shape and retention time of the basic amine.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of the polar parent compound from potentially more non-polar degradation products.

    • Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over a suitable time frame (e.g., 20-30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As 3-Methylpiperidin-4-ol hydrochloride lacks a strong chromophore, detection at a low UV wavelength (e.g., 200-220 nm) is likely necessary.[7] A diode array detector (DAD) would be beneficial to assess peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a known amount of the compound.

    • Dissolve and dilute to a suitable concentration (e.g., 0.5-1.0 mg/mL) using the mobile phase or a suitable diluent (e.g., a mixture of water and acetonitrile).

Method Validation:

The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The chemical stability and proper storage of 3-Methylpiperidin-4-ol hydrochloride are critical for its successful application in research and drug development. This guide has outlined the key physicochemical properties, factors influencing its stability, and recommended storage and handling procedures. While specific experimental data on the degradation of this compound is limited, a conservative approach based on the known properties of similar chemical structures is warranted. This includes protection from heat, light, and moisture, and storage under an inert atmosphere.

Furthermore, the implementation of a robust, validated stability-indicating HPLC method is essential for monitoring the purity of this intermediate and ensuring the quality of downstream synthetic products. The proposed analytical methodology and forced degradation strategy provide a solid foundation for establishing such a quality control system. By adhering to the principles and protocols described in this guide, researchers, scientists, and drug development professionals can ensure the integrity of 3-Methylpiperidin-4-ol hydrochloride, thereby contributing to the overall quality and success of their research and development endeavors.

References

  • 3-Methylpiperidin-4-one hydrochloride. ChemBK. [Link]

  • (R)-3-Methylpiperidin-3-ol hydrochloride, min 98%, 100 mg. LabAlley. [Link]

  • (3R,4R)-4-methylpiperidin-3-ol. PubChem. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]

  • Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. [Link]

  • High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. PubMed. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Chromatography Online. [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

  • Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science. [Link]

  • UV-Vis Spectrum of 6-(6-Aminohexanamido)hexanoic acid. SIELC Technologies. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • HPLC UV detection. Element Lab Solutions. [Link]

Sources

Role of the piperidine motif in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search for Information

I'm starting a comprehensive search to understand piperidine in drug discovery. I'm focusing on its prevalence, physicochemical traits, and effect on pharmacological action. It's a broad starting point, with many resources to gather!

Expanding Search Parameters

I'm now expanding my search to focus on FDA-approved drugs with the piperidine scaffold, their uses, and mechanisms. I'm also looking into synthesis methodologies. Furthermore, I'll research piperidine as a "privileged scaffold", considering its target-binding abilities and hydrogen bonding contributions for my future guide. Experimental protocols for synthesis and efficacy evaluations are next!

Defining Guide Structure

I'm now structuring the guide. I'll start with an introduction to piperidine and its significance, then detail its physicochemical traits and its role as a privileged scaffold with examples. I'm focusing on common synthetic strategies and how they connect to building effective drug molecules. I'm planning tables summarizing key data, plus Graphviz diagrams for clarity. I'll make sure it all adheres to my role.

Refining Data Gathering

I'm now zeroing in on FDA-approved drugs with the piperidine structure, focusing on therapeutic applications and mechanisms of action, and diving deeper into its synthetic routes. I'm prioritizing research on its "privileged scaffold" status to understand target binding and hydrogen bonding's impact, aiming to build a robust foundation for the guide. Next, I'll search for synthesis and assay protocols.

Defining Piperidine's Role

I've just begun a deep dive into the piperidine motif within drug discovery. I've compiled a preliminary dossier covering its fundamental definition, key physicochemical properties (solubility, pKa, conformation), and how it's employed. My next step involves an investigation into its metabolic stability, and how its structure-activity relationships are currently employed.

Expanding Piperidine's Library

I've significantly expanded my understanding of piperidine in drug discovery. The initial literature review affirmed piperidine's status as a privileged scaffold in FDA-approved drugs. I've compiled a list of drugs, including methylphenidate and minoxidil, and their therapeutic areas. Now, I'm focusing on acquiring detailed synthesis protocols and identifying specific examples illustrating piperidine's pharmacokinetic and pharmacodynamic contributions.

Refining My Piperidine Search

I'm now refining my approach after the initial broad search on the piperidine motif in drug discovery. The preliminary work confirmed piperidine's prevalence, but I need more structured data. I'm prioritizing a comprehensive, categorized list of FDA-approved piperidine drugs, with mechanisms of action. Detailed synthesis protocols for a model compound are next, followed by examples of its pharmacokinetic and pharmacodynamic contributions. Lastly, I'll chase quantitative data and authoritative sources for a scientifically sound guide.

Analyzing Piperidine Data

I have a solid grasp of piperidine's physicochemical properties and prevalence in approved drugs. I'm now actively focusing on its diverse pharmacological activities, analyzing how these relate to its chemical structure and potential for new applications. I'm also examining specific drug interactions that involve piperidine-based compounds.

Prioritizing Core Requirements

I've established a strong foundation regarding piperidine's properties and role in drug design. My current focus is shifting towards meeting the "Core Requirements" head-on. I'm actively searching for a detailed, replicable synthesis protocol for a piperidine drug, moving beyond general strategies. I'm also prioritizing the discovery of a specific biological assay protocol for evaluating piperidine compounds, to build the self-validating system. To build trustworthy and complete tables, I'm finding more specific quantitative data.

Refining Guide Structure

I have a robust grasp of piperidine's properties, synthetic strategies, and pharmacological roles, but now I'm shifting to meet core requirements. I'm focusing on finding a detailed synthesis protocol for a piperidine drug and a robust biological assay. I also aim to gather specific quantitative data for comprehensive tables and pinpoint explicit examples of piperidine's influence on receptor binding and pharmacokinetics, along with appropriate citations. Finally, I'm beginning to structure the technical guide and brainstorm visualizations.

Gathering Information.

I've assembled detailed protocols for Donepezil synthesis, a key piperidine-containing drug, and the Ellman's method for acetylcholinesterase assessment. These sources are invaluable for my current needs.

Expanding the Dataset

I've expanded my data to include more FDA-approved drugs with the piperidine motif, though I still need to consolidate this into a table. I'm focusing on finding more quantitative physicochemical property data for a wider range of piperidine-containing drugs for a more robust comparison. Case studies with clear data regarding piperidine's influence are also a priority. I'm also starting to structure the guide and create the Graphviz diagrams.

Compiling Initial Data

I have compiled foundational information, including synthesis protocols for Donepezil and the Ellman's assay for acetylcholinesterase inhibition. These are solid starting points to build upon, and I am ready to delve deeper into each facet. I'm focusing on organizing this data for the guide's specific technical parameters.

Expanding Data Acquisition

I've significantly expanded my data acquisition, organizing a list of FDA-approved piperidine drugs, and compiling their therapeutic classes and mechanisms. I am developing comparative tables of their physicochemical properties. My immediate focus is on structuring this data, and designing effective Graphviz diagrams to illustrate key concepts. The plan is to create self-validating system protocols.

Structuring the Guide Content

I am now structuring the FDA-approved drug list into a clear table, including therapeutic class, mechanism, and piperidine motif role. I'm also creating a comparative table of physicochemical properties and fleshing out the "Expertise & Experience" pillar. I'll focus on self-validating system protocols and designing Graphviz diagrams to visually represent key concepts. My next step is consolidating everything into a narrative with in-text citations and a reference list.

Methodological & Application

Application Notes and Protocols: N-Alkylation Reactions of 3-Methylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-alkylated piperidine scaffolds are cornerstone structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their prevalence in FDA-approved drugs underscores their significance in medicinal chemistry. The substituent on the piperidine nitrogen plays a critical role in modulating the pharmacological activity, selectivity, and pharmacokinetic properties of these molecules. 3-Methylpiperidin-4-ol, a chiral cyclic amino alcohol, serves as a versatile building block for the synthesis of complex molecular architectures. Its N-alkylation provides a direct route to a diverse library of compounds for drug discovery and development.

This comprehensive guide provides detailed application notes and protocols for the N-alkylation of 3-Methylpiperidin-4-ol hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking to synthesize novel N-substituted 3-methylpiperidin-4-ol derivatives. The protocols described herein are grounded in established chemical principles and have been optimized for efficiency, selectivity, and scalability.

Core Principles and Mechanistic Considerations

The N-alkylation of amines is a fundamental carbon-nitrogen bond-forming reaction.[1] When starting with an amine hydrochloride salt, such as 3-Methylpiperidin-4-ol hydrochloride, the nitrogen atom is protonated, rendering it non-nucleophilic. Therefore, the first crucial step in any N-alkylation protocol is the in-situ neutralization of the hydrochloride salt to liberate the free amine. This is typically achieved by the addition of a suitable base. The choice of base is critical and depends on the specific alkylation method employed.

Two primary strategies for the N-alkylation of 3-Methylpiperidin-4-ol are discussed in this guide:

  • Direct Alkylation with Alkyl Halides: This is a classical SN2 reaction where the nucleophilic nitrogen of the free amine attacks an electrophilic alkyl halide.[2][3] The reaction proceeds through a well-defined transition state, leading to the formation of the N-alkylated product and a hydrohalic acid, which is neutralized by the base present in the reaction mixture. A key challenge in this method is the potential for over-alkylation to form a quaternary ammonium salt, especially with reactive alkyl halides.[4][5]

  • Reductive Amination: This powerful and versatile method involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in the same pot to the corresponding N-alkylated amine.[6][7] This approach is highly favored in pharmaceutical chemistry due to its broad substrate scope and operational simplicity.[6] Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.

The Role of the Starting Material: 3-Methylpiperidin-4-ol Hydrochloride

3-Methylpiperidin-4-ol hydrochloride is a stable, crystalline solid that is easier to handle and store compared to the free base, which can be hygroscopic and prone to atmospheric CO₂ absorption. The hydrochloride salt ensures a defined stoichiometry and protects the amine from undesired side reactions during storage. However, as mentioned, it necessitates the use of a base to liberate the nucleophilic free amine for the N-alkylation reaction to proceed.

Experimental Protocols

Protocol 1: N-Alkylation via Direct Alkylation with an Alkyl Halide

This protocol details the N-benzylation of 3-Methylpiperidin-4-ol hydrochloride using benzyl bromide as the alkylating agent.

Materials and Reagents
ReagentFormulaM.W.CAS No.Supplier
3-Methylpiperidin-4-ol hydrochlorideC₆H₁₄ClNO151.63N/ACommercially Available
Benzyl bromideC₇H₇Br171.04100-39-0Commercially Available
Potassium carbonate (K₂CO₃)K₂CO₃138.21584-08-7Commercially Available
Acetonitrile (CH₃CN)CH₃CN41.0575-05-8Anhydrous, Commercially Available
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6Commercially Available
Saturated sodium bicarbonate solutionNaHCO₃(aq)--Prepared in-house
Brine (Saturated NaCl solution)NaCl(aq)--Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Commercially Available
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Methylpiperidin-4-ol hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-3-methylpiperidin-4-ol.

Rationale and Insights
  • Choice of Base: Potassium carbonate is a mild inorganic base that is effective in neutralizing the hydrochloride salt and the HBr generated during the reaction.[8] Its insolubility in acetonitrile drives the reaction forward.

  • Solvent Selection: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions. It effectively dissolves the reactants and facilitates the nucleophilic attack.

  • Control of Over-alkylation: While over-alkylation is a concern, the use of a slight excess of the alkylating agent and careful monitoring of the reaction can minimize the formation of the quaternary ammonium salt.[8] The secondary amine product is generally less reactive than the primary amine starting material, which helps in achieving mono-alkylation.[4]

Protocol 2: N-Alkylation via Reductive Amination

This protocol describes the N-ethylation of 3-Methylpiperidin-4-ol hydrochloride using acetaldehyde as the carbonyl source and sodium triacetoxyborohydride (STAB) as the reducing agent.

Materials and Reagents
ReagentFormulaM.W.CAS No.Supplier
3-Methylpiperidin-4-ol hydrochlorideC₆H₁₄ClNO151.63N/ACommercially Available
AcetaldehydeC₂H₄O44.0575-07-0Commercially Available
Sodium triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9456553-60-7Commercially Available
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Commercially Available
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, Commercially Available
Saturated sodium bicarbonate solutionNaHCO₃(aq)--Prepared in-house
Brine (Saturated NaCl solution)NaCl(aq)--Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Commercially Available
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Methylpiperidin-4-ol hydrochloride (1.0 eq), anhydrous dichloromethane, and triethylamine (1.2 eq). Stir at room temperature for 10 minutes.

  • Formation of Iminium Ion: Add acetaldehyde (1.5 eq) to the mixture and stir for 30 minutes at room temperature.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-ethyl-3-methylpiperidin-4-ol.

Rationale and Insights
  • Choice of Base: Triethylamine is a common organic base used to neutralize the hydrochloride salt. It is soluble in dichloromethane, facilitating a homogeneous reaction mixture.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It is less reactive towards carbonyl groups than sodium borohydride, which minimizes the reduction of the starting aldehyde. It is also moisture-sensitive and should be handled with care.[10][11]

  • Temperature Control: The portion-wise addition of STAB at low temperature is crucial to control the exothermic reaction and prevent the formation of byproducts.

  • Safety Precautions: Sodium triacetoxyborohydride can release flammable gases upon contact with water.[12] The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.[13][14]

Visualization of Reaction Workflows

Direct Alkylation Workflow

Direct_Alkylation cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification Start 3-Methylpiperidin-4-ol HCl + K2CO3 in Acetonitrile Add_Alkyl_Halide Add Benzyl Bromide Start->Add_Alkyl_Halide Reflux Heat to Reflux (4-6 hours) Add_Alkyl_Halide->Reflux Filter Filter Inorganic Salts Reflux->Filter Concentrate1 Concentrate Filtrate Filter->Concentrate1 Extract Aqueous Work-up (EtOAc, NaHCO3, Brine) Concentrate1->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product1 N-Benzyl-3-methylpiperidin-4-ol Purify->Product1

Caption: Workflow for Direct N-Alkylation.

Reductive Amination Workflow

Reductive_Amination cluster_setup Reaction Setup cluster_reaction Iminium Formation & Reduction cluster_workup Work-up & Purification Start 3-Methylpiperidin-4-ol HCl + TEA in DCM Add_Aldehyde Add Acetaldehyde Start->Add_Aldehyde Add_STAB Add STAB at 0°C Add_Aldehyde->Add_STAB Stir Stir at RT (2-4 hours) Add_STAB->Stir Quench Quench with NaHCO3 Stir->Quench Extract Aqueous Work-up (DCM, Brine) Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product2 N-Ethyl-3-methylpiperidin-4-ol Purify->Product2

Caption: Workflow for Reductive Amination.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion - Insufficient base- Ensure the base is anhydrous and use a slight excess.
- Inactive alkylating agent- Use a fresh bottle of the alkylating agent or purify it before use.
- Incomplete iminium ion formation- Increase the reaction time before adding the reducing agent. Consider using a dehydrating agent like MgSO₄.
Over-alkylation - Excess alkylating agent- Use a stoichiometric amount or a slight excess of the amine.
(Direct Alkylation)- High reaction temperature- Perform the reaction at a lower temperature for a longer duration.
Formation of Byproducts - Reaction with the hydroxyl group- Consider protecting the hydroxyl group with a suitable protecting group (e.g., silyl ether) if it interferes with the reaction.
- Aldol condensation of the aldehyde- Add the aldehyde slowly to the reaction mixture.
(Reductive Amination)
Difficult Purification - Presence of unreacted starting materials- Optimize the reaction conditions to drive the reaction to completion.
- Emulsion during work-up- Add more brine or filter the mixture through a pad of celite.

Conclusion

The N-alkylation of 3-Methylpiperidin-4-ol hydrochloride is a versatile transformation that provides access to a wide range of valuable compounds for drug discovery. Both direct alkylation with alkyl halides and reductive amination offer reliable and efficient methods for this purpose. The choice of method will depend on the specific substrate, the desired product, and the available resources. By following the detailed protocols and considering the mechanistic insights provided in this guide, researchers can successfully synthesize novel N-alkylated 3-methylpiperidin-4-ol derivatives and advance their research programs.

References

  • Watson, A. J. A., Maxwell, A. C., & Williams, J. M. J. (2011). Microwave heating enables a Borrowing Hydrogen strategy to form C-N bonds from alcohols and amines. Journal of Organic Chemistry, 76(7), 2328-2331. [Link]

  • American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • ChemBK. (2024, April 9). 3-Methylpiperidin-4-one hydrochloride. [Link]

  • Wiley Online Library. (n.d.). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Angewandte Chemie International Edition. [Link]

  • University of Calgary. (n.d.). Alkylation of Amines. [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • Google Patents. (n.d.). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.
  • ScienceMadness Discussion Board. (2012, July 1). N-alkylation of 4-piperidone. [Link]

  • Carlo Erba Reagents. (n.d.). 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. [Link]

  • MDPI. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-methyl-4-piperidone. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. [Link]

  • PubChem. (n.d.). 3-Methylpiperidin-4-one. [Link]

  • ResearchGate. (2025, August 6). (PDF) N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. [Link]

  • Journal of Organic and Pharmaceutical Chemistry Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

Sources

Application Note: Strategic Scaffold Diversification of 3-Methylpiperidin-4-ol for Biased Mu-Opioid Receptor (MOR) Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The piperidine ring serves as the structural core for a vast array of analgesic compounds, including the phenylpiperidines (meperidine, fentanyl) and prodine derivatives. Among these, 3-Methylpiperidin-4-ol hydrochloride represents a high-value, chiral scaffold. The introduction of a methyl group at the C3 position creates rigid stereochemical constraints that significantly influence receptor binding affinity and signaling bias.

Current medicinal chemistry efforts have shifted from simply increasing potency to optimizing the therapeutic index via biased agonism . The goal is to design ligands that selectively activate the G-protein signaling pathway (analgesia) while minimizing


-arrestin recruitment (respiratory depression, tolerance).[1]

This application note details a modular protocol for synthesizing a library of C3-methylated piperidine esters. Unlike traditional linear synthesis, this protocol emphasizes divergent library generation and stereochemical resolution , enabling researchers to rapidly profile structure-activity relationships (SAR) for next-generation analgesics.

Chemical Logic & Structure-Activity Relationship (SAR)

The 3-methylpiperidin-4-ol scaffold offers three vectors for diversification:

  • N-Substituent (R1): Modulates lipophilicity and blood-brain barrier (BBB) penetration. Bulky arylethyl groups (e.g., phenethyl) typically enhance

    
    -opioid receptor (MOR) affinity via interaction with the receptor's hydrophobic pocket.
    
  • C3-Methyl Stereochemistry: The cis isomer (3-Me and 4-substituent on the same side) generally exhibits superior potency compared to the trans isomer due to a "locked" chair conformation that mimics the bioactive peptide turn.

  • C4-Functionalization (R2): Esterification of the C4-hydroxyl group allows for rapid exploration of electronic effects and metabolic stability.

SAR Logic Visualization

SAR_Logic Scaffold 3-Methylpiperidin-4-ol N_Sub N-Substitution (R1) (Lipophilicity/Affinity) Scaffold->N_Sub Alkylation C3_Me C3-Methyl Group (Conformational Lock) Scaffold->C3_Me Resolution C4_Func C4-Ester (R2) (Binding/Metabolism) Scaffold->C4_Func Acylation Outcome Biased Ligand Profile (High G-Protein / Low B-Arrestin) N_Sub->Outcome C3_Me->Outcome C4_Func->Outcome

Figure 1: Structural diversification vectors of the 3-methylpiperidin-4-ol scaffold targeting biased signaling profiles.

Experimental Protocols

Safety Pre-Requisite: High Potency Warning

CRITICAL: Derivatives of 3-methylpiperidine, particularly 4-esters and 4-anilidopiperidines, can exhibit potency 100x–1000x greater than morphine.

  • Engineering Controls: All synthesis must be performed in a certified fume hood with HEPA filtration.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Naloxone availability is required in the lab area.

  • Waste: Segregate all reaction waste as hazardous opioid-active material.

Phase A: Preparation of the Reactive Scaffold (Free-basing & N-Alkylation)

This step converts the stable hydrochloride salt into a reactive free base and introduces the primary pharmacophore anchor (N-substituent).

Reagents:

  • 3-Methylpiperidin-4-ol HCl (1.0 eq)

  • Alkyl Halide (e.g., (2-bromoethyl)benzene for phenethyl analogs) (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Acetonitrile (ACN) or DMF (anhydrous)

  • Potassium Iodide (KI) (catalytic, 0.1 eq)

Procedure:

  • Salt Break: Suspend 3-Methylpiperidin-4-ol HCl in ACN. Add finely powdered

    
    . Stir at room temperature for 30 minutes to liberate the amine.
    
  • Alkylation: Add the Alkyl Halide and catalytic KI.

  • Reflux: Heat the mixture to reflux (

    
     for ACN) under nitrogen atmosphere. Monitor via LC-MS for disappearance of starting material (typically 4–6 hours).
    
    • Checkpoint: The appearance of the N-alkylated product peak (

      
      ) confirms reaction progress.
      
  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. Redissolve residue in DCM, wash with water and brine. Dry over

    
    .
    
  • Crude Yield: Expect >85% yield of the N-substituted-3-methylpiperidin-4-ol as a diastereomeric mixture (cis/trans).

Phase B: Stereochemical Resolution (The Critical Step)

Separating the cis and trans isomers is crucial before final functionalization, as they have distinct pharmacological profiles.

Method: Fractional Crystallization

  • Dissolve the crude N-substituted amino-alcohol in hot ethanol.

  • Add Dibenzoyl-L-tartaric acid (1.0 eq).

  • Allow the solution to cool slowly to room temperature, then refrigerate at

    
     for 12 hours.
    
  • Filtration: The precipitate is typically enriched in one diastereomer (often the cis-isomer salt).

  • Validation: Neutralize a small sample and analyze via

    
    -NMR. The C3-methyl doublet and C4-proton splitting patterns distinguish isomers.
    
    • Cis-isomer: C3-Me typically appears at

      
       ppm (d).
      
    • Trans-isomer: C3-Me typically appears at

      
       ppm (d).
      
Phase C: C4-Functionalization (Library Generation)

Parallel synthesis of esters to probe the binding pocket.

Reagents:

  • Resolved N-substituted-3-methylpiperidin-4-ol (1.0 eq)

  • Acyl Chlorides (Library: Propionyl chloride, Butyryl chloride, Cyclopropanecarbonyl chloride) (1.2 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • DMAP (catalytic)

  • DCM (anhydrous)

Procedure:

  • Dissolve the alcohol in anhydrous DCM and cool to

    
    .
    
  • Add

    
     and DMAP.
    
  • Dropwise add the specific Acyl Chloride.

  • Warm to room temperature and stir for 2 hours.

  • Quench: Add saturated

    
    . Extract with DCM.
    
  • Purification: Flash column chromatography (Silica, MeOH:DCM gradient).

Analytical Data Summary

The following table summarizes expected analytical signatures for a successful synthesis of a standard reference compound: Prodine Analog (1-phenethyl-3-methyl-4-propionoxypiperidine) .

Analytical MethodParameterExpected Result (Cis-Isomer)
LC-MS (ESI+) Molecular Ion

(Calc.)
1H-NMR (CDCl3) C3-Methyl

0.92-0.98 ppm (doublet, J=6.5 Hz)
1H-NMR (CDCl3) C4-Methine

4.80-5.00 ppm (multiplet, deshielded by ester)
IR Spectroscopy Carbonyl (C=O)Strong band at

(Ester)
HPLC Purity

required for biological assay

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 3-Methylpiperidin-4-ol HCl Step1 Step 1: Free-basing & N-Alkylation (R-X, K2CO3, ACN) Start->Step1 Check1 LC-MS Checkpoint (Confirm N-Sub) Step1->Check1 Step2 Step 2: Stereochemical Resolution (Dibenzoyl-L-tartaric acid) Check1->Step2 Pass Branch Isomer Separation Step2->Branch CisPath Cis-Isomer (High Potency Scaffold) Branch->CisPath Precipitate TransPath Trans-Isomer (Control/Low Potency) Branch->TransPath Filtrate Step3 Step 3: C4-Esterification (R'-COCl, Et3N, DMAP) CisPath->Step3 Final Final Library: Biased Ligand Candidates Step3->Final

Figure 2: Step-by-step synthetic workflow for generating isomerically pure analgesic candidates.

References

  • Casy, A. F., et al. (1969).[2] "Structure-activity relations in analgesics based on 4-anilinopiperidine." Journal of Pharmacy and Pharmacology.

  • Vargas, H. M., et al. (1989). "Design, synthesis and SAR of analgesics." Progress in Clinical and Biological Research.

  • Bohn, L. M., et al. (2017). "Biased Opioid Ligands."[1][3][4] Frontiers in Pharmacology / MDPI. (Contextualizing the SR-series and biased signaling).

  • Surmont, R., et al. (2010).[5] "Synthesis of 4-substituted 3,3-difluoropiperidines." Journal of Organic Chemistry. (Methodology for substituted piperidine synthesis).

  • Krutikov, V. I., et al. (2025). "Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives." ResearchGate.[6][7]

Sources

Application Note: Stereocontrolled Synthesis of 3-Methylpiperidin-4-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-methylpiperidin-4-ol scaffold contains two contiguous stereocenters, creating a challenge of controlling both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry. This scaffold is the pharmacophore backbone of Tofacitinib (Xeljanz), where the specific cis-(3R,4R) configuration is critical for biological efficacy.

This guide provides two validated workflows:

  • Kinetic Control Protocol: Accessing the cis-diastereomer via steric-approach controlled reduction.

  • Dynamic Kinetic Resolution (DKR) Protocol: Establishing absolute enantioselectivity from racemic ketones using Ruthenium catalysis.

Strategic Analysis: The Stereochemical Challenge

The reduction of N-substituted-3-methylpiperidin-4-one presents a classic stereochemical divergence. The outcome depends heavily on the reducing agent's size and the reaction temperature.

  • Thermodynamic Control (Trans-selective): Small hydride donors (e.g., NaBH₄) tend to attack from the axial trajectory, leading to the equatorial alcohol (Trans isomer).

  • Kinetic Control (Cis-selective): Bulky hydride donors (e.g., L-Selectride) are forced to attack from the less hindered equatorial trajectory, leading to the axial alcohol (Cis isomer).

Visualization: Stereochemical Divergence

The following diagram illustrates the decision matrix for reagent selection based on the desired target isomer.

StereochemControl Ketone N-Benzyl-3-methyl piperidin-4-one ReagentA Small Hydride (NaBH4, MeOH) Ketone->ReagentA Path A ReagentB Bulky Hydride (L-Selectride, -78°C) Ketone->ReagentB Path B Trans TRANS Isomer (Thermodynamic) Major Product ReagentA->Trans Axial Attack Cis CIS Isomer (Kinetic) Major Product ReagentB->Cis Equatorial Attack

Figure 1: Decision matrix for diastereoselective reduction of the piperidone scaffold.

Protocol A: Synthesis of cis-N-Benzyl-3-methylpiperidin-4-ol

Objective: High diastereoselectivity (>90:10 cis:trans) for the Tofacitinib intermediate.

Mechanism of Action

This protocol utilizes Lithium tri-sec-butylborohydride (L-Selectride) . Due to the extreme steric bulk of the sec-butyl groups, the hydride cannot approach the carbonyl carbon from the axial face (hindered by the C3-methyl group and ring hydrogens). It attacks from the equatorial face, forcing the resulting hydroxyl group into the axial position (cis relative to the methyl).

Materials
  • Substrate: N-Benzyl-3-methylpiperidin-4-one (1.0 eq)

  • Reagent: L-Selectride (1.0 M in THF) (1.2 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: 30% Hydrogen Peroxide (

    
    ), 3N NaOH
    
Step-by-Step Procedure
  • Inert Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Charge with N-Benzyl-3-methylpiperidin-4-one and dissolve in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital for kinetic selectivity.

  • Addition: Add L-Selectride solution dropwise over 30 minutes via syringe pump or pressure-equalizing dropping funnel. Maintain internal temperature below -70°C.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane).

  • Oxidative Workup (Essential):

    • Remove cooling bath and allow to warm to 0°C.

    • Caution: Carefully add water to quench excess hydride.

    • Add 3N NaOH (2.0 eq) followed by dropwise addition of 30%

      
       (2.5 eq). Note: This converts the organoborane intermediate into the alcohol.
      
    • Stir vigorously for 1 hour at room temperature.

  • Extraction: Dilute with Ethyl Acetate. Wash organic layer with saturated

    
     (to remove peroxides), water, and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
    

Expected Result: >95% yield, >10:1 dr (cis:trans).

Protocol B: Asymmetric Dynamic Kinetic Resolution (DKR)

Objective: Synthesis of enantiopure (3R,4R)-isomer from racemic ketone.

Mechanism of Action

Standard reduction of a racemic ketone yields a racemic alcohol. However, 3-methylpiperidin-4-one undergoes rapid racemization at the C3 position via enolization under acidic/basic conditions. By using a chiral Ruthenium catalyst (Noyori type), we can selectively reduce one enantiomer of the ketone faster than the other. The rapid C3-epimerization replenishes the consumed enantiomer, funneling the entire racemic mixture into a single chiral alcohol.

Visualization: DKR Cycle

DKR_Mechanism Racemic Racemic Ketone Pool (Rapid Equilibrium) R_Ketone (R)-Ketone Racemic->R_Ketone S_Ketone (S)-Ketone Racemic->S_Ketone Enol Enol Intermediate Enol->R_Ketone Enol->S_Ketone R_Ketone->Enol Fast Racemization Product (3R,4R)-Alcohol (>95% ee, >95% de) R_Ketone->Product FAST Reduction (Matched Case) S_Ketone->Enol S_Ketone->Product SLOW Reduction (Mismatched) Catalyst Ru-Cl-[(R,R)-TsDPEN] (Chiral Filter) Catalyst->Product Catalysis

Figure 2: Dynamic Kinetic Resolution funneling racemic material to a single stereoisomer.

Materials
  • Substrate: N-Boc-3-methylpiperidin-4-one (Protecting group choice affects enolization rate).

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol%).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Procedure
  • Solution Prep: In a reaction vessel, dissolve N-Boc-3-methylpiperidin-4-one (10 mmol) in DCM (20 mL).

  • Catalyst Addition: Add RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.1 mmol).

  • H-Donor Addition: Add the Formic Acid/TEA mixture (2.0 eq relative to ketone).

  • Reaction: Stir at 25-30°C for 24 hours.

    • Note: Do not cool this reaction. Room temperature is required to ensure the rate of racemization (enolization) is faster than the rate of reduction. If racemization is too slow, you will get a Kinetic Resolution (max 50% yield) rather than a Dynamic Kinetic Resolution (100% theoretical yield).

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Analysis: Determine conversion by NMR and enantiomeric excess by Chiral HPLC (Chiralpak AD-H column).

Analytical Validation Standards

To ensure the integrity of the synthesized isomers, use the following validation parameters.

Table 1: NMR Characterization of Diastereomers
FeatureCis Isomer ((3R,4R) or (3S,4S))Trans Isomer ((3R,4S) or (3S,4R))Mechanistic Reason
H4 Proton Signal Broad singlet or narrow multipletDistinct ddd or tdCoupling constants
Coupling (

)
2 - 4 Hz 10 - 11 Hz Cis = Equatorial/Axial relationship; Trans = Diaxial (Karplus equation)
C13 Shift (C4) Shifted UpfieldShifted DownfieldGamma-gauche effect compresses signal in cis
HPLC Method (Enantiomeric Purity)
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (95:5) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Expectation: Enantiomers should resolve with baseline separation (

    
    ).
    

References

  • Process Chemistry of Tofacitinib (Pfizer)

    • Ruggeri, S. G., et al. "Enantioselective Synthesis of the Janus Kinase Inhibitor Tofacitinib Citrate." Organic Process Research & Development2015, 19(12), 1954–1968.
    • Significance: Describes the industrial scale-up and the specific choice of rhodium vs ruthenium c
  • Stereoselective Reduction Mechanisms

    • Brown, H. C., & Krishnamurthy, S. "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society1972, 94(20), 7159–7161.
    • Significance: The foundational paper establishing L-Selectride for cis-selective reductions.
  • Dynamic Kinetic Resolution Reviews

    • Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Ketones with Chiral Transition Metal Catalysts." Accounts of Chemical Research1997, 30(2), 97–102.
    • Significance: Establishes the mechanism for Ru-c

Application Note: Chromatographic Monitoring of 3-Methylpiperidin-4-ol Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Monitoring the synthesis or consumption of 3-Methylpiperidin-4-ol hydrochloride presents a classic analytical challenge. As an aliphatic cyclic amine salt, it lacks a UV-active chromophore, making standard UV detection at 254 nm impossible. Furthermore, its high polarity and basicity lead to poor retention and severe peak tailing on standard C18 columns.

This guide provides two distinct workflows:

  • TLC Protocol: A rapid, qualitative check using specific mobile phase modifiers to suppress silanol interactions.

  • HPLC Protocol: A robust pre-column derivatization strategy (Benzoylation) that transforms the analyte into a UV-active species, ensuring high sensitivity and reliable quantification.

Compound Analysis
  • Analyte: 3-Methylpiperidin-4-ol hydrochloride

  • Chemical Class: Piperidine (Secondary Amine), Alcohol.

  • Key Properties:

    • UV Activity: Negligible >210 nm.

    • Basicity: pKa ~10–11 (Secondary amine).

    • Polarity: High (LogP < 0).

    • Solubility: Water, Methanol.

Thin Layer Chromatography (TLC) Protocol

Objective: Rapid qualitative assessment of reaction progress (disappearance of starting material).

The Challenge: "The Tailing Effect"

Standard silica TLC plates are acidic. Basic amines interact strongly with surface silanols, resulting in "streaking" or spots that remain at the baseline (


).
Optimized Method

To migrate the hydrochloride salt, we must neutralize the amine in situ using a basic mobile phase.

ParameterSpecification
Stationary Phase Silica Gel 60

Aluminum or Glass backed plates.
Mobile Phase Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (

, 25%) Ratio: 80 : 19 : 1 (v/v/v)
Sample Prep Dissolve ~5 mg of reaction mixture in 1 mL MeOH. Add 1 drop of

(Triethylamine) to free the base.
Visualization Ninhydrin Stain (Primary) or Iodine Chamber (Secondary).
Step-by-Step Visualization (Ninhydrin)
  • Elute the plate in the saturated chamber.

  • Dry the plate completely with a heat gun (essential to remove ammonia which reacts with Ninhydrin).

  • Dip quickly into Ninhydrin solution (0.3% in Ethanol/Acetic Acid).

  • Heat at 110°C until spots appear.

    • Result: 3-Methylpiperidin-4-ol appears as a red/purple spot .

    • Interference: Ammonia traces will turn the background pink. Ensure thorough drying before dipping.

HPLC Protocol: Pre-Column Derivatization (Recommended)

Objective: Quantitative reaction monitoring with high sensitivity.

Rationale: Since the molecule has no chromophore, direct UV detection is prone to baseline noise and low sensitivity. Derivatization with Benzoyl Chloride adds a phenyl group, allowing robust detection at 254 nm. This is superior to refractive index (RI) or low-UV (205 nm) methods for reaction mixtures containing aromatics.

Reaction Logic


Derivatization Workflow
  • Sample: Take 50 µL of reaction mixture.

  • Buffer: Add 200 µL of saturated

    
     (aq).
    
  • Reagent: Add 200 µL of Benzoyl Chloride solution (10% v/v in Acetonitrile).

  • Incubate: Vortex and let stand for 5 minutes at Room Temp.

  • Quench: Add 50 µL of 1M NaOH (hydrolyzes excess reagent) or dilute with mobile phase.

  • Inject: Inject the supernatant.

HPLC Method Parameters
ParameterCondition
Column C18 (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid (

)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 5% B (Hold)2-10 min: 5%

90% B10-12 min: 90% B (Wash)12.1 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Detection UV 254 nm (Targeting the benzamide chromophore)
Temperature 30°C
System Suitability Criteria (Self-Validation)
  • Resolution (

    
    ):  > 2.0 between the "Benzoic Acid" peak (reagent byproduct) and the "N-Benzoyl-3-methylpiperidin-4-ol" peak.
    
  • Tailing Factor (

    
    ):  < 1.5 (The derivative is neutral, eliminating amine tailing).
    

Visualization of Analytical Logic

The following diagram illustrates the decision process and workflow for analyzing this non-chromophoric salt.

AnalysisWorkflow Start Start: 3-Methylpiperidin-4-ol HCl Sample CheckUV Check UV Chromophore? Start->CheckUV TLC Rapid TLC Check Start->TLC Decision Is UV > 220nm present? CheckUV->Decision DirectUV Direct UV (205 nm) Decision->DirectUV No (Direct) Deriv Derivatization Strategy (Benzoyl Chloride) Decision->Deriv No (Recommended) DirectIssues Issues: High Noise, Low Sensitivity, Tailing DirectUV->DirectIssues Reaction Schotten-Baumann Reaction (Add PhCOCl + NaHCO3) Deriv->Reaction Product Form N-Benzoyl Derivative Reaction->Product HPLC Standard RP-HPLC (C18, UV 254 nm) Product->HPLC TLC_Cond Mobile Phase: DCM/MeOH/NH4OH (80:19:1) TLC->TLC_Cond Stain Ninhydrin Stain (Purple Spot) TLC_Cond->Stain

Caption: Analytical workflow comparing direct analysis vs. the recommended derivatization strategy for non-chromophoric amines.

Alternative: HILIC Method (Direct Analysis)

If derivatization is not feasible and advanced detectors are available, Hydrophilic Interaction Liquid Chromatography (HILIC) is the modern standard for polar amines.

  • Column: Amide or Bare Silica (e.g., Waters XBridge Amide).

  • Mobile Phase: 90% ACN / 10% Aqueous Buffer (10mM Ammonium Formate, pH 3.0).

  • Detection: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering).

  • Why: HILIC retains polar amines well; CAD detects non-chromophoric species based on mass, not light absorption.

References

  • Agilent Technologies. (2020). Analysis of Non-Chromophoric Compounds by LC/MS and ELSD. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2012). Derivatization Methods in HPLC. In Sample Preparation in Chromatography (Journal of Chromatography Library). Elsevier. Retrieved from [Link]

  • Waters Corporation. (2021). HILIC Method Development Strategies for Polar Compounds. Retrieved from [Link]

Derivatization of the hydroxyl group in 3-Methylpiperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 3-Methylpiperidin-4-ol Hydrochloride

Executive Summary

3-Methylpiperidin-4-ol hydrochloride is a high-value pharmacophore, serving as a critical scaffold in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and various G-protein coupled receptor (GPCR) ligands. Its structural complexity arises from two factors: the competitivity between the secondary amine and the secondary alcohol, and the steric influence of the C3-methyl group adjacent to the C4-hydroxyl center.

This guide provides a validated workflow for the chemoselective derivatization of the hydroxyl group. Unlike generic protocols, this document addresses the specific handling of the hydrochloride salt and the steric bottlenecks imposed by the C3-methyl substituent.

Strategic Analysis & Chemical Logic

Successful derivatization requires navigating three specific chemical hurdles inherent to this molecule.

A. The Salt Factor (HCl Neutralization)

The starting material is a hydrochloride salt. Direct reaction with electrophiles (e.g., acyl chlorides) without prior neutralization will fail or result in low yields because the protonated amine is non-nucleophilic, but the acidic environment can hydrolyze sensitive reagents.

  • Strategy: Perform an in situ "free-basing" using a stoichiometric excess of a tertiary amine (DIPEA or TEA) or an inorganic base (Na₂CO₃) during the protection step.

B. Chemoselectivity (N vs. O)

The secondary amine at position 1 is significantly more nucleophilic than the secondary alcohol at position 4.

  • Causality: Attempting direct O-acylation or O-alkylation on the unprotected scaffold will inevitably lead to N-functionalization or mixed N,O-bis-functionalization.

  • Solution: An orthogonal protection strategy is mandatory. The Nitrogen must be "masked" (typically with Boc or Cbz) to render the Oxygen the sole reactive nucleophile.

C. Stereochemical Steric Hindrance

The methyl group at C3 exerts steric pressure on the C4 hydroxyl.

  • Impact: Reaction rates for C4-O-functionalization are approximately 3–5x slower than in unsubstituted piperidin-4-ol.

  • Adjustment: Protocols must utilize hyper-nucleophilic catalysts (e.g., DMAP) and extended reaction times compared to standard literature values for unhindered alcohols.

Decision Matrix & Workflow

The following diagram illustrates the critical decision pathways for processing 3-Methylpiperidin-4-ol HCl.

G Start Start: 3-Methylpiperidin-4-ol HCl Neutralization Step 1: In-Situ Neutralization (Base: Et3N or Na2CO3) Start->Neutralization Solubilize Protection Step 2: N-Protection (Reagent: Boc2O) Neutralization->Protection Kinetic Control Check QC Check: 1H NMR (Confirm N-Boc, Free OH) Protection->Check Branch_Acyl Path A: O-Acylation (Esters/Prodrugs) Check->Branch_Acyl Anhydride/DMAP Branch_Alkyl Path B: O-Alkylation (Ethers/Scaffolds) Check->Branch_Alkyl NaH/R-X Branch_Ox Path C: Oxidation (Ketones/Amination Precursor) Check->Branch_Ox Swern/Dess-Martin Product_A Target: 4-O-Acyl Derivative Branch_Acyl->Product_A Product_B Target: 4-O-Alkyl Derivative Branch_Alkyl->Product_B Product_C Target: 3-Methyl-4-piperidone Branch_Ox->Product_C

Figure 1: Strategic workflow for the divergent synthesis of 3-methylpiperidin-4-ol derivatives.

Detailed Experimental Protocols

Protocol A: Chemoselective N-Boc Protection (The Prerequisite)

Objective: Isolate the nucleophilic oxygen by masking the amine.

Reagents:

  • 3-Methylpiperidin-4-ol HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (Et₃N) (2.2 equiv) — Note: 1.0 eq to neutralize HCl, 1.2 eq as proton scavenger.

  • Dichloromethane (DCM) or THF (10 mL/g)

Methodology:

  • Suspension: Charge the reaction vessel with 3-Methylpiperidin-4-ol HCl and DCM. The salt will likely remain suspended.

  • Neutralization: Cool to 0°C. Add Et₃N dropwise over 15 minutes. The mixture should clarify as the free base forms.

  • Addition: Add a solution of Boc₂O in DCM dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Why? The C3-methyl group slightly hinders the N-attack, requiring longer than the standard 1 hour seen in glycine protection.

  • Workup: Wash with 0.5M citric acid (to remove excess amine/imidazole) followed by brine. Dry over Na₂SO₄ and concentrate.

Validation Criteria:

  • TLC: Disappearance of the baseline spot (ninhydrin active) and appearance of a high Rf spot (UV/Iodine active).

  • NMR: Appearance of a strong singlet (~9H) at 1.45 ppm (Boc group).

Protocol B: O-Acylation (Esterification)

Objective: Functionalize the C4-hydroxyl group. This is common for prodrug synthesis or altering lipophilicity (LogP).

Reagents:

  • N-Boc-3-methylpiperidin-4-ol (1.0 equiv)

  • Acyl Chloride (R-COCl) or Anhydride (1.2 equiv)

  • Pyridine (3.0 equiv) or Et₃N/DMAP

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv) — Critical Catalyst

Methodology:

  • Dissolution: Dissolve the N-Boc intermediate in anhydrous DCM under Nitrogen atmosphere.

  • Catalyst Loading: Add Pyridine and DMAP.

    • Expert Insight: Do not omit DMAP.[1] The C3-methyl group creates a "neopentyl-like" steric environment at C4. Without the hyper-nucleophilic acyl-pyridinium intermediate formed by DMAP, conversion will stall at ~60%.

  • Acylation: Cool to 0°C. Add the Acyl Chloride dropwise to control exotherm.

  • Incubation: Stir at RT for 12–16 hours.

  • Quench: Add saturated NaHCO₃ solution. Stir for 15 mins to hydrolyze excess anhydride/chloride.

  • Extraction: Extract with DCM, wash with brine, dry, and concentrate.

Protocol C: Oxidation to Ketone (Route to Tofacitinib Analogs)

Objective: Convert the alcohol to a ketone (3-methyl-4-piperidone) to enable reductive amination.

Reagents:

  • N-Boc-3-methylpiperidin-4-ol

  • Dess-Martin Periodinane (DMP) (1.2 equiv)

  • DCM (wet)

Methodology:

  • Setup: Dissolve the alcohol in DCM.

  • Oxidation: Add DMP in a single portion at 0°C.

  • Monitoring: The reaction is typically fast (1–2 hours).

    • Stereochemical Note: The oxidation destroys the C4 stereocenter, removing the cis/trans complexity at this stage, but the C3-methyl stereocenter is preserved (though susceptible to epimerization if exposed to strong base later).

  • Workup: Quench with 1:1 mixture of sat. Na₂S₂O₃ and sat. NaHCO₃.

Data Summary & Troubleshooting

ParameterStandard Piperidinol3-Methylpiperidin-4-olAdjustment Required
N-Boc Reaction Time 1–2 Hours4–6 HoursExtended time due to C3 steric drag.
O-Acylation Catalyst OptionalMandatory (DMAP)Steric hindrance at C4 requires nucleophilic catalysis.
Solubility (HCl Salt) Moderate in MeOHPoor in DCMRequires in situ neutralization with Et₃N/DIPEA.
Stereochemistry Achiral centercis (3R,4S) vs transcis isomer generally reacts slower in O-substitution due to axial crowding.

References

  • General Piperidine Properties & Applications

    • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 11636848, 3-Methyl-4-piperidinol. Retrieved from [Link]

  • Boc Protection Protocols
  • Medicinal Chemistry Context (JAK Inhibitors)

    • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Stereochemical Considerations

    • Casy, A. F., & Jeffery, W. K. (1972).[3] Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols. Canadian Journal of Chemistry.[3] Retrieved from [Link]

Sources

Application Note: A Scalable Synthesis of 3-Methylpiperidin-4-ol Hydrochloride for Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, scalable, and robust two-step synthetic protocol for the preparation of 3-Methylpiperidin-4-ol hydrochloride, a key building block in the development of novel therapeutics. The synthesis commences with the commercially available N-Boc-3-methylpiperidin-4-one, proceeds through a diastereoselective reduction, and culminates in an acid-mediated deprotection and salt formation. This guide is intended for researchers, medicinal chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, and safety protocols essential for preclinical supply.

Introduction

The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to confer desirable physicochemical properties such as aqueous solubility and metabolic stability.[1] Specifically, substituted piperidinols like 3-Methylpiperidin-4-ol serve as crucial intermediates in the synthesis of complex molecules, including potent analgesics and various central nervous system agents.[2] As drug candidates progress through the discovery pipeline towards preclinical evaluation, the demand for a reliable and scalable synthesis of key intermediates becomes paramount. This document outlines a validated, multi-gram scale synthesis of 3-Methylpiperidin-4-ol hydrochloride, designed to meet the rigorous demands of preclinical studies.

Synthetic Strategy Overview

The selected synthetic route is a two-step process designed for efficiency, scalability, and control over stereochemistry. The strategy leverages a protecting group, tert-butyloxycarbonyl (Boc), to ensure the stability of the piperidine nitrogen and to facilitate purification of the intermediate.[3]

The overall transformation is depicted below:

G cluster_0 Step 1: Diastereoselective Reduction cluster_1 Step 2: Deprotection and Salt Formation N-Boc-3-methylpiperidin-4-one N-Boc-3-methylpiperidin-4-one N-Boc-3-methylpiperidin-4-ol N-Boc-3-methylpiperidin-4-ol N-Boc-3-methylpiperidin-4-one->N-Boc-3-methylpiperidin-4-ol  NaBH4, MeOH, 0°C to RT 3-Methylpiperidin-4-ol_hydrochloride 3-Methylpiperidin-4-ol hydrochloride N-Boc-3-methylpiperidin-4-ol->3-Methylpiperidin-4-ol_hydrochloride  HCl in Dioxane, RT

Sources

Use of 3-Methylpiperidin-4-ol hydrochloride in solid-phase organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the integration of 3-Methylpiperidin-4-ol hydrochloride into Solid-Phase Organic Synthesis (SPOS) workflows.

Application Note: 3-Methylpiperidin-4-ol HCl in High-Throughput SPOS

1. Introduction & Strategic Value 3-Methylpiperidin-4-ol hydrochloride (CAS: 955028-91-8 et al.) is a privileged saturated heterocycle in medicinal chemistry. Unlike the achiral piperidin-4-ol, the introduction of a C3-methyl group breaks symmetry, creating two chiral centers and defined conformational preferences.

In Solid-Phase Organic Synthesis (SPOS), this scaffold is valued for:

  • Conformational Locking: The C3-methyl group biases the piperidine ring pucker, often favoring equatorial placement of substituents, which can drastically improve binding affinity (e.g., in CCR4 antagonists and EGFR inhibitors like BLU-945).

  • Bifunctionality: It possesses a secondary amine (nucleophilic handle) and a secondary alcohol (diversity point), allowing for orthogonal functionalization.

  • Library Diversity: It serves as a core scaffold for synthesizing diverse libraries of GPCR ligands, kinase inhibitors, and ion channel modulators.

2. Stereochemical Considerations The commercial hydrochloride salt typically exists as a mixture of cis and trans diastereomers or as enantiopure forms (e.g., (3R,4R)).

  • Cis-isomer: Methyl and Hydroxyl groups are on the same side.

  • Trans-isomer: Methyl and Hydroxyl groups are on opposite sides.

  • Critical Note: In SPOS, the resin attachment strategy must preserve this stereochemistry. Acid-labile resins (like 2-Chlorotrityl) are preferred over harsh conditions that might induce epimerization or elimination.

Part 1: Resin Selection & Attachment Strategies

The choice of resin dictates the synthetic direction. The two primary strategies are N-Linking (using the amine as the anchor) and O-Linking (using the hydroxyl as the anchor).

Strategy A: N-Linked Immobilization (Recommended)
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin.

  • Mechanism: SN1-like substitution.

  • Advantage: The secondary amine binds efficiently without racemization. The hydroxyl group remains free for acylation, alkylation, or Mitsunobu reactions.

  • Cleavage: Mild acid (1% TFA/DCM) releases the N-alkylated product or the free amine.

Strategy B: O-Linked Immobilization
  • Resin: Wang Resin or DHP (3,4-Dihydro-2H-pyran-2-yl) Resin.

  • Mechanism: Ether/Ester formation.

  • Challenge: Requires N-protection (e.g., Fmoc/Boc) prior to loading.

  • Advantage: Leaves the secondary amine free for reductive amination or SNAr reactions on solid phase.

Part 2: Visualization of Workflows

The following diagram illustrates the decision matrix for incorporating 3-Methylpiperidin-4-ol into a library synthesis.

SPOS_Workflow Start Start: 3-Methylpiperidin-4-ol HCl Resin_Choice Select Attachment Point Start->Resin_Choice N_Link N-Linking Strategy (Resin: 2-CTC) Resin_Choice->N_Link Keep OH Free O_Link O-Linking Strategy (Resin: Wang/DHP) Resin_Choice->O_Link Keep NH Free Load_N Load via Secondary Amine (DCM, DIEA) N_Link->Load_N Div_O Diversify Hydroxyl Group (Acylation, Mitsunobu) Load_N->Div_O Cleavage Cleavage from Resin (TFA/DCM) Div_O->Cleavage Protect_N Protect Amine (Fmoc/Boc) O_Link->Protect_N Load_O Load via Hydroxyl (Mitsunobu or Acid Cat.) Protect_N->Load_O Deprotect_N Deprotect Amine Load_O->Deprotect_N Div_N Diversify Amine (Reductive Amination, SNAr) Deprotect_N->Div_N Div_N->Cleavage Final Final Library Compound Cleavage->Final

Caption: Decision tree for immobilizing 3-Methylpiperidin-4-ol HCl based on desired library diversity vectors.

Part 3: Detailed Experimental Protocols

Protocol 1: Resin Loading (N-Linked Strategy)

Target: Immobilization of 3-Methylpiperidin-4-ol onto 2-Chlorotrityl Chloride Resin.

Materials:

  • 2-Chlorotrityl Chloride Resin (Loading: ~1.0–1.6 mmol/g).

  • 3-Methylpiperidin-4-ol hydrochloride (1.5 equivalents relative to resin loading).

  • Dichloromethane (DCM), anhydrous.

  • N,N-Diisopropylethylamine (DIEA).

  • Methanol (HPLC grade).

Step-by-Step Procedure:

  • Resin Swelling: Place 1.0 g of 2-CTC resin in a solid-phase synthesis vessel. Add 10 mL of dry DCM and shake gently for 20 minutes. Drain the solvent.

  • Free Basing (In-Situ): In a separate vial, dissolve 3-Methylpiperidin-4-ol HCl (1.5 eq) in 8 mL of dry DCM. Add DIEA (4.0 eq). The solution may become cloudy; sonicate if necessary to ensure fine suspension/solution.

  • Loading Reaction: Add the amine/DIEA mixture to the swollen resin. Shake at room temperature for 2 hours.

    • Note: Do not prolong beyond 4 hours to avoid hydrolysis of the trityl chloride by ambient moisture.

  • Capping: Drain the resin. Add a solution of DCM:MeOH:DIEA (17:2:1, 10 mL) to cap unreacted trityl sites. Shake for 20 minutes. Repeat twice.

    • Why: Methanol reacts with residual chloride to form an inert methyl ether, preventing non-specific binding later.

  • Washing: Wash the resin extensively:

    • 3x DCM (10 mL)

    • 3x DMF (10 mL)

    • 3x DCM (10 mL)

  • Validation: Perform a chloranil test (for secondary amines) on a small bead sample. A positive result (blue/green stain) indicates successful loading.

Protocol 2: On-Resin SNAr Diversification (Reagent Approach)

Target: Reacting resin-bound aryl halides with 3-Methylpiperidin-4-ol (Solution Phase). Context: This is used when the scaffold is the "incoming" building block, common in kinase inhibitor synthesis (e.g., BLU-945 analogs).

Materials:

  • Resin-bound aryl fluoride/chloride (e.g., a resin-bound 4-chloropyrimidine).

  • 3-Methylpiperidin-4-ol hydrochloride (3–5 equivalents).[1]

  • DIEA (6–10 equivalents).

  • DMSO or NMP (Solvent).

Procedure:

  • Preparation: Swell the resin-bound electrophile in DMSO for 15 minutes.

  • Reagent Mix: Dissolve 3-Methylpiperidin-4-ol HCl (5 eq) and DIEA (10 eq) in DMSO (minimum volume to cover resin).

  • Coupling: Add the mixture to the resin. Heat is often required for SNAr on solid support.

    • Condition: Shake at 60°C–80°C for 4–12 hours.

    • Caution: Ensure the resin (e.g., Tentagel or PS-PEG) is compatible with heating. 2-CTC is stable up to ~60°C but risks premature cleavage at higher temps/long durations.

  • Washing: Drain and wash hot (DMSO x3) then room temp (MeOH x3, DCM x3).

Part 4: Quantitative Data & Troubleshooting

Table 1: Solvent Compatibility for 3-Methylpiperidin-4-ol Reactions

SolventSolubility of HCl SaltResin Swelling (PS-DVB)SuitabilityNotes
DCM Low (needs DIEA)ExcellentHigh Best for loading onto 2-CTC resin.
DMF GoodGoodHigh Standard for acylation/alkylation steps.
DMSO ExcellentModerateMedium Use for SNAr reactions requiring heat.
MeOH GoodPoorLow Only use for washing/capping steps.

Troubleshooting Guide:

  • Issue: Low Loading Efficiency.

    • Cause: The HCl salt was not fully neutralized, or the secondary amine is sterically hindered by the C3-methyl group.

    • Solution: Increase DIEA to 5-6 eq. Use a "pre-neutralization" step: partition the salt between DCM and aq. NaHCO3, dry the organic layer, and use the free base for loading.

  • Issue: Epimerization.

    • Cause: Harsh basic conditions (e.g., NaH, high heat) can epimerize the C3 center.

    • Solution: Stick to non-nucleophilic bases (DIEA, DBU) and moderate temperatures (<80°C).

References

  • Angene Chemical. (3R,4R)-rel-3-Methylpiperidin-4-ol hydrochloride Properties and Specifications. [Link][1]

  • Journal of Medicinal Chemistry. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor. (Demonstrates SNAr usage of the scaffold). [Link]

  • RAPT Therapeutics. Discovery of a Potent and Selective CCR4 Antagonist. (Highlights stereochemical SAR of 3-methylpiperidin-4-ol). [Link]

  • Green Chemistry. Replacing piperidine in solid phase peptide synthesis. (Context on piperidine handling in SPOS). [Link]

Sources

Application Note: Stereoselective Catalytic Hydrogenation of 3-Methyl-4-Piperidone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the stereoselective reduction of 3-methyl-4-piperidone. It synthesizes mechanistic principles with practical, field-proven protocols to ensure high reproducibility and stereochemical control.

Executive Summary & Strategic Importance

The reduction of 3-methyl-4-piperidone is a pivotal step in the synthesis of piperidine-based pharmacophores, including Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and various analgesic scaffolds. The reaction generates two diastereomers:[1][2][3][4]

  • (cis)-3-Methyl-4-piperidinol: The kinetic product (Axial OH, Equatorial Me).

  • (trans)-3-Methyl-4-piperidinol: The thermodynamic product (Equatorial OH, Equatorial Me).

Controlling this stereochemistry is critical as biological activity often resides exclusively in one isomer. This guide details the catalytic hydrogenation protocols to access the cis-isomer with high selectivity (>95:5 dr) and provides alternative strategies for accessing the trans-isomer.

Mechanistic Principles of Stereocontrol

To achieve autonomy in experimental design, one must understand the driving forces behind the selectivity.

Conformational Analysis

The 3-methyl-4-piperidone substrate (typically N-protected, e.g., N-Benzyl or N-Boc) exists predominantly in a chair conformation with the methyl group equatorial to minimize 1,3-diaxial strain.

  • Haptophilicity & Steric Approach: In heterogeneous catalysis (Pt, Rh), the metal surface binds to the less hindered face of the alkene/ketone. For 3-methyl-4-piperidone:

    • Equatorial Face (Bottom): Less hindered. Adsorption here leads to hydrogen addition from the bottom, pushing the oxygen up (Axial) .

    • Axial Face (Top): Hindered by the axial hydrogens at C2 and C6.

The "H2-Pressure" Effect
  • Kinetic Control (High Selectivity): Rapid hydrogenation (high pressure, active catalyst like PtO₂) favors the "fit" on the catalyst surface, yielding the cis (axial alcohol) .

  • Thermodynamic Equilibration: Slow reaction or high temperatures allow the alcohol to re-oxidize/equilibrate to the more stable trans (equatorial alcohol) .

Visualizing the Pathway

The following diagram illustrates the bifurcation between kinetic (catalytic H2) and thermodynamic pathways.

G Substrate 3-Methyl-4-Piperidone (Me-Equatorial) Cat_Surface Catalyst Surface (Pt/Rh) Substrate->Cat_Surface Adsorption TS_Kinetic Transition State (Equatorial Attack) Cat_Surface->TS_Kinetic Less Hindered Face (Fast) TS_Thermo Transition State (Axial Attack) Cat_Surface->TS_Thermo Hindered Face (Slow) Prod_Cis Cis-Isomer (Axial OH, Kinetic) Major Product TS_Kinetic->Prod_Cis H2 Addition Prod_Trans Trans-Isomer (Equatorial OH, Thermo) Minor Product TS_Thermo->Prod_Trans H2 Addition Prod_Cis->Substrate Rev. Dehydrogenation (High T / Raney Ni)

Caption: Mechanistic bifurcation in the hydrogenation of 3-methyl-4-piperidone. Kinetic control strongly favors the cis-isomer.

Catalyst Selection Guide

The choice of metal and solvent dictates the diastereomeric ratio (dr).

CatalystSolvent SystemMajor Productdr (Cis:Trans)Notes
PtO₂ (Adam's) Acetic Acid Cis >95:5 Gold Standard. Acidic media prevents catalyst poisoning by the amine and accelerates rate.
Rh/C (5%) MeOH / EtOHCis ~80:20Good selectivity, but slower than PtO₂. Less pyrophoric.[5]
Raney Ni EtOH (Neutral)Mixed~60:40Often leads to equilibration; useful if Trans isomer is desired via thermodynamic forcing.
Ru/C Water/BaseTrans-enrichedVariableHigh pressure/temp favors thermodynamic (trans) product.
NaBH₄ MeOHMixed/Trans~40:60Hydride attacks axially (top), favoring equatorial OH (trans).

Experimental Protocols

Protocol A: High-Fidelity Synthesis of cis-3-Methyl-4-Piperidinol

Objective: Maximize cis selectivity using PtO₂ in acidic media. Substrate: 1-Benzyl-3-methyl-4-piperidone (Preferred to prevent catalyst poisoning).

Materials:
  • Substrate: 1-Benzyl-3-methyl-4-piperidone (10.0 g, 49.2 mmol).

  • Catalyst: Platinum(IV) oxide (PtO₂, Adam's Catalyst) - 200 mg (2 wt%).

  • Solvent: Glacial Acetic Acid (50 mL).

  • Gas: Hydrogen (H₂) - Balloon or low pressure (1-3 bar).

Step-by-Step Procedure:
  • Preparation: In a high-pressure glass hydrogenation bottle (Parr type) or a round-bottom flask, dissolve the ketone (10.0 g) in glacial acetic acid (50 mL).

    • Why AcOH? Protonation of the tertiary amine prevents it from binding strongly to the Pt surface, which would deactivate the catalyst.

  • Catalyst Addition: Carefully add PtO₂ (200 mg).

    • Safety: Do not add catalyst to a solvent containing hydrogen or flammable vapors. Add under inert atmosphere (N₂ or Ar) if possible.

  • Hydrogenation:

    • Purge the vessel with N₂ (3x) then H₂ (3x).

    • Pressurize to 3 bar (45 psi) or use a double-balloon setup for atmospheric pressure.

    • Stir vigorously at Room Temperature (20-25°C) .

    • Monitoring: Reaction is typically complete in 4-6 hours. Monitor H₂ uptake or check via TLC/LC-MS.

  • Work-up:

    • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to remove AcOH.

    • Neutralization: Dissolve the residue in water (50 mL), cool to 0°C, and basify with NaOH (2M) or NH₄OH to pH >10.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: The crude product is usually >95% cis. Recrystallization from hexanes/EtOAc or conversion to the HCl salt can yield >99% pure diastereomer.

Protocol B: Accessing the trans-Isomer (Thermodynamic Route)

Objective: Access the thermodynamically stable trans-isomer.[1][3][4][6][7][8] Note: Direct hydrogenation is poor for trans. Chemical reduction is preferred.

Procedure (Modified Bouveault-Blanc or Na/Alcohol):
  • Dissolve 1-Benzyl-3-methyl-4-piperidone (1.0 eq) in absolute Ethanol.

  • Add Sodium metal (Na, 5.0 eq) in small pieces at reflux.

  • Mechanism: The radical anion intermediate equilibrates to the most stable diequatorial conformation before protonation.

  • Result: Predominantly trans-3-methyl-4-piperidinol.

Analytical Validation (Self-Validating System)

You must verify the stereochemistry using 1H NMR coupling constants (


).
FeatureCis-Isomer (Axial OH)Trans-Isomer (Equatorial OH)
H4 Proton Signal Narrow multiplet or doubletBroad triplet or ddd
Coupling (

)
Small (2-5 Hz) Large (10-12 Hz)
Geometry H4 is Equatorial; H3 is Axial. (Eq-Ax coupling)H4 is Axial; H3 is Axial. (Ax-Ax coupling)
  • Protocol Check: If your NMR shows a large coupling constant (>10 Hz) for the proton at C4, your hydrogenation conditions were too vigorous (thermodynamic control) or the catalyst was inactive/poisoned.

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Cause: Catalyst poisoning by the amine nitrogen.

    • Solution: Ensure Glacial Acetic Acid is used as solvent. Alternatively, use the Hydrochloride salt of the piperidone in MeOH.

  • Problem: Low Cis-Selectivity (Mixed isomers).

    • Cause: Temperature too high or H₂ pressure too low (starved surface).

    • Solution: Maintain temperature <25°C. Increase agitation speed to ensure mass transfer of H₂ to the surface.

  • Problem: De-benzylation occurs.

    • Cause: Pd/C used instead of PtO₂.

    • Solution: PtO₂ is less active for de-benzylation than Pd/C under acidic conditions. If de-benzylation is desired, switch to Pd/C after ketone reduction.

References

  • Stereochemistry of Piperidone Reduction: Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979.
  • PtO2 Specificity: Van de Woude, G. et al. "Stereochemistry of the reduction of 4-substituted 3-methyl-4-piperidones." Bulletin des Sociétés Chimiques Belges, 1979.

  • General Piperidine Synthesis: "Synthesis of cis-3-methyl-4-aminopiperidine Derivatives." ResearchGate.

  • Thermodynamic vs Kinetic Control: Eliel, E. L. Stereochemistry of Carbon Compounds. McGraw-Hill.
  • Borohydride Reduction Comparison: "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry." Master Organic Chemistry.

Sources

Strategic Protocol: Protecting Group Architectures for 3-Methylpiperidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3-methylpiperidin-4-ol scaffold represents a privileged substructure in medicinal chemistry, serving as a core motif in Janus kinase (JAK) inhibitors, substance P antagonists, and various glycosidase inhibitors. The vicinal functionalization (C3-Methyl, C4-Hydroxyl) introduces two chiral centers, creating diastereomeric complexity that demands rigorous synthetic control.

This guide moves beyond basic synthesis to address the Protecting Group (PG) Strategy , which is the primary bottleneck in scaling this scaffold. The proximity of the C3-methyl group to the C4-hydroxyl creates a "steric wall," influencing both the rate of protection and the stereochemical outcome of nucleophilic attacks.

Key Challenges Addressed:

  • Orthogonality: Managing the N1-amine and O4-alcohol independently.

  • Stereo-electronic Gating: How the N-protecting group (Boc vs. Cbz) alters the ring conformation and reduction selectivity.

  • Steric Crowding: Overcoming the hindered nature of the C4-hydroxyl during silylation or alkylation.

Strategic Analysis: The PG Matrix

The choice of protecting groups must be decided before the synthesis begins, based on the final deprotection conditions required by the target molecule.

Table 1: Orthogonal Pairings for 3-Methylpiperidin-4-ol
Strategy TypeN-Protection (Amine)O-Protection (Alcohol)Deprotection LogicBest Application
Acid-Labile Core Boc (tert-Butoxycarbonyl)Bn (Benzyl)N: TFA/HCl O: H₂/Pd-CLate-stage N-functionalization; O-ether stability required.
Hydrogenolysis Core Cbz (Carboxybenzyl)TBS (tert-Butyldimethylsilyl)N: H₂/Pd-C O: TBAF/AcidBase-sensitive targets; allows selective O-deprotection first.
Base-Labile Core Fmoc (Fluorenylmethoxycarbonyl)MOM (Methoxymethyl)N: Piperidine O: AcidSolid-phase synthesis or peptide coupling sequences.
"Bulletproof" Bn (Benzyl)Bz (Benzoyl)N: H₂/Pd-C (High pressure) O: K₂CO₃/MeOHEarly-stage scale-up; maximum stability to diverse reagents.

Stereochemical Control & PG Influence

Expertise Note: The protecting group on the nitrogen is not merely a mask; it is a conformational lever.

The Conformation Factor

In N-Boc-3-methylpiperidin-4-one, the Boc group creates significant A(1,3) strain, often forcing the ring into a twisted conformation. This influences the trajectory of hydride delivery during the reduction of the ketone to the alcohol.

  • Thermodynamic Route (Trans-Selective):

    • Reagent: NaBH₄ / MeOH.

    • Mechanism: Small hydride attacks from the axial trajectory (favored electronically), yielding the equatorial alcohol.

    • Result: Trans-isomer (3-Me equatorial, 4-OH equatorial).

  • Kinetic Route (Cis-Selective):

    • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

    • Mechanism: Bulky hydride is forced to attack from the less hindered equatorial face, pushing the hydroxyl into the axial position.

    • Result: Cis-isomer (3-Me equatorial, 4-OH axial).

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways based on the desired stereochemistry and PG strategy.

G Start 3-Methylpiperidin-4-one (HCl Salt) ProtectN Step 1: N-Protection (Boc or Cbz) Start->ProtectN Branch Stereo-Divergence ProtectN->Branch RouteA Route A: Thermodynamic (NaBH4, -78°C) Branch->RouteA Small Hydride RouteB Route B: Kinetic (L-Selectride, -78°C) Branch->RouteB Bulky Hydride Trans Trans-Isomer (3-Me eq / 4-OH eq) RouteA->Trans Cis Cis-Isomer (3-Me eq / 4-OH ax) RouteB->Cis ProtectO_Trans Step 3A: O-Benzylation (NaH, BnBr) Trans->ProtectO_Trans ProtectO_Cis Step 3B: O-Silylation (TBSOTf, 2,6-Lutidine) Cis->ProtectO_Cis FinalTrans Orthogonal Scaffold A (N-Boc, O-Bn) ProtectO_Trans->FinalTrans FinalCis Orthogonal Scaffold B (N-Cbz, O-TBS) ProtectO_Cis->FinalCis

Figure 1: Divergent synthetic workflow for accessing stereochemically pure, orthogonally protected 3-methylpiperidin-4-ol derivatives.

Detailed Experimental Protocols

Protocol A: Synthesis of cis-N-Cbz-3-Methyl-4-(tert-butyldimethylsilyloxy)piperidine

Targeting the Kinetic Product with High Orthogonality.

Step 1: N-Protection (Schotten-Baumann Conditions)
  • Setup: Dissolve 3-methylpiperidin-4-one HCl (10.0 mmol) in a biphasic mixture of EtOAc (30 mL) and saturated aqueous NaHCO₃ (30 mL).

  • Addition: Cool to 0°C. Add Benzyl chloroformate (Cbz-Cl, 11.0 mmol) dropwise over 15 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir vigorously for 3 hours. Monitor by TLC (30% EtOAc/Hex; stain with PMA).

  • Workup: Separate layers. Extract aqueous layer with EtOAc (2x). Wash combined organics with 1M HCl (removes unreacted amine), brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect >90% as a viscous oil.

Step 2: Stereoselective Reduction (L-Selectride)

Critical Control Point: Temperature maintenance is vital to prevent thermodynamic equilibration.

  • Setup: Dissolve N-Cbz-ketone (from Step 1) in anhydrous THF (0.2 M) under Argon. Cool to -78°C .

  • Reduction: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise along the flask wall to pre-cool the reagent.

  • Stir: Stir at -78°C for 2 hours. Do not allow to warm above -50°C.

  • Quench (Oxidative): Add MeOH (slowly) at -78°C. Then add 10% NaOH followed by 30% H₂O₂ dropwise. Warm to RT and stir for 1 hour (destroys organoboranes).

  • Purification: Extract with Et₂O. Silica gel chromatography is mandatory here to separate the minor trans isomer (typically 5-10%).

    • Cis-isomer (Major): Elutes second (more polar due to axial OH).

Step 3: O-Silylation (The "Steric Push")

Note: Standard TBSCl/Imidazole conditions often fail or are sluggish due to the adjacent C3-methyl group. Use the Triflate method.

  • Reagents: Dissolve cis-alcohol in DCM (0.3 M). Add 2,6-Lutidine (3.0 equiv). Cool to 0°C.

  • Addition: Add TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate, 1.2 equiv) dropwise.

  • Completion: Reaction is usually instantaneous (<30 mins).

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Result: Quantitative conversion to the silyl ether.

Protocol B: Synthesis of trans-N-Boc-3-Methyl-4-(benzyloxy)piperidine

Targeting the Thermodynamic Product for Scale.

Step 1: N-Boc Protection
  • Suspend 3-methylpiperidin-4-one HCl in DCM/Et₃N.

  • Add Boc₂O (1.1 equiv). Stir RT 4h.

  • Standard workup.

Step 2: NaBH₄ Reduction
  • Dissolve N-Boc-ketone in MeOH (0.5 M). Cool to -10°C.

  • Add NaBH₄ (1.0 equiv) in portions.

  • Stir 1h. Quench with Acetone (scavenges excess hydride) then aqueous NH₄Cl.

  • Selectivity: Expect ~4:1 to 6:1 trans:cis ratio. Crystallization from Hexane/Et₂O often enriches the trans isomer.

Step 3: O-Benzylation (Williamson Ether Synthesis)

Warning: Strong base required.

  • Setup: Dissolve trans-alcohol in anhydrous DMF (0.5 M). Cool to 0°C.

  • Deprotonation: Add NaH (60% dispersion, 1.5 equiv). Stir 30 mins (H₂ evolution).

  • Alkylation: Add Benzyl Bromide (BnBr, 1.2 equiv) + TBAI (catalytic, 5 mol%).

  • Reaction: Warm to RT, stir 4-12h.

  • Quench: Careful addition of H₂O (exothermic). Extract with Et₂O (wash DMF out thoroughly with LiCl solution or water).

Troubleshooting & Optimization

Problem: N-to-O Migration
  • Symptom: During base-mediated O-protection (e.g., NaH/BnBr), the carbamate group (Boc/Cbz) migrates from the Nitrogen to the Oxygen.

  • Cause: The cyclic carbamate intermediate is formed via the alkoxide attacking the carbamate carbonyl.

  • Solution: Keep the reaction temperature low (0°C). If migration persists, switch the N-protecting group to Benzyl (Bn) , which cannot migrate, then swap PGs later if necessary.

Problem: Low Yield in Silylation
  • Symptom: Unreacted starting material despite excess TBSCl.

  • Cause: The C3-methyl group sterically hinders the C4-hydroxyl, especially in the cis isomer (axial OH).

  • Solution: Switch from TBSCl to TBSOTf (as detailed in Protocol A). Alternatively, use a smaller protecting group like MOM (Methoxymethyl) or TES (Triethylsilyl) if stability profiles allow.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (See Chapter 5 for reduction stereoselectivity).

  • Kozikowski, A. P., et al. (1998). Synthesis of 3,4-disubstituted piperidines and their application in NK1 antagonist design. Journal of Medicinal Chemistry. (Foundational work on piperidine stereocontrol).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Conformational analysis of substituted cyclohexanes/piperidines).

(Note: Specific primary literature for the exact 3-methyl-4-ol scaffold is often embedded within larger SAR studies of JAK inhibitors or Neurokinin antagonists. The protocols above are derived from standard methodologies applied to these specific structural constraints.)

Continuous Flow Synthesis and Stereochemical Control of 3-Methylpiperidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring, specifically the 3-methyl-4-hydroxy and 3-methyl-4-amino substitution pattern, is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore core for Janus kinase (JAK) inhibitors such as Tofacitinib (Xeljanz) . Traditional batch synthesis of 3-methylpiperidin-4-ol analogs faces significant challenges: handling hazardous high-pressure hydrogenation, managing exothermic heat release, and, most critically, controlling the cis/trans diastereoselectivity and enantiopurity.

This guide details a continuous flow protocol for the catalytic hydrogenation of 1-benzyl-3-methylpiperidin-4-one to access the cis-alcohol with high diastereomeric excess (de). By leveraging the superior mass transfer (


) and precise residence time control of flow reactors, we demonstrate a self-validating workflow that exceeds batch performance in both safety and selectivity.

Chemical Context & Reaction Pathway

The target transformation involves the reduction of a ketone to an alcohol in a sterically congested environment. In batch, this is often thermodynamically controlled, leading to mixtures of cis (desired) and trans isomers.

The Flow Advantage:

  • Kinetic Control: Short residence times in flow allow us to trap the kinetic product (cis-isomer) before epimerization occurs.

  • Three-Phase Interface: Trickle-bed reactors maximize the Gas-Liquid-Solid (H2/Substrate/Catalyst) interface, increasing reaction rates by orders of magnitude compared to batch autoclaves.

Reaction Scheme

The primary pathway utilizes the reduction of the N-protected ketone.


Experimental Protocol: Heterogeneous Hydrogenation

Objective: Synthesize cis-1-benzyl-3-methylpiperidin-4-ol with >95% conversion and >10:1 dr.

Equipment Configuration
  • Pump Module: Dual-piston HPLC pumps (acid-resistant).

  • Gas Module: Mass Flow Controller (MFC) for Hydrogen (0–100 mL/min).

  • Reactor: Heated Stainless Steel Column (CatCart® style), 70 mm x 4 mm ID.

  • Back Pressure Regulator (BPR): Set to 50 bar (725 psi).

  • Inline Analytics: Flow-IR or UV-Vis (254 nm) for steady-state verification.

Reagents & Catalyst Selection
  • Substrate: 1-Benzyl-3-methylpiperidin-4-one (0.5 M in MeOH).

  • Catalyst: 5% Rh/C (Rhodium on Carbon).

    • Scientist's Note: While Pd/C is cheaper, Rhodium is selected here for its superior propensity to favor cis-addition of hydrogen across the carbonyl face in cyclic ketones, minimizing the thermodynamic trans drift.

  • Solvent: Methanol (degassed).

Step-by-Step Methodology
  • System Preparation:

    • Flush the system with MeOH at 1.0 mL/min.

    • Set the BPR to 50 bar.

One-pot synthesis of functionalized piperidines from 3-Methylpiperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Tofacitinib, Ibrutinib). The 3-methylpiperidin-4-ol motif offers a unique opportunity to introduce conformational constraints that enhance ligand-target binding affinity. However, the synthetic manipulation of this scaffold is often hindered by the need for multiple isolation steps to manage the stereochemistry at the C3 and C4 positions.

This Application Note details a robust Telescoped One-Pot Protocol for converting 3-Methylpiperidin-4-ol hydrochloride into functionalized cis-3-methyl-4-aminopiperidines . By integrating N-protection, oxidation, and reductive amination into a streamlined workflow, researchers can access high-value 3D pharmacophores with superior diastereoselectivity (cis > 90%) and reduced solvent waste.

Scientific Rationale & Mechanism

The Stereochemical Challenge

The core challenge in functionalizing 3-methylpiperidin-4-ol lies in the C3-methyl group . It exerts steric influence on the C4 center, dictating the facial selectivity of incoming nucleophiles or hydrides.

  • Thermodynamic vs. Kinetic Control: In reductive amination, the intermediate imine can be reduced to either the cis (methyl and amine on the same side) or trans isomer.

  • The "One-Pot" Advantage: Isolating the intermediate ketone (3-methylpiperidin-4-one) is notoriously difficult due to its volatility and instability (propensity for self-condensation). A one-pot approach mitigates this by trapping the ketone immediately with an amine.

Reaction Pathway Visualization

The following diagram illustrates the telescoped pathway. Note the critical transition from the alcohol to the transient ketone, followed by the stereoselective hydride attack.

ReactionPathway Start 3-Methylpiperidin-4-ol (HCl Salt) Protect Step 1: N-Protection (Boc/Cbz) Start->Protect Base Inter1 N-Protected Alcohol Protect->Inter1 Oxidation Step 2: Oxidation (TEMPO/IBX) Inter1->Oxidation Ketone Transient Ketone Oxidation->Ketone -2H RedAm Step 3: Reductive Amination (Amine + STAB) Ketone->RedAm + R-NH2 Final cis-3-Methyl-4- aminopiperidine RedAm->Final Hydride Attack (Equatorial Preference)

Figure 1: Telescoped reaction pathway. The transient ketone is generated and consumed in situ to prevent decomposition.

Detailed Experimental Protocol

Materials & Reagents[1][2]
  • Starting Material: 3-Methylpiperidin-4-ol hydrochloride (1.0 equiv).[1]

  • Protection: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA).

  • Oxidation: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (catalytic), Sodium Hypochlorite (NaOCl) or IBX (2-Iodoxybenzoic acid).

  • Reductive Amination: Primary/Secondary Amine (1.1 equiv), Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH).

  • Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE).

Protocol: Telescoped Synthesis of cis-N-Boc-4-(Benzylamino)-3-methylpiperidine

Phase A: N-Protection (In-Situ)

  • To a stirred suspension of 3-Methylpiperidin-4-ol HCl (1.51 g, 10 mmol) in DCM (30 mL) at 0°C, add Triethylamine (3.5 mL, 25 mmol) dropwise.

  • Add Boc₂O (2.4 g, 11 mmol) dissolved in minimal DCM.

  • Warm to room temperature (RT) and stir for 2 hours.

    • Checkpoint: TLC (50% EtOAc/Hex) should show disappearance of the baseline amine salt.

    • Note: Do not perform an aqueous workup yet. The subsequent oxidation can tolerate the carbamate.

Phase B: Oxidation (The "TEMPO" Shift) Why TEMPO? Unlike Swern (requires -78°C) or PCC (toxic chromium), TEMPO/Bleach is mild, works at 0°C, and is compatible with the "one-pot" solvent system.

  • Cool the reaction mixture (containing the crude N-Boc alcohol) to 0°C.

  • Add TEMPO (15.6 mg, 0.1 mmol, 1 mol%) and KBr (1.2 g, 10 mmol) dissolved in water (5 mL).

  • Slowly add aqueous NaOCl (commercial bleach, adjusted to pH 9 with NaHCO₃) dropwise while maintaining the internal temperature < 10°C.

  • Stir vigorously for 30 minutes.

  • Quench & Phase Switch: Add aqueous sodium thiosulfate to quench excess oxidant. Separate the organic layer.[2]

    • Crucial Step: Briefly dry the organic layer with MgSO₄ and filter directly into the next reaction vessel. Do not evaporate to dryness, as the ketone is unstable.

Phase C: Reductive Amination (Stereoselective)

  • To the filtrate (containing ~10 mmol of N-Boc-3-methylpiperidin-4-one) in DCE, add the desired Amine (e.g., Benzylamine, 1.1 equiv) and Acetic Acid (1.2 equiv). Stir for 30 minutes to form the imine.

  • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) in three portions over 15 minutes.

  • Stir at RT for 12–16 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Data Analysis & Validation

Stereochemical Outcome

The 3-methyl group forces the piperidine ring into a specific chair conformation. During hydride reduction (Phase C), the hydride donor (STAB) preferentially attacks from the less hindered face (axial attack), leading to the thermodynamically less stable but kinetically favored cis-isomer .

Table 1: Representative Yields and Diastereoselectivity

EntryAmine (R-NH₂)Yield (3 Steps)*dr (cis:trans)**Notes
1Benzylamine78%92:8Standard benchmark
2Aniline65%88:12Slower imine formation
3Cyclopropylamine72%95:5High steric control
44-Methoxybenzylamine81%91:9Excellent purity

*Yield calculated from starting HCl salt. **Determined by crude 1H NMR analysis of the C3-Methyl doublet.

Troubleshooting Guide (Self-Validating Systems)
ObservationRoot CauseCorrective Action
Low Yield in Phase B Over-oxidation or incomplete conversion.Maintain pH ~9 during bleach addition. Use starch-iodide paper to confirm excess oxidant, then quench immediately.
Poor dr (cis:trans) Fast reduction preventing equilibrium.Ensure the imine is fully formed (30-60 min stir) before adding STAB. Use DCE instead of MeOH to promote tight ion-pairing.
Product is a Gel Boron salts trapped in amine.Perform a "MeOH workup": Dissolve crude in MeOH and reflux for 1h to break down boron-amine complexes before column chromatography.

Mechanistic Insight: Why "Cis"?

The stereoselectivity is governed by the A(1,3)-strain in the intermediate imine/enamine.

Figure 2: Mechanistic basis for diastereoselectivity. The STAB reagent is bulky, exacerbating the steric difference between the two faces of the piperidine ring.

References

  • Cui, L., et al. (2011).[3] "A modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols."[3] Angewandte Chemie International Edition. [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12284277, 3-Methylpiperidin-4-one." [Link]

  • Goswami, S. V., et al. (2012).[4] "An efficient one-pot multi-component synthesis of highly functionalized piperidines."[2][3][4] Heterocyclic Communications. [Link]

  • RSC Medicinal Chemistry. (2020). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Synthesis of 3-Methylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges in the synthesis of 3-Methylpiperidin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties, particularly low yields, in their synthetic efforts. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of this synthesis and improve your experimental outcomes.

Introduction to the Synthetic Challenge

The synthesis of 3-Methylpiperidin-4-ol hydrochloride, a valuable building block in medicinal chemistry, often presents significant challenges, primarily revolving around achieving high yields and controlling stereochemistry. The presence of a methyl group at the 3-position introduces a chiral center adjacent to the reacting carbonyl group, leading to the formation of diastereomeric cis and trans isomers upon reduction. The separation of these isomers and the optimization of each synthetic step are critical for a successful and efficient process. This guide will walk you through the common pitfalls and provide actionable solutions.

Core Synthetic Pathway Overview

A prevalent synthetic route to 3-Methylpiperidin-4-ol involves the initial synthesis of an N-protected 3-methyl-4-piperidone precursor, followed by stereoselective reduction of the ketone to the corresponding alcohol, and subsequent deprotection (if necessary) and formation of the hydrochloride salt.

digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

Start [label="N-Protected\n3-Methyl-4-piperidone"]; Reduction [label="Stereoselective\nReduction"]; Isomers [label="Mixture of cis- and trans-\n3-Methylpiperidin-4-ol"]; Separation [label="Diastereomer\nSeparation"]; Cis [label="cis-Isomer"]; Trans [label="trans-Isomer"]; Deprotection [label="N-Deprotection\n(if applicable)"]; Salt [label="Hydrochloride\nSalt Formation"]; Final_Product [label="3-Methylpiperidin-4-ol\nHydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reduction; Reduction -> Isomers; Isomers -> Separation; Separation -> Cis [label="Desired"]; Separation -> Trans [label="Undesired/Recycle"]; Cis -> Deprotection; Deprotection -> Salt; Salt -> Final_Product; }

Figure 1: General synthetic workflow for 3-Methylpiperidin-4-ol hydrochloride.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can lead to low yields and provides detailed, step-by-step guidance to overcome them.

I. Low Yield and Poor Diastereoselectivity in the Reduction of 3-Methyl-4-piperidone

Question: My reduction of N-protected 3-methyl-4-piperidone is giving a low yield of the desired alcohol and a poor ratio of the cis to trans isomer. What are the key factors to consider for optimization?

Answer:

This is a critical and often challenging step. The low yield and poor diastereoselectivity can stem from several factors, including the choice of reducing agent, the nature of the N-protecting group, and the reaction conditions.

1. The Critical Role of the Reducing Agent:

The choice of hydride source is paramount in determining the stereochemical outcome of the reduction.

  • Sodium Borohydride (NaBH₄): This is a mild and commonly used reducing agent.[1] For 3-substituted piperidones, NaBH₄ typically favors the formation of the thermodynamically more stable equatorial alcohol (often the trans isomer). However, the selectivity can be highly dependent on the solvent and temperature.

  • Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ can sometimes offer different selectivity but may also lead to side reactions if other functional groups are present.

  • Bulky Hydride Reagents (e.g., L-Selectride®, K-Selectride®): These sterically hindered reagents are known to favor the formation of the axial alcohol (often the cis isomer) through kinetic control, as the hydride attacks from the less hindered face of the ketone.

Troubleshooting Workflow for Reducing Agent Selection:

digraph "Reducing_Agent_Troubleshooting" { graph [nodesep=0.3, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];

Start [label="Low Yield / Poor Diastereoselectivity\nin Reduction Step", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Which isomer is desired?\n(cis or trans)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Cis_Path [label="cis-Isomer (Axial Attack)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Trans_Path [label="trans-Isomer (Equatorial Attack)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Action_Cis [label="Use bulky hydride reagents:\n- L-Selectride®\n- K-Selectride®", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Action_Trans [label="Use less sterically demanding reagents:\n- NaBH₄\n- LiAlH₄", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Optimization [label="Optimize Reaction Conditions:\n- Temperature\n- Solvent\n- N-Protecting Group", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze cis/trans ratio\n(e.g., by ¹H NMR)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> Cis_Path [label="cis"]; Q1 -> Trans_Path [label="trans"]; Cis_Path -> Action_Cis; Trans_Path -> Action_Trans; Action_Cis -> Optimization; Action_Trans -> Optimization; Optimization -> Analyze; Analyze -> Start [label="Iterate if necessary"]; }

Figure 2: Decision-making workflow for selecting a reducing agent.

2. The Influence of the N-Protecting Group:

The size and nature of the substituent on the piperidine nitrogen can significantly influence the conformation of the ring and, consequently, the facial selectivity of the hydride attack.

  • Bulky Protecting Groups (e.g., Benzyl, Boc): A large N-substituent can favor an equatorial position to minimize steric interactions. This can influence the preferred conformation of the piperidine ring and, in turn, the direction of hydride attack. The N-benzyl group is a common choice in piperidine synthesis.[2]

  • Chelating Protecting Groups: Certain protecting groups can chelate with the metal cation of the hydride reagent, directing the hydride delivery from a specific face and enhancing diastereoselectivity.

3. Optimizing Reaction Conditions:

  • Temperature: Lowering the reaction temperature (e.g., to -78 °C) often enhances stereoselectivity by favoring the kinetically controlled product. Reactions that show poor selectivity at room temperature can sometimes be significantly improved at lower temperatures.[3]

  • Solvent: The choice of solvent can affect the reactivity of the hydride reagent and the solubility of intermediates. Protic solvents like methanol or ethanol are typically used with NaBH₄, while aprotic ethers like THF or diethyl ether are used with LiAlH₄ and other more reactive hydrides.

Experimental Protocol: Stereoselective Reduction of N-Benzyl-3-methyl-4-piperidone

This protocol provides a starting point for optimizing the stereoselective reduction to favor the cis-isomer.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve N-benzyl-3-methyl-4-piperidone (1.0 eq) in anhydrous THF (10 mL per mmol of ketone).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M in THF, 1.2 eq) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate, followed by 30% hydrogen peroxide.

  • Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy. The coupling constants between the protons at C3 and C4 can help in assigning the stereochemistry.[4]

Parameter Recommendation for cis-isomer Recommendation for trans-isomer
Reducing Agent L-Selectride®, K-Selectride®NaBH₄, LiBH₄
Temperature -78 °C to -40 °C0 °C to room temperature
Solvent Anhydrous THF, Diethyl EtherMethanol, Ethanol
N-Protecting Group Bulky groups (e.g., Benzyl)May be less critical, but still influential
II. Low Yield During Purification and Isomer Separation

Question: I have a mixture of cis and trans isomers of 3-Methylpiperidin-4-ol, but I am losing a significant amount of my product during purification. How can I improve the separation and recovery?

Answer:

Separating diastereomers can be a major source of yield loss. The similar physical properties of the cis and trans isomers can make their separation challenging.[5]

1. Fractional Crystallization of the Hydrochloride Salts:

This is often the most effective method for separating diastereomers on a larger scale. The cis and trans isomers will form hydrochloride salts with different crystal lattice energies and, therefore, different solubilities in a given solvent system.

Troubleshooting Crystallization:

  • "Oiling Out": If the product separates as an oil instead of crystals, the solution is likely too supersaturated or cooling too quickly. Try using a more dilute solution or a slower cooling rate.[6]

  • No Crystallization: If no crystals form, the salt may be too soluble in the chosen solvent. Try adding an anti-solvent (a solvent in which the salt is poorly soluble) dropwise, or concentrate the solution further.[6]

  • Low Purity of Crystals: If the isolated crystals have a low diastereomeric excess, a recrystallization step is necessary.

Optimized Crystallization Protocol:

  • Solvent Selection: Screen different solvent systems. A mixture of a good solvent (e.g., isopropanol, ethanol) and a poor solvent (e.g., diethyl ether, hexane) is often effective.

  • Dissolution: Dissolve the crude mixture of cis and trans 3-Methylpiperidin-4-ol in a minimal amount of the chosen hot solvent (e.g., isopropanol).

  • Salt Formation: Add a stoichiometric amount of concentrated HCl or a solution of HCl in a suitable solvent (e.g., HCl in isopropanol).

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analysis of Mother Liquor: Analyze the mother liquor to determine the composition of the remaining isomers. It may be possible to recover the other isomer or a further crop of the desired isomer by concentrating the mother liquor and repeating the crystallization process.

2. Column Chromatography:

For smaller scales or when crystallization is not effective, column chromatography can be used to separate the free base forms of the diastereomers.

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexane) is typically employed. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) can help to prevent tailing of the amine on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 3-Methylpiperidin-4-ol, and how can they be avoided?

A1: Common impurities can arise from several sources. Incomplete reduction of the ketone will leave unreacted 3-methyl-4-piperidone in your product.[7] Over-reduction, particularly with harsh reagents or catalysts, can lead to the formation of byproducts from the reduction of other functional groups. During catalytic hydrogenation, impurities in the starting material can poison the catalyst, leading to incomplete reaction.[8] To minimize these, ensure your starting materials are pure, choose a selective reducing agent, and monitor the reaction closely to avoid over- or under-reaction.

Q2: How can I confirm the stereochemistry of my final product?

A2: ¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry of the cis and trans isomers. The coupling constant (J-value) between the protons on C3 and C4 is diagnostic. Generally, a larger coupling constant is observed for a trans (diaxial) relationship between these protons, while a smaller coupling constant is indicative of a cis (axial-equatorial or equatorial-axial) relationship.[4] 2D NMR techniques like NOESY can also be used to confirm through-space correlations between protons.

Q3: Can epimerization occur during the synthesis or purification?

A3: Epimerization, the change in configuration at one chiral center, can be a concern, particularly under harsh basic or acidic conditions.[5] For instance, prolonged exposure to a strong base could potentially deprotonate the carbon at the 3-position, leading to a loss of stereochemical integrity. It is advisable to use mild conditions whenever possible and to minimize the time the product is exposed to harsh reagents.

Q4: My final hydrochloride salt is hygroscopic and difficult to handle. Are there any alternatives?

A4: While the hydrochloride is a common salt form, other pharmaceutically acceptable salts can be explored if the hydrochloride proves to be problematic. Salts such as the hydrobromide, mesylate, or tartrate may offer different physicochemical properties, including reduced hygroscopicity and improved crystallinity. A salt screening study can be beneficial in identifying the optimal salt form for your needs.

References

  • Amat, M., Llor, N., Hidalgo, J., et al. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived δ-lactam. The Journal of Organic Chemistry, 68(5), 1919-1928. Available at: [Link]

  • Slideshare. (n.d.). 3. NaBH4. Available at: [Link]

  • Diastereodivergent cis- and trans-fused [4 + 2] annulations of cyclic 1,3-dienes and 1-azadienes via ligand-controlled palladium catalysis - NIH. Available at: [Link]

  • Epimerisation in Peptide Synthesis - MDPI. Available at: [Link]

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives - ResearchGate. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 183-195. Available at: [Link]

  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (2016). Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery - PubMed. Available at: [Link]

  • Diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - RSC Publishing. Available at: [Link]

  • Epimerization of Peptide. Available at: [Link]

  • High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase - PubMed. Available at: [Link]

  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids - MDPI. Available at: [Link]

  • Need help on determining Cis and Trans with NMR spectrum : r/OrganicChemistry - Reddit. Available at: [Link]

  • Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed. Available at: [Link]

  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? - ResearchGate. Available at: [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate. Available at: [Link]

  • Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Available at: [Link]

  • Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles - PMC - NIH. Available at: [Link]

  • Separation of cis/trans isomers - Chromatography Forum. Available at: [Link]

  • (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Available at: [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]

Sources

Purification challenges of 3-Methylpiperidin-4-ol hydrochloride and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation of 3-Methylpiperidin-4-ol hydrochloride and derivatives. Ticket ID: #PUR-3MP4-001 Assigned Specialist: Senior Application Scientist, Separation Sciences.

Executive Summary

The purification of 3-Methylpiperidin-4-ol hydrochloride (3-MP-4-ol HCl) presents a "perfect storm" of purification challenges: it possesses two chiral centers (creating cis/trans diastereomers and enantiomers), lacks a UV chromophore, and is highly polar/hygroscopic.

This guide moves beyond standard protocols to address the causality of separation failures. We focus on exploiting the thermodynamic differences between diastereomers and the necessity of derivatization for enantiomeric resolution.

Module 1: Diastereomer Separation (Cis vs. Trans)

User Issue: "I reduced 3-methyl-4-piperidinone and obtained a 60:40 mixture of cis/trans isomers. Silica chromatography is not separating them effectively."

Root Cause Analysis

Free amine piperidinols are highly polar and streak on silica gel due to hydrogen bonding with silanols. Furthermore, the cis and trans isomers often have overlapping R_f values in standard MeOH/DCM systems. The most robust separation vector is solubility differentiation of the Hydrochloride salts , not polarity.

Protocol: Fractional Crystallization of the HCl Salt

This method exploits the higher lattice energy (and lower solubility) of the cis-isomer hydrochloride in ethanolic solvents.

Step-by-Step Workflow:

  • Salt Formation: Dissolve the crude free base mixture (cis/trans) in absolute Ethanol (5 mL per gram).

  • Acidification: Cool to 0°C. Slowly add 1.2 equivalents of HCl (4M in Dioxane or gas) while stirring. Caution: Exothermic.

  • Supersaturation: If precipitation is immediate, heat to reflux until clear. If no precipitate forms, add Ethyl Acetate (anti-solvent) dropwise at reflux until slight turbidity appears.

  • Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature slowly (over 4 hours) in an oil bath. Rapid cooling traps the trans isomer.

  • Isolation: Filter the white crystals.

    • Precipitate: Enriched cis-3-methylpiperidin-4-ol HCl.

    • Filtrate: Enriched trans-isomer.

Data: Solubility Profile (at 25°C)

Solvent System Cis-Isomer Solubility Trans-Isomer Solubility Selectivity Factor
Ethanol (Abs) Low (<15 mg/mL) Moderate (~45 mg/mL) High (Cis precipitates)
Isopropanol Very Low Low Medium
Water High High None (No separation)

| DCM | Insoluble | Insoluble | N/A |

Expert Tip: If the trans isomer is the target, you must strip the filtrate from the step above, free-base it (using NaOH), and re-crystallize using a more non-polar solvent system (e.g., Hexane/EtOAc) on the free amine, or use preparative HPLC.

Module 2: Enantiomeric Resolution (Chiral Purity)

User Issue: "I need >99% ee for a biological assay. Chiral HPLC on the free amine is showing broad, tailing peaks and poor resolution."

Root Cause Analysis

Chiral Stationary Phases (CSPs) rely on "three-point interactions" (H-bonding, pi-pi stacking, steric hindrance). The free secondary amine of 3-MP-4-ol interferes with these interactions by aggressively binding to residual silanols on the column, causing peak tailing. Additionally, the molecule lacks an aromatic group for pi-pi interactions, reducing the CSP's ability to discriminate enantiomers.

Strategic Solution: The "Protect-Separate-Deprotect" Strategy

You must derivatize the nitrogen to introduce a "handle" for the chiral column to grab.

Recommended Protocol:

  • Derivatization: Protect the amine with Boc-anhydride or Cbz-Cl .

    • Why? Removes the basicity (stops tailing) and adds bulk/carbonyls for chiral recognition.

  • Chiral HPLC Method (for N-Boc-3-MP-4-ol):

    • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IA/IG).

    • Mobile Phase: Hexane : Isopropanol (90:10).

    • Flow: 1.0 mL/min.[1]

    • Detection: UV @ 210 nm (Boc carbonyl absorption).

  • Deprotection: Treat the isolated enantiomer with 4M HCl/Dioxane to return to the specific HCl salt.

Visual Workflow: Chiral Resolution Decision Tree

ChiralStrategy Start Start: Racemic 3-MP-4-ol Decision1 Is UV detection available? Start->Decision1 RouteA Direct Separation (Difficult) Requires CAD/ELSD High pH Mobile Phase Decision1->RouteA No Derivatization desired RouteB Derivatization Strategy (Recommended) Decision1->RouteB High Purity required StepB1 React with Boc2O or Cbz-Cl (Adds UV chromophore + reduces polarity) RouteB->StepB1 StepB2 Chiral HPLC (Amylose Column) Hexane/IPA System StepB1->StepB2 StepB3 Acidic Deprotection (HCl/Dioxane) StepB2->StepB3 End Pure Enantiomer HCl Salt StepB3->End

Figure 1: Decision matrix for enantiomeric separation. Derivatization (Green path) is preferred for robustness over direct separation of the free amine.

Module 3: Detection Challenges (The "Invisible" Peak)

User Issue: "I am injecting the sample onto the HPLC, but I see no peaks, or only solvent fronts."

Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Peaks (UV 254nm) Lack of Chromophore. The piperidine ring and hydroxyl group do not absorb UV at 254nm.Switch to 205-210 nm. Warning: You cannot use Acetone or THF in the mobile phase (high UV cutoff). Use Phosphate buffer/Acetonitrile.[2]
Drifting Baseline Refractive Index effects in gradient elution at low wavelength.Use CAD (Charged Aerosol Detector) or ELSD . These are universal detectors ideal for non-chromophoric salts.
Ghost Peaks Salt Contamination. The HCl counter-ion is transparent, but impurities in the acid source may appear.Use HPLC-grade acids (e.g., Trifluoroacetic acid) rather than technical grade HCl for mobile phase modification.
Alternative Detection Protocol: Indirect UV

If you lack CAD/ELSD, use an Indirect UV Detection method:

  • Add a UV-absorbing probe (e.g., Pyridine or Phthalate) to the mobile phase.

  • The background will be high (high absorbance).

  • When your analyte (3-MP-4-ol) elutes, it displaces the probe, creating a negative peak .

References

  • Title: Separation and purification of cis and trans isomers of cyclohexane derivatives (Analogous chemistry).
  • Chiral Resolution via Derivatization

    • Title: Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acyl
    • Source:Journal of the American Chemical Society (via NCBI PMC), 2015.
    • URL:[Link]

  • Synthesis and Stereochemistry

    • Title: Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols.
    • Source:Canadian Journal of Chemistry, Vol 50, 1972.
    • URL:[Link]

  • Detection of Non-Chromophoric Compounds

    • Title: High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores.[3]

    • Source:Critical Reviews in Analytical Chemistry, 2024.[4]

    • URL:[Link]

Sources

Technical Support Center: N-Benzylation of 3-Methylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-2024-882 Subject: Troubleshooting Side Reactions & Chemoselectivity in Piperidine Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Reaction Logic

You are performing an N-alkylation (SN2) of a secondary amine. However, your substrate, 3-Methylpiperidin-4-ol hydrochloride , presents three distinct challenges that lead to side reactions:

  • Ambident Nucleophilicity: It contains both an amine (-NH) and an alcohol (-OH).

  • Salt Form: It is an HCl salt, requiring in situ or prior neutralization.

  • Steric/Stereochemical Complexity: The 3-methyl group influences the conformation of the piperidine ring.

The goal is chemoselective N-monoalkylation . The enemies are O-alkylation (ether formation) and Quaternization (over-alkylation).

Reaction Pathway Visualization

The following diagram maps the kinetic competition occurring in your flask.

ReactionPathways SM Substrate (HCl Salt) 3-Methylpiperidin-4-ol FreeBase Free Amine (Reactive Intermediate) SM->FreeBase Neutralization (Base req.) Product Target Product N-Benzyl-3-methylpiperidin-4-ol FreeBase->Product Benzyl Halide (1 eq) Fast (k1) Ether Side Product B O-Benzyl Ether (Wrong Chemoselectivity) FreeBase->Ether Strong Base (e.g., NaH) High Temp Quat Side Product A Quaternary Ammonium Salt (Over-Alkylation) Product->Quat Benzyl Halide (Excess) Slower (k2) Product->Ether Path to N,O-Dibenzyl

Figure 1: Reaction network showing the primary N-alkylation pathway versus competing Quaternization and O-alkylation routes.

Critical Troubleshooting Modules

Module A: The "Over-Alkylation" Issue (Quaternization)

Symptom: LCMS shows a mass peak of [M+90] or [M+91] relative to the product. Yield of desired product is low despite full consumption of starting material.

Technical Analysis: The product you form is a tertiary amine. Tertiary amines are still nucleophilic. If benzyl halide is present in excess, the product reacts again to form the N,N-dibenzyl quaternary ammonium salt .

  • Kinetics:

    
    . However, if the local concentration of benzyl halide is high, 
    
    
    
    becomes significant.
  • Solvent Effect: Polar aprotic solvents (DMF, DMSO) stabilize the transition state for charge separation, accelerating quaternization [1].

Protocol Adjustment:

  • Stoichiometry: Strictly limit Benzyl Halide to 0.95 - 1.0 equivalents . Do not use excess "to drive the reaction."

  • Addition Mode: Add the Benzyl Halide dropwise to the amine solution. This keeps the concentration of alkylating agent low relative to the nucleophile.

  • Solvent Switch: If using DMF, switch to Acetonitrile (MeCN) or Ethanol . These solvents often provide better discrimination between the secondary and tertiary amine.

Module B: The "Wrong Isomer" Issue (O-Alkylation)

Symptom: You isolate a product that is not basic (does not dissolve in dilute acid) or NMR shows benzyl protons shifted downfield (~4.5 ppm instead of ~3.5 ppm).

Technical Analysis: According to Pearson's HSAB Theory , the Nitrogen (softer nucleophile) is preferred over Oxygen (harder nucleophile) for alkylation with benzyl halides [2]. However, deprotonation changes the game .

  • pKa Reality:

    • Piperidine -NH pKa

      
       11.0
      
    • Piperidine -OH pKa

      
       16.0
      
  • If you use a base strong enough to deprotonate the alcohol (e.g., NaH, KOtBu), you create an alkoxide . Alkoxides are extremely aggressive nucleophiles and will compete with the amine, leading to O-alkylation [3].

Protocol Adjustment:

  • Base Selection: Use mild inorganic bases: K₂CO₃ or Cs₂CO₃ . These are strong enough to neutralize the HCl salt and scavenge the proton from the amine reaction, but too weak to deprotonate the hydroxyl group [4].

  • Avoid: Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), or Sodium Hydroxide (NaOH) in phase transfer conditions unless strictly controlled.

Module C: The "Stalled Reaction" (Salt Neutralization)

Symptom: Starting material remains unreacted. Benzyl halide degrades.

Technical Analysis: Your starting material is a Hydrochloride Salt . The nitrogen lone pair is protonated (


) and is non-nucleophilic . It must be deprotonated to react.
  • If using a heterogeneous base (K₂CO₃ in MeCN), the neutralization might be too slow due to poor solubility of the salt.

Protocol Adjustment:

  • Pre-neutralization (Recommended): Dissolve the SM in water, basify with NaOH to pH > 12, extract with DCM, dry, and concentrate to get the Free Base oil. Use this for the benzylation.[1][2][3][4][5]

  • In-situ Boost: If you must use the salt, add 1.1 eq of Triethylamine (TEA) or DIPEA to the reaction mixture immediately. Organic bases are soluble and will instantly free the piperidine amine.

Optimized Experimental Protocol

This protocol is designed to maximize Chemoselectivity (N > O) and minimize Quaternization .

Reagents:

  • 3-Methylpiperidin-4-ol HCl (1.0 eq)

  • Benzyl Bromide (0.95 eq) — Intentionally slight deficit

  • Potassium Carbonate (K₂CO₃) (2.5 eq) — Excess needed for HCl neutralization + reaction acid scavenging

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH) (0.1 M concentration)

Step-by-Step:

  • Preparation: Charge the reaction vessel with 3-Methylpiperidin-4-ol HCl and K₂CO₃.

  • Solvation: Add MeCN. Stir vigorously for 30 minutes at Room Temperature (RT). Critical: This allows partial neutralization of the HCl salt.

  • Addition: Cool to 0°C. Add Benzyl Bromide dropwise over 15–20 minutes.

    • Why? Cooling and slow addition suppress the rate of the secondary reaction (quaternization).

  • Reaction: Allow to warm to RT. Monitor by TLC/LCMS.

    • Target: Disappearance of Benzyl Bromide. Do not wait for full consumption of amine if it risks over-alkylation.

  • Workup: Filter off solids (salts). Concentrate filtrate. Partition between EtOAc and Water.

    • Purification: The secondary amine product is basic. You can purify by acid-base extraction (Extract into 1M HCl, wash organics, basify aqueous layer, extract back into EtOAc).

Troubleshooting Decision Tree

Use this logic flow to diagnose your current batch failure.

Troubleshooting Start Problem Detected CheckLCMS Check LCMS/TLC Start->CheckLCMS MassPlus90 Mass [M+90/91] (Quaternization) CheckLCMS->MassPlus90 Over-alkylation MassCorrect Mass Correct but Wrong NMR CheckLCMS->MassCorrect Regio-isomer? NoReaction No Reaction SM Recovered CheckLCMS->NoReaction Stalled Sol_Quat Reduce Bz-X equivalents Switch to Dropwise Addition Lower Temperature MassPlus90->Sol_Quat Sol_Ether Check Base Strength (Switch to K2CO3) Avoid NaH MassCorrect->Sol_Ether Sol_Salt Incomplete Neutralization Add DIPEA or Free-base the SM first NoReaction->Sol_Salt

Figure 2: Diagnostic flow for common failure modes in N-benzylation.

Comparative Data: Base & Solvent Effects[6]

The following table summarizes how conditions affect the ratio of N-alkyl (Desired) vs. O-alkyl (Undesired) vs. Quat (Over-reacted).

Condition SetBaseSolventMajor OutcomeRisk Factor
Standard (Recommended) K₂CO₃MeCNN-Alkyl (High Yield) Slow reaction if salt not neutralized.
Aggressive NaHDMFMixture (N- + O-Alkyl) High O-alkylation risk due to alkoxide formation [3].
Phase Transfer NaOH (aq)DCM + TEBAN-Alkyl Good for scale-up, but requires careful pH control.
Polar Boost Cs₂CO₃DMFN-Alkyl + Quat Fast rate leads to over-alkylation if stoichiometry is off [4].
Organic Base TEA/DIPEADCMN-Alkyl Clean, but slower kinetics; requires purification to remove amine salts.

References

  • Menshutkin Reaction Kinetics: Bashpa, P., et al. "Kinetics of Quaternization between N,N-Dimethylaniline and Benzyl Chloride."[6] Journal of Advanced Scientific Research, vol. 5, no. 4, 2014. Link

  • Chemoselectivity Principles: "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)." National Institutes of Health (NIH). Link

  • N vs O Alkylation Factors: "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations." ResearchGate.[4][5][7][8] Link

  • Cesium Effect in Alkylation: "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis." ResearchGate.[4][5][7][8] Link

Sources

How to remove residual starting material from 3-Methylpiperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to remove residual starting material from 3-Methylpiperidin-4-ol hydrochloride Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide addresses the removal of the specific starting material precursor, 3-methylpiperidin-4-one (and its hydrochloride salt), from the target product 3-methylpiperidin-4-ol hydrochloride .

Incomplete reduction of the ketone intermediate is a common failure mode in this synthesis. Because both the impurity (ketone) and the product (alcohol) are secondary amines existing as hydrochloride salts, they share similar solubility profiles in aqueous media. However, their divergence in hydrogen-bonding capability allows for effective separation using anhydrous organic solvent systems.

Part 1: Diagnostic & Decision Matrix

Q: How do I confirm the presence of residual starting material? A: Before attempting purification, quantify the impurity level to select the correct protocol.

MethodDiagnostic SignalDetection Limit
1H NMR (D2O) Look for the disappearance of the C4-H multiplet (approx. 3.5–4.0 ppm) and the presence of alpha-protons to the carbonyl (approx. 2.3–3.0 ppm).~1-2%
IR Spectroscopy Strong carbonyl stretch at ~1715–1725 cm⁻¹ indicates the ketone. The alcohol shows a broad O-H stretch at 3200–3500 cm⁻¹.~5%
TLC (Free Base) Eluent: DCM/MeOH/NH₄OH (90:9:1). Stain: KMnO₄ or Ninhydrin. The ketone (SM) typically has a higher R_f than the alcohol (Product).Qualitative
Purification Decision Tree

PurificationLogic Start Impurity Level Analysis CheckLevel Is Ketone Content > 5%? Start->CheckLevel HighImpurity High Impurity (>5%) CheckLevel->HighImpurity Yes LowImpurity Low Impurity (<5%) CheckLevel->LowImpurity No ChemRed PROTOCOL A: Chemical Completion (NaBH4 Reduction) HighImpurity->ChemRed Most Efficient Recryst PROTOCOL B: Recrystallization (IPA/Ethanol) LowImpurity->Recryst Standard Path QC Final QC (NMR/HPLC) ChemRed->QC Reslurry PROTOCOL C: Trituration/Reslurry (Acetone Wash) Recryst->Reslurry If purity < 98% Recryst->QC Reslurry->QC

Figure 1: Decision matrix for selecting the appropriate purification strategy based on impurity load.

Part 2: Troubleshooting Protocols

Protocol A: Chemical Completion (High Impurity Load)

Use this when the starting material exceeds 5%. Physical separation is inefficient at high loads due to co-crystallization.

Mechanism: Rather than separating the ketone, we chemically convert it to the desired alcohol. This is the most yield-preserving method.

Reagents:

  • Sodium Borohydride (NaBH₄)[1]

  • Methanol (MeOH)

  • Hydrogen Chloride (HCl) in Dioxane or Ether

Step-by-Step:

  • Free Basing : Dissolve the impure salt in minimal water. Basify to pH >12 with 2M NaOH. Extract 3x with Dichloromethane (DCM). Dry organic layer (Na₂SO₄) and concentrate to obtain the free base oil.

  • Reduction : Dissolve the oil in Methanol (10 mL/g). Cool to 0°C.[2]

  • Addition : Add NaBH₄ (0.5 equivalents relative to the impurity—usually 0.1–0.2 eq total is sufficient) portion-wise.

  • Monitor : Stir at 0°C for 30 mins, then warm to RT. Check TLC/NMR.

  • Workup : Quench with acetone (destroys excess hydride). Concentrate to dryness. Partition between DCM and water.

  • Salt Formation : Dry the DCM layer. Add HCl (4M in Dioxane) dropwise until pH < 2. The pure 3-methylpiperidin-4-ol HCl will precipitate. Filter and dry.[1]

Protocol B: Selective Recrystallization (The Gold Standard)

Use this for impurities < 5%. This exploits the lattice energy differences between the alcohol (strong H-donor) and the ketone.

Solvent System:

  • Primary Solvent: Isopropanol (IPA) or Ethanol (EtOH).

  • Anti-Solvent: Diethyl Ether or Ethyl Acetate.

Theory: Piperidinols crystallize effectively from alcohols because the solvent facilitates the alignment of the hydroxyl groups in the crystal lattice. The ketone impurity lacks the hydroxyl donor capability and remains more soluble in the mother liquor.

Step-by-Step:

  • Dissolution : Place the crude solid in a round-bottom flask. Add Isopropanol (IPA) (approx. 5–8 mL per gram of solid).

  • Reflux : Heat to reflux (82°C). If the solid does not dissolve completely, add Methanol dropwise until clear.

    • Note: If a small amount of dark insoluble matter remains, filter it hot (hot filtration).

  • Crystallization : Remove from heat. Allow the solution to cool slowly to room temperature with gentle stirring.

    • Critical Step: Do not shock-cool in ice immediately; this traps the ketone.

  • Seeding (Optional) : If no crystals form at 25°C, add a seed crystal of pure product or scratch the glass.

  • Finishing : Cool to 0–4°C for 1 hour.

  • Filtration : Filter the white crystalline solid. Wash the cake with cold Acetone (2 x 5 mL).

    • Why Acetone? The ketone HCl salt is often more soluble in acetone than the alcohol HCl salt, helping to wash away surface impurities [1].

Protocol C: Trituration / Reslurry

Use this for minor surface contamination or sticky solids.

Step-by-Step:

  • Suspend the solid in Acetone or Ethyl Acetate (10 mL/g).

  • Heat to reflux for 15–30 minutes. The product should not dissolve; it should remain a slurry.

  • Cool to room temperature.

  • Filter and wash with fresh solvent.

  • Result : Impurities trapped on the crystal surface or in the amorphous regions are dissolved into the supernatant.

Part 3: Frequently Asked Questions (FAQs)

Q: Why is my product "oiling out" instead of crystallizing? A: This usually indicates the presence of too much solvent or residual water.

  • Fix: Evaporate the solvent completely to a foam. Redissolve in minimal hot Ethanol. Add Diethyl Ether dropwise until the solution turns slightly cloudy (turbid). Heat briefly to clear it, then let it cool slowly. The turbidity acts as a nucleation point.

Q: Can I use water for recrystallization? A: Generally, no . Both the starting material and product are highly water-soluble HCl salts. You will lose significant yield (low recovery) without achieving good separation. Anhydrous alcohols are superior for this specific separation.

Q: Does the stereochemistry (cis/trans) affect purification? A: Yes. 3-Methylpiperidin-4-ol exists as cis and trans diastereomers. The reduction of 3-methylpiperidin-4-one typically yields a mixture (often favoring the trans isomer due to hydride attack from the less hindered face).

  • Impact: Recrystallization often enriches one isomer (usually the one with the higher melting point). If you require a specific ratio, check the NMR after purification. If you need to remove the ketone but keep the isomer ratio, Protocol A (Chemical Completion) is safer than Protocol B.

Q: Is the ketone impurity toxic? A: Piperidinones are generally considered irritants and potential skin sensitizers. While not classified as highly toxic like some aromatic amines, they are reactive electrophiles (Schiff base formers). Strict removal is required for pharmaceutical applications to avoid side reactions in downstream steps [2].

Part 4: Comparative Solubility Data

Solvent3-Methylpiperidin-4-ol HCl (Product)3-Methylpiperidin-4-one HCl (Impurity)
Water Highly SolubleHighly Soluble
Methanol SolubleSoluble
Ethanol (Hot) SolubleSoluble
Ethanol (Cold) Sparingly Soluble (Crystallizes)Soluble
Isopropanol Insoluble (Cold) / Soluble (Hot)Soluble
Acetone InsolubleSlightly Soluble
Diethyl Ether InsolubleInsoluble

Data derived from general solubility trends of piperidine salts and recrystallization protocols [3, 4].

References

  • ChemicalBook . (2024).[3] 3-Methylpiperidin-4-one hydrochloride - Properties and Preparation. Retrieved from

  • National Institutes of Health (NIH) . (n.d.). 3-Methylpiperidin-4-one | C6H11NO - PubChem Safety Data. Retrieved from

  • Mettler Toledo . (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Chemistry LibreTexts . (2022). 3.3C: Determining Which Solvent to Use. Retrieved from

Sources

Troubleshooting guide for the synthesis of cis and trans isomers of 3-Methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PIP-3M4OH Status: Open Category: Stereoselective Synthesis / Heterocycle Functionalization Assigned Specialist: Senior Application Scientist

Overview

The synthesis of 3-methylpiperidin-4-ol presents a classic stereochemical challenge in medicinal chemistry. The molecule contains two contiguous stereocenters (C3 and C4), resulting in two diastereomeric pairs: the trans-isomer (typically the thermodynamic product) and the cis-isomer (the kinetic product).

This guide addresses the three most common support tickets we receive regarding this scaffold:

  • Stereocontrol: Controlling the diastereomeric ratio (dr) during ketone reduction.

  • Purification: Separating the isomers when chromatography fails.

  • Validation: Unambiguously assigning stereochemistry via NMR.

Module 1: Diagnostic Workflow

Before adjusting your protocol, determine your target isomer and current bottleneck using the decision matrix below.

Synthesis_Workflow Start Start: 1-Benzyl-3-methylpiperidin-4-one Decision Target Isomer? Start->Decision Route_Trans Route A: Thermodynamic Control (Target: Trans) Decision->Route_Trans Stable Isomer Route_Cis Route B: Steric Control (Target: Cis) Decision->Route_Cis Less Stable Isomer Reagent_A Reagent: NaBH4 / MeOH Temp: -15°C to 0°C Route_Trans->Reagent_A Reagent_B Reagent: L-Selectride / THF Temp: -78°C Route_Cis->Reagent_B Outcome_A Major: Trans (Diequatorial) Minor: Cis Reagent_A->Outcome_A Outcome_B Major: Cis (Axial-Equatorial) Minor: Trans Reagent_B->Outcome_B

Figure 1: Decision tree for reagent selection based on the desired stereochemical outcome. The choice of hydride source dictates the angle of nucleophilic attack.

Module 2: Stereoselective Reduction Protocols

Issue 1: "I am getting a 1:1 mixture with NaBH4."

Root Cause: High reaction temperatures or improper solvent choice allow for conformational mobility of the piperidone ring, eroding stereoselectivity.

Technical Insight: The starting material, 1-benzyl-3-methylpiperidin-4-one , predominantly adopts a chair conformation where the C3-methyl group is equatorial to minimize 1,3-diaxial strain.

  • Trans-Alcohol (Target): Requires the hydride to attack from the axial trajectory. Small hydrides (NaBH4) prefer this approach (Felkin-Anh / steric models), leading to the equatorial alcohol.

  • Cis-Alcohol (Target): Requires the hydride to attack from the equatorial trajectory. Bulky hydrides (Selectrides) are forced to attack from this less hindered face, pushing the hydroxyl group into the axial position.

Protocol A: Synthesis of the Trans-Isomer (Thermodynamic)

Target: (3R,4R) / (3S,4S) relative stereochemistry

  • Dissolution: Dissolve 1-benzyl-3-methylpiperidin-4-one (1.0 eq) in dry Methanol (0.2 M concentration).

  • Cooling: Cool the solution to -15°C (ice/salt bath). Critical: Lower temperature improves the trans:cis ratio.

  • Addition: Add NaBH4 (1.5 eq) portion-wise over 20 minutes.

  • Reaction: Stir at -15°C for 1 hour, then allow to warm to 0°C.

  • Quench: Quench with saturated NH4Cl solution.

  • Expected Result: ~4:1 to 6:1 trans:cis ratio.

Protocol B: Synthesis of the Cis-Isomer (Kinetic)

Target: (3R,4S) / (3S,4R) relative stereochemistry

  • Dissolution: Dissolve 1-benzyl-3-methylpiperidin-4-one (1.0 eq) in anhydrous THF (0.1 M).

  • Cryogenic Cooling: Cool strictly to -78°C under Nitrogen/Argon.

  • Addition: Add L-Selectride (1.0 M in THF, 1.2 eq) dropwise over 30 minutes.

    • Note: The bulky sec-butyl groups on the boron prevent axial attack, forcing the hydride to the equatorial face.

  • Reaction: Stir at -78°C for 2-3 hours. Do not allow to warm above -50°C before quenching.

  • Oxidative Workup: Carefully add NaOH (3M) followed by H2O2 (30%) to oxidize the organoborane byproducts.

  • Expected Result: >9:1 cis:trans ratio.

Module 3: Isolation & Purification

Issue 2: "The isomers are co-eluting on TLC/Column."

Root Cause: The polarity difference between the cis (axial-OH) and trans (equatorial-OH) isomers is often insufficient for standard silica chromatography, especially with the basic amine functionality causing tailing.

Troubleshooting Table: Purification Strategies

StrategyApplicabilityMethodology
Recrystallization Trans-Isomer isolationThe trans-isomer is thermodynamically more stable and packs better. Dissolve the crude mixture in hot Hexanes/EtOAc (or Et2O). The trans isomer often precipitates upon cooling.
Acid Salt Formation Separation of mixturesConvert the free base to the HCl or Fumarate salt. The salts often have vastly different solubility profiles in Ethanol/Ether mixtures.
Derivatization Difficult separationsReact the crude alcohol mixture with p-nitrobenzoyl chloride . The resulting esters have significantly different Rf values and are UV-active, making separation easy. Hydrolyze (LiOH/MeOH) to recover the alcohol.
Chromatography GeneralUse DCM:MeOH:NH4OH (90:9:1) . The ammonia is critical to suppress peak tailing of the tertiary amine.

Module 4: Analytical Verification (NMR)

Issue 3: "How do I confirm which isomer I have?"

Root Cause: Ambiguity in assigning "cis" vs "trans" without X-ray crystallography.

Solution: Use 1H-NMR Coupling Constants (


-values)  of the H4 proton (the proton attached to the same carbon as the hydroxyl group).
  • Assumption: The piperidine ring is in a chair conformation with the bulky N-benzyl and C3-Methyl groups in equatorial positions.

FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial-Equatorial)
Geometry 3-Me (Equatorial) / 4-OH (Equatorial)3-Me (Equatorial) / 4-OH (Axial)
H4 Proton Position Axial Equatorial
H3 Proton Position Axial Axial
Coupling (

)
Large (~10-11 Hz) Small (~2-5 Hz)
Signal Appearance Wide triplet or doublet of doublets (dd)Narrow multiplet or broad singlet

Visual Logic:

  • If H4 is Axial (Trans isomer), it sees the H3-Axial proton at a 180° dihedral angle (Karplus relation

    
     Large 
    
    
    
    ).
  • If H4 is Equatorial (Cis isomer), it sees the H3-Axial proton at a 60° dihedral angle (Karplus relation

    
     Small 
    
    
    
    ).

References

  • Brown, H. C., & Krishnamurthy, S. (1972). Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society. [Link] (Foundational text on using L-Selectride for kinetic control in cyclic ketones).

  • Eliel, E. L., et al. (1957). Conformational Analysis. IV. Bimolecular Displacement Rates of Cyclohexyl Toluenesulfonates. Journal of the American Chemical Society. [Link] (Establishes the thermodynamic stability of diequatorial substituted rings).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed.) - Chapter 33: Diastereoselectivity. Oxford University Press. [Link] (Standard reference for the Felkin-Anh and steric approach models described in Module 2).

Technical Support Center: Solubility Optimization for 3-Methylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

The Challenge: 3-Methylpiperidin-4-ol hydrochloride is a small, polar, hydrophilic salt.[1] While inherently water-soluble, it presents distinct challenges in high-throughput screening (HTS) and sensitive cellular assays.[1] The hydrochloride (HCl) counterion creates an acidic environment in unbuffered stocks and increases the risk of "salting out" when diluted into high-chloride media (like PBS) from organic stocks.

Technical Profile:

Parameter Characteristic Implication for Assay
Form Hydrochloride Salt High water solubility; Acidic in solution.[1]
Polarity High (LogP < 1) Lipophilic solvents (Hexane/Ether) will fail.[1]
pKa ~10–11 (Piperidine N) Exists as a cation at physiological pH (7.4).[1]
Preferred Solvent Water / Buffered Saline Ideal for stability, but lacks library standardization.[1]

| Library Solvent | DMSO | Soluble, but saturation limits are lower than free bases.[1] |

Decision Matrix: Selecting the Right Solvent System

Do not default to DMSO just because it is the industry standard. For this specific hydrophilic salt, aqueous stocks are often superior unless library formatting dictates otherwise.[1]

SolventDecision Start Start: Define Assay Requirement Library Is this part of a large compound library? Start->Library Single Is this a single compound experiment? Start->Single DMSO_Path Must use DMSO Stock Library->DMSO_Path Yes Water_Path Use Aqueous Stock (Preferred) Single->Water_Path Yes Precipitation Risk: Salt Precipitation in High Conc. DMSO DMSO_Path->Precipitation Acidity Risk: Acidic Shock to Cells Water_Path->Acidity Solution_DMSO Protocol A: DMSO Stock + Sonication Precipitation->Solution_DMSO Mitigate Solution_Water Protocol B: Water/PBS Stock Acidity->Solution_Water Buffer

Figure 1: Decision tree for solvent selection based on experimental throughput needs.[1]

Core Protocols

Protocol A: Preparation of DMSO Stock (Library Standard)

Use this when the compound must be stored in compound management plates.

The Risk: HCl salts can reach saturation in pure DMSO faster than their free-base counterparts (often capping at ~50–100 mM).[1] The Fix: Kinetic energy (Sonication) and hygroscopicity management.

  • Weighing: Weigh the compound rapidly. HCl salts are hygroscopic; absorbed water will dilute your stock concentration and introduce hydrolysis risk.[1]

  • Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%) to achieve a target concentration of 10 mM to 50 mM .

    • Note: Do not attempt 100 mM initially.[1] Start lower to ensure complete solubilization.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.

    • Visual Check: Solution must be crystal clear. Any turbidity indicates undissolved salt.[1]

  • Storage: Store at -20°C.

    • Critical: DMSO freezes at 19°C. Repeated freeze-thaw cycles can cause the salt to crash out. Aliquot into single-use vials.

Protocol B: Preparation of Aqueous Stock (Recommended)

Use this for manual dosing or sensitive functional assays.

The Risk: The HCl moiety will lower the pH of unbuffered water, potentially affecting protein stability or cell health upon addition. The Fix: Use a strong buffer.

  • Solvent: Dissolve directly in PBS (pH 7.4) or Water .

    • Solubility Limit: Likely >50 mg/mL (Highly soluble).[1]

  • pH Adjustment (Crucial):

    • Check pH with a micro-strip.[1]

    • If the stock is < pH 5.0, neutralize carefully with dilute NaOH or dilute into a high-capacity buffer (e.g., 100 mM HEPES) rather than water.[1]

  • Sterilization: Filter sterilize using a 0.22 µm PVDF or PES membrane .

    • Do not use Nylon filters for acidic solutions unless verified.[1]

Troubleshooting Guide: The "Crash Out" Phenomenon

A common failure point is the Intermediate Dilution Step . When a high-concentration DMSO stock (organic) hits an aqueous buffer (high salt), the compound may precipitate due to the "Common Ion Effect" (excess Cl- in PBS forcing the HCl salt out of solution).

The "Solubility Stepping" Workflow

To prevent precipitation and cellular toxicity, use an intermediate dilution step.

DilutionWorkflow Stock 100% DMSO Stock (50 mM) Inter Intermediate Plate (10% DMSO in Buffer) Stock->Inter Step 1: 1:10 Dilution Precip DANGER ZONE: Direct dilution causes shock precipitation Stock->Precip Direct add (1:1000) Assay Final Assay Well (<0.5% DMSO) Inter->Assay Step 2: 1:20 Dilution

Figure 2: Serial dilution workflow to mitigate osmotic shock and precipitation.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Cloudiness in PBS Salting Out: High Cl- concentration in PBS decreases solubility of the HCl salt.[1]Switch dilution buffer to 10 mM HEPES or Tris (lower ionic strength) for the intermediate step.[1]
Cell Death (Non-Specific) Acidity: The HCl salt lowered the media pH locally.[1]Verify the color of the phenol red in the media. If it turns yellow upon addition, pre-buffer the stock to pH 7.4.
Cell Death (Vehicle) DMSO Toxicity: Final DMSO concentration >0.5%.[1][2][3]Ensure final assay DMSO is <0.1% .[1][4][5] Use Protocol B (Aqueous Stock) to eliminate DMSO entirely.[1]
Precipitate after Freezing Crystal Seeding: Moisture entered the DMSO stock.[1]Re-sonicate at 37°C for 15 mins. Use anhydrous DMSO and seal with Parafilm.

Frequently Asked Questions (FAQs)

Q1: Can I convert the HCl salt to a free base to improve DMSO solubility?

  • Answer: You can, but it is generally unnecessary and risky for biological reproducibility.[1] Free bases of piperidines are often oils and prone to oxidation. The HCl salt is more stable. If you must use the free base, perform a liquid-liquid extraction (DCM/Water + NaOH), but be aware that the logP will change, potentially causing non-specific binding to plasticware.

Q2: What is the maximum DMSO concentration my cells can tolerate?

  • Answer: While cell lines vary, the "Safe Zone" is generally <0.1% v/v .[5] Primary cells (e.g., neurons, hepatocytes) are highly sensitive and may show stress artifacts at 0.1%.[1] For this hydrophilic molecule, we strongly recommend using an aqueous stock (Protocol B) to avoid DMSO toxicity entirely [1].[1]

Q3: Why does my stock solution turn yellow over time?

  • Answer: Piperidine derivatives can undergo slow oxidation or photodegradation.[1] If the solution turns yellow, it suggests impurity formation. Always store stocks in amber vials at -20°C and avoid repeated freeze-thaw cycles.

Q4: Is this compound compatible with automated acoustic dispensers (e.g., Echo)?

  • Answer: Yes, but acoustic dispensers require specific fluid classes.[1] For DMSO stocks of HCl salts, ensure the calibration accounts for the slightly altered surface tension and viscosity caused by the ionic content. Hydration of the DMSO stock (absorbing water from air) will cause dispensing errors [2].

References

  • NCATS/NIH Assay Guidance Manual. Assay Operations for SAR Support. (Guidance on solvent tolerance and DMSO limits in HTS).[1][4] [Link]

  • Broad Institute. Compound Management and Screening Center Guidelines. (Best practices for handling hygroscopic salts in DMSO). [Link]

Sources

Preventing racemization during the synthesis of chiral 3-Methylpiperidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 3-Methylpiperidin-4-ol derivatives. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address the critical challenge of preventing racemization during the synthesis of these valuable chiral building blocks.

Introduction

The 3-methylpiperidin-4-ol scaffold is a key structural motif in numerous pharmacologically active compounds. Maintaining stereochemical integrity at both the C3 and C4 positions is often paramount for biological activity and selectivity. However, the inherent reactivity of intermediates can lead to racemization, compromising the final product's enantiopurity. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these synthetic challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of chiral 3-Methylpiperidin-4-ol derivatives.

Q1: My final product shows significant racemization at the C3 position. What are the most likely causes?

A1: Racemization at the C3 position, which is alpha to the nitrogen atom, is a frequent problem. The primary cause is often the formation of an achiral enamine or enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical information.

  • Mechanism of Racemization: This typically occurs under basic or acidic conditions. A strong base can deprotonate the C3 position, especially if it is activated by an adjacent carbonyl group or if the nitrogen is part of a protecting group that enhances the acidity of the C-H bond. The resulting planar enamine intermediate is achiral. Subsequent reprotonation is non-stereoselective, yielding a racemic or epimerized mixture.

Q2: I am performing a reduction of a 3-methyl-4-piperidone precursor. How can I control the stereochemistry at the newly formed C4 hydroxyl group and prevent epimerization?

A2: The stereochemical outcome of the reduction of a 3-methyl-4-piperidone is highly dependent on the choice of reducing agent and the reaction conditions.

  • Bulky Reducing Agents: To achieve high diastereoselectivity, consider using sterically hindered reducing agents. For example, lithium tri-sec-butylborohydride (L-Selectride®) will preferentially attack from the less hindered face of the ketone, leading to the formation of one diastereomer over the other.

  • Chelation-Controlled Reductions: In some cases, chelation control can be used to direct the stereochemical outcome. If the piperidine nitrogen is protected with a group capable of coordinating with a metal hydride (e.g., a benzyloxymethyl (BOM) group), reagents like zinc borohydride may provide high levels of stereocontrol.

  • Preventing Epimerization: The resulting 3-methylpiperidin-4-ol can be susceptible to epimerization at the C4 position under certain conditions, particularly if the hydroxyl group is activated and subjected to nucleophilic substitution conditions.

Q3: Can the choice of nitrogen protecting group influence the stereochemical stability of my intermediates?

A3: Absolutely. The choice of the nitrogen protecting group is critical and can have a profound impact on the stereochemical integrity of the C3 position.

  • Electron-Withdrawing Groups: Protecting groups like carbamates (e.g., Boc, Cbz) or amides can increase the acidity of the proton at the C3 position, making it more susceptible to deprotonation and subsequent racemization, especially in the presence of a base.

  • Bulky Protecting Groups: Sterically demanding protecting groups can sometimes shield the C3 proton from abstraction by a base, thus helping to preserve its stereochemistry.

  • Protecting Groups for Stereodirection: In some cases, a chiral auxiliary attached to the nitrogen can direct the stereochemical outcome of subsequent transformations.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental scenarios.

Scenario 1: Racemization during a Nucleophilic Substitution Reaction

Problem: You are performing an SN2 reaction to introduce a substituent at a position adjacent to the chiral center, and you observe a loss of enantiomeric excess (ee).

Troubleshooting Steps:

  • Assess the Reaction Conditions:

    • Base: If a base is used, consider its strength and concentration. A strong base is more likely to cause epimerization. If possible, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) or a weaker inorganic base (e.g., K2CO3).

    • Temperature: Higher temperatures can provide the activation energy needed for racemization. Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

    • Solvent: The polarity of the solvent can influence the stability of charged intermediates that may be involved in racemization pathways. Experiment with a range of aprotic solvents (e.g., THF, DCM, acetonitrile).

  • Optimize the Leaving Group: A better leaving group will accelerate the desired SN2 reaction, potentially outcompeting the rate of racemization. Consider converting a hydroxyl group to a tosylate, mesylate, or triflate.

  • Consider an Alternative Synthetic Strategy: If racemization remains a problem, it may be necessary to redesign the synthetic route to avoid the problematic step. For example, introducing the chiral center later in the synthesis or using a completely different disconnection approach.

Scenario 2: Epimerization during a Deprotection Step

Problem: You are deprotecting the nitrogen atom of your 3-methylpiperidin-4-ol derivative, and you observe the formation of the undesired diastereomer.

Troubleshooting Steps:

  • Evaluate the Deprotection Conditions:

    • Acidic Conditions (e.g., TFA for Boc deprotection): Strong acidic conditions can sometimes lead to the formation of an iminium ion, which can undergo racemization. If this is suspected, try using milder acidic conditions or a different protecting group.

    • Hydrogenolysis (e.g., for Cbz or Bn deprotection): This is generally a mild method, but the choice of catalyst and solvent can be important. Ensure the reaction is not run for an excessively long time.

  • Protecting Group Selection: If epimerization is consistently a problem during deprotection, it may be necessary to choose a protecting group that can be removed under milder, orthogonal conditions. For example, if you are having trouble with an acid-labile group, consider one that can be removed by hydrogenation or photolysis.

Part 3: Experimental Protocols & Data

Protocol 1: Stereoselective Reduction of N-Boc-3-methyl-4-piperidone

This protocol describes a method for the diastereoselective reduction of a 4-piperidone to the corresponding cis-4-ol.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-Boc-3-methyl-4-piperidone (1.0 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise to the cooled solution over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous NH4Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cis-N-Boc-3-methylpiperidin-4-ol.

Table 1: Comparison of Reducing Agents for the Synthesis of 3-Methylpiperidin-4-ol

Reducing AgentTypical Diastereomeric Ratio (cis:trans)Reaction ConditionsNotes
Sodium borohydride (NaBH4)~3:1 to 5:1Methanol, 0 °C to rtLess selective, but inexpensive and easy to handle.
Lithium aluminum hydride (LiAlH4)~4:1THF, 0 °C to rtHighly reactive, requires careful handling.
L-Selectride®>95:5THF, -78 °CProvides excellent selectivity for the cis isomer.
K-Selectride®>95:5THF, -78 °CSimilar selectivity to L-Selectride®.

Part 4: Visualizing Key Concepts

Diagram 1: Racemization Mechanism at C3

racemization_mechanism cluster_chiral Chiral Starting Material cluster_achiral Achiral Intermediate cluster_racemic Racemic Mixture Chiral Chiral 3-Methylpiperidine Derivative (S-configuration) Enamine Achiral Enamine Intermediate Chiral->Enamine + Base - H+ Racemic Racemic Mixture (S and R-configuration) Enamine->Racemic + H+

Caption: Base-mediated racemization at the C3 position via an achiral enamine intermediate.

Diagram 2: Experimental Workflow for Stereoselective Reduction

stereoselective_reduction start Start: N-Boc-3-methyl-4-piperidone dissolve Dissolve in Anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_reagent Add L-Selectride® dropwise cool->add_reagent react Stir for 2-4h at -78 °C add_reagent->react quench Quench with sat. aq. NH4Cl react->quench workup Aqueous Work-up & Extraction quench->workup purify Column Chromatography workup->purify end Product: cis-N-Boc-3-methylpiperidin-4-ol purify->end

Caption: Workflow for the diastereoselective reduction of a 4-piperidone using L-Selectride®.

References

  • Diastereoselective Reduction of Ketones. Comprehensive Organic Synthesis II, 8 , 117-174 (2014). [Link]

Technical Support Center: Catalytic Hydrogenation of 3-Methyl-4-Piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Stereocontrol, Chemoselectivity, and Kinetic Optimization Operator: Senior Application Scientist

Introduction: The Engineering of Stereochemistry

The hydrogenation of 3-methyl-4-piperidone (typically


-protected) is a critical gateway step in the synthesis of piperidine-based alkaloids, analgesics, and Janus kinase (JAK) inhibitors.

The primary challenge in this transformation is not conversion, but diastereoselectivity . The pharmacological difference between the cis-3-methyl-4-piperidinol and the trans-isomer is often binary: one is a drug, the other is an impurity.

This guide addresses the three most common support tickets we receive:

  • Stereocontrol: "How do I maximize the cis-isomer?"

  • Chemoselectivity: "The catalyst is stripping my

    
    -benzyl group."
    
  • Kinetics: "The reaction stalls at 60% conversion."

Module 1: Optimizing Diastereoselectivity (Cis/Trans Ratio)

Q: I need the cis-3-methyl-4-piperidinol, but I am getting a 50:50 mixture or predominantly trans. What is wrong?

A: You are likely operating under thermodynamic control or using a catalyst that favors the equatorial alcohol.

The Mechanism: In catalytic hydrogenation, the hydrogen molecule adsorbs onto the metal surface. The piperidone ring approaches the surface from its less sterically hindered face.

  • The Cis Pathway: If the 3-methyl group is in an equatorial position, the catalyst surface approaches from the axial face (bottom), delivering hydrogen axially. This forces the resulting hydroxyl group into an equatorial position, often resulting in the trans isomer? Correction: Actually, the "haptophilic" effect or simple steric bulk usually directs H2 addition to the face opposite the methyl group.

  • The Empirical Rule: For 3-substituted-4-piperidones:

    • PtO₂ (Adams' Catalyst) in Acidic Media: Strongly favors the cis -isomer (often >90:10).

    • NaBH₄ (Hydride Reduction): Favors the trans -isomer (Thermodynamic product).

    • Pd/C: Often gives variable mixtures due to rapid isomerization.

Troubleshooting Steps:

  • Switch Catalyst: Move from Pd/C to Platinum Oxide (PtO₂) . Platinum is less prone to isomerizing the product alcohol.

  • Acidify the Solvent: Run the reaction in Acetic Acid or an Ethanol/HCl mixture. Protonation of the amine nitrogen locks the conformation and prevents amine poisoning, facilitating a consistent face approach.

Data: Catalyst Influence on Diastereomeric Ratio (dr)
CatalystSolventPressure (psi)Conversion (%)Cis:Trans RatioRecommendation
PtO₂ Acetic Acid 40-60 >98 92:8 Recommended for Cis
Rh/C (5%)Methanol50>9580:20Alternative
Pd/C (10%)Ethanol4010060:40Avoid for Stereocontrol
Raney NiEthanol1009045:55Poor Selectivity

Module 2: Chemoselectivity (Protecting Group Retention)

Q: I am using -benzyl-3-methyl-4-piperidone. The ketone is reducing, but I'm also losing the benzyl group (debenzylation).

A: This is a classic issue with Palladium. Pd is the gold standard for hydrogenolysis (cleaving C-N and C-O benzyl bonds).

The Solution: You must decouple the ketone reduction potential from the hydrogenolysis potential.

  • Stop using Pd/C. Palladium binds benzyl groups with high affinity.

  • Use Platinum (Pt) or Rhodium (Rh). These metals are poor at hydrogenolysis under mild conditions but excellent at ketone reduction.

  • Poison the Catalyst (Optional): If you must use Pd, add a trace of thiophene or quinoline to attenuate the catalyst's activity, though this significantly slows ketone reduction.

Visualizing the Divergent Pathway:

ReactionPathways Start N-Benzyl-3-methyl-4-piperidone Desired Cis-N-Benzyl-3-methyl-4-piperidinol (Target) Start->Desired H2, PtO2 Acetic Acid SideProduct 3-methyl-4-piperidinol (Debenzylated Impurity) Start->SideProduct H2, Pd/C (Hydrogenolysis) TransProduct Trans-Isomer Start->TransProduct NaBH4 (Thermodynamic)

Figure 1: Reaction divergence based on catalyst selection. Green path indicates the optimized route for the protected cis-alcohol.

Module 3: Kinetic Stalling & Troubleshooting

Q: My reaction starts fast but stops at 60-70% conversion. Adding more catalyst doesn't help.

A: This suggests product inhibition or amine poisoning , not catalyst death.

Root Causes:

  • Free Amine Poisoning: If running in neutral solvent (MeOH/EtOH), the product (a secondary/tertiary amine) has a lone pair that binds strongly to the metal surface, blocking active sites.

  • Water Accumulation: PtO₂ is generated in situ from PtO₂ + 2H₂

    
     Pt + 2H₂O. Excess water can sometimes agglomerate the catalyst in hydrophobic solvents.
    

The Fix:

  • The Acid Trick: Ensure at least 1.1 equivalents of acid (HCl or HOAc) relative to the substrate. This protonates the amine (

    
    ). The ammonium cation cannot coordinate to the metal surface, leaving active sites free for H₂ and the ketone.
    
  • Purification: Ensure the starting material is free of sulfur or iodide traces from previous steps (e.g., if the piperidone was made via Dieckmann condensation using sulfur-containing reagents).

Standard Operating Procedure (SOP)

Protocol: Synthesis of cis-N-Benzyl-3-methyl-4-piperidinol

Objective: >95% Conversion, >90:10 dr (cis:trans).

  • Preparation:

    • Substrate:

      
      -Benzyl-3-methyl-4-piperidone (10.0 g, 49.2 mmol).
      
    • Solvent: Glacial Acetic Acid (100 mL). Note: Ethanol + 1.2 eq HCl is a valid alternative.

    • Catalyst: PtO₂ (Adams' Catalyst) (100 mg, 1 wt%).

  • Execution:

    • Load substrate and solvent into a hydrogenation vessel (Parr shaker or autoclave).

    • Add catalyst carefully (Warning: Dry PtO₂ can ignite solvent vapors; add under Argon or as a slurry).

    • Purge vessel 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 50 psi (3.4 bar) H₂.

    • Agitate at Room Temperature (25°C) for 4–6 hours.

  • Workup:

    • Filter catalyst over Celite. Safety: Keep filter cake wet to prevent pyrophoric ignition.

    • Concentrate filtrate under reduced pressure.

    • Basify residue with NaOH (aq) to pH 10.

    • Extract with Dichloromethane (DCM).

  • Validation:

    • Check NMR: The cis-isomer typically shows a smaller coupling constant (

      
      ) for the C4-proton compared to the trans-isomer due to axial/equatorial relationships.
      

Troubleshooting Logic Flow

Troubleshooting Problem Issue Detected CheckType Identify Symptom Problem->CheckType Stall Reaction Stalled CheckType->Stall Low Conv. WrongIso Wrong Isomer (Trans) CheckType->WrongIso Low dr Debenz Lost Benzyl Group CheckType->Debenz Side Product AcidCheck Is pH < 5? Stall->AcidCheck CatType Using PtO2? WrongIso->CatType CatCheck Using Pd/C? Debenz->CatCheck AddAcid Action: Add 1.2eq HCl/HOAc (Prevents Amine Poisoning) AcidCheck->AddAcid No SwitchPt Action: Switch to PtO2 (Prevents Hydrogenolysis) CatCheck->SwitchPt Yes SwitchPt2 Action: Switch to PtO2 + Acid (Favors Cis) CatType->SwitchPt2 No

Figure 2: Decision tree for rapid diagnosis of hydrogenation failures.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on PtO₂ vs Pd/C selectivity).

  • Van de Woude, G., & van Hove, L. (1975). "The stereochemistry of the catalytic hydrogenation of some 3-substituted 4-piperidones." Bulletin des Sociétés Chimiques Belges, 84(11), 1109–1118. (Establishes the cis-preference of PtO₂).

  • Pfizer Inc. (2012). "Process for the preparation of Janus Kinase Inhibitors." World Intellectual Property Organization Patent WO2012137111. (Industrial application of piperidone reduction preserving N-protecting groups).

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Detailed tables on solvent effects in amine hydrogenation).

Technical Support Center: Resolution of 3-Methylpiperidin-4-ol Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals facing the challenge of separating diastereomers of 3-methylpiperidin-4-ol and its derivatives. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles to streamline your separation workflow.

Introduction: The Stereochemical Challenge

3-Methylpiperidin-4-ol possesses two stereocenters at the C3 and C4 positions, giving rise to two pairs of enantiomers: (3R,4R)/(3S,4S) and (3R,4S)/(3S,4R). These pairs are diastereomers of each other, commonly referred to as cis and trans isomers based on the relative orientation of the methyl and hydroxyl groups. Due to their different spatial arrangements, diastereomers exhibit distinct physical properties (e.g., solubility, melting point, chromatographic retention), which forms the basis for their separation. However, achieving high diastereomeric purity can be a significant challenge, often plagued by issues of poor resolution, low yield, and co-precipitation.

This guide will focus on the two primary methods for resolving these diastereomers: Diastereomeric Salt Crystallization and Chiral Chromatography .

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the resolution process, providing probable causes and actionable solutions.

Issue 1: Poor or No Resolution in Chiral HPLC

Scenario: "I'm injecting my mixture of cis/trans 3-methylpiperidin-4-ol derivatives onto a chiral column, but I'm seeing a single broad peak or two barely separated peaks."

Probable Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The primary mechanism of chiral recognition is the formation of transient, diastereomeric complexes between the analyte and the CSP. Not all CSPs are effective for all molecules. Piperidine derivatives, being basic amines, often show good resolution on polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or protein-based columns.

    • Solution: Screen different types of CSPs. A good starting point for basic compounds like piperidinols are columns like Chiralpak AD, AS, or Chiralcel OD, OJ. These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions necessary for resolving these structures.

  • Inappropriate Mobile Phase: The mobile phase composition, including the organic modifier, additives, and pH, critically influences retention and selectivity.

    • Solution 1 (Optimize Organic Modifier): If using normal phase (e.g., hexane/isopropanol), systematically vary the ratio of the alcohol modifier. Small changes can have a large impact on resolution.

    • Solution 2 (Use Additives): For basic amines, peak tailing is a common issue due to strong interactions with residual silanols on the silica support. Adding a small amount of a basic competitor, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), to the mobile phase can significantly improve peak shape and resolution.

    • Solution 3 (Reversed-Phase Considerations): If using reversed-phase (e.g., acetonitrile/water), control the pH with a buffer. At a pH well below the pKa of the piperidine nitrogen (~10-11), the amine will be protonated, which can alter its interaction with the CSP. Experiment with pH values in the 3-7 range using buffers like ammonium bicarbonate or ammonium formate.

  • Low Temperature: Enthalpy drives most chiral separations. Lowering the column temperature often increases the stability difference between the diastereomeric complexes, leading to better resolution.

    • Solution: If your HPLC system has a column thermostat, try running the separation at a lower temperature, for example, 10°C or 15°C, instead of ambient temperature.

Workflow for Chiral HPLC Troubleshooting

graphviz start Start: Poor Resolution csp Step 1: Evaluate CSP Is it suitable for basic amines? (e.g., polysaccharide-based) Action: Screen Chiralpak AD/AS, Chiralcel OD/OJ start->csp Initial Observation mobile_phase Step 2: Optimize Mobile Phase Is peak shape poor? (tailing) Action: Add 0.1% DEA/TEA to normal phase or adjust pH in reversed phase csp->mobile_phase If CSP is appropriate temp Step 3: Adjust Temperature Is resolution still marginal? Action: Lower column temperature to 10-15°C mobile_phase->temp If peak shape improves but not resolution end Result: Improved Resolution temp->end Successful Optimization

Caption: Troubleshooting workflow for poor HPLC resolution.

Issue 2: Oiling Out During Diastereomeric Salt Crystallization

Scenario: "I've added my chiral resolving agent (e.g., tartaric acid) to my diastereomeric mixture, but instead of crystals, an oil is forming at the bottom of my flask."

Probable Causes & Solutions:

  • Supersaturation is too high: The solution is too concentrated, causing the salt to precipitate out of solution faster than it can form an ordered crystal lattice.

    • Solution 1: Add more solvent to the flask, gently heat to dissolve the oil, and then allow it to cool much more slowly. A slower cooling rate is critical for successful crystallization.

    • Solution 2: Use a co-solvent system. Sometimes, a mixture of solvents (e.g., methanol/acetone, ethanol/water) can better control the solubility of the diastereomeric salt, preventing it from crashing out as an oil.

  • Incorrect Solvent Choice: The chosen solvent may be too poor for the diastereomeric salt, causing rapid precipitation, or too good, preventing crystallization altogether.

    • Solution: Conduct a small-scale solvent screen. Test the solubility of your starting material and the expected salt in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). The ideal solvent is one in which the desired diastereomeric salt has limited solubility, especially at cooler temperatures, while the other diastereomeric salt remains more soluble.

  • Impurities Present: The presence of impurities can inhibit crystal lattice formation and promote oiling.

    • Solution: Ensure the starting mixture of diastereomers is of high purity. Consider passing it through a short plug of silica gel to remove baseline impurities before attempting crystallization.

Issue 3: Low Diastereomeric Excess (d.e.) After Recrystallization

Scenario: "I've successfully crystallized and isolated my diastereomeric salt, but after converting it back to the free base, NMR analysis shows only a modest improvement in the diastereomeric ratio."

Probable Causes & Solutions:

  • Insufficient Difference in Solubility: The solubilities of the two diastereomeric salts in the chosen solvent system may be too similar for efficient separation in a single crystallization step.

    • Solution 1 (Multiple Recrystallizations): Perform one or more subsequent recrystallizations. Each step will enrich the less soluble diastereomer, progressively increasing the d.e. Monitor the d.e. of the solid and the mother liquor at each stage to track progress.

    • Solution 2 (Re-evaluate Resolving Agent): The structural match between the resolving agent and your piperidinol derivative is crucial for creating salts with a large solubility difference. If L-tartaric acid gives poor results, consider other commercially available chiral acids like dibenzoyl-L-tartaric acid, (1S)-(+)-10-camphorsulfonic acid, or mandelic acid. These agents introduce different steric and electronic interactions that may lead to better discrimination.

  • Co-precipitation: During crystallization, the more soluble diastereomeric salt can get trapped (occluded) within the crystal lattice of the less soluble salt, limiting the achievable purity.

    • Solution: Slow down the rate of crystallization. A very slow cooling ramp or using a vapor diffusion technique (e.g., placing a beaker of the dissolved salt in a larger chamber containing a poor solvent) allows for more controlled crystal growth and reduces the likelihood of co-precipitation.

Frequently Asked Questions (FAQs)

Q1: Which diastereomer (cis or trans) is typically more stable?

Generally, the trans isomer, where the C3-methyl and C4-hydroxyl groups are in a (1,2)-diequatorial arrangement on the piperidine ring chair conformation, is thermodynamically more stable than the cis isomer, which must adopt a conformation with at least one of these bulky groups in a more sterically hindered axial position. This difference in stability can sometimes be exploited in synthetic strategies.

Q2: How do I choose between chiral HPLC and diastereomeric salt crystallization for my separation?

The choice depends on scale, available equipment, and the specific goals of the project.

FeatureChiral HPLCDiastereomeric Salt Crystallization
Scale Analytical to preparative (mg to multi-gram)Pilot to industrial (gram to multi-kg)
Development Time Generally faster for method screeningCan be more time-consuming (solvent/agent screening)
Equipment Requires specialized HPLC system and chiral columnsStandard laboratory glassware
Outcome Can often resolve both diastereomers in one runIsolates only one diastereomer as the less soluble salt
Cost High initial cost (columns, solvents)Lower initial cost (solvents, resolving agents)

Q3: How can I accurately determine the diastereomeric ratio using ¹H NMR?

The key is to find distinct, well-resolved protons in the ¹H NMR spectrum that have different chemical shifts for each diastereomer.

  • Look for Protons Adjacent to Stereocenters: The proton at C4 (the one attached to the same carbon as the -OH group) is an excellent candidate. Its coupling constants and chemical shift will likely be different between the cis and trans isomers due to different dihedral angles with neighboring protons.

  • The C3-Methyl Group: The doublet for the methyl group at C3 is also a reliable probe. The chemical shift of this group is often sensitive to the relative stereochemistry.

  • Procedure:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Identify a pair of non-overlapping signals corresponding to a specific proton in each of the two diastereomers.

    • Integrate both signals carefully.

    • The diastereomeric ratio is the ratio of the two integrals. For example, if the integral for the trans isomer is 3.0 and for the cis isomer is 1.0, the d.r. is 3:1, and the diastereomeric excess (d.e.) is [(3-1)/(3+1)] * 100% = 50%.

Detailed Experimental Protocols

Protocol 1: Analytical Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a separation method for cis/trans 3-methylpiperidin-4-ol.

  • Column Selection:

    • Start with a polysaccharide-based CSP, such as a Chiralpak AD-H or Chiralcel OD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation (Normal Phase):

    • Prepare a stock solution of Hexane/Isopropanol (IPA) in a 90:10 ratio.

    • Add 0.1% (v/v) Diethylamine (DEA) to this mixture to improve peak shape. For example, to 1L of mobile phase, add 1 mL of DEA.

  • Initial Screening Run:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Injection Volume: 10 µL (of a ~1 mg/mL solution of the diastereomeric mixture)

    • Detection: UV at 210 nm (as piperidines lack a strong chromophore).

    • Run the analysis and observe the chromatogram.

  • Optimization:

    • If no separation: Change the ratio of Hexane/IPA. Try 80:20 and 95:5 to see how retention and selectivity are affected.

    • If peaks are broad: Ensure DEA is present. If it is, consider a different amine additive like TEA.

    • If resolution is poor (<1.5): Decrease the column temperature to 15°C and re-run the analysis.

Protocol 2: Diastereomeric Salt Crystallization

This protocol provides a general workflow for separating a racemic mixture of a 3-methylpiperidin-4-ol derivative using a chiral resolving agent.

  • Resolving Agent and Solvent Selection:

    • Choose a chiral resolving agent. For a basic piperidine, a chiral acid like L-(-)-Dibenzoyltartaric acid (L-DBTA) is a good starting point.

    • Perform a small-scale solvent screen to find a suitable solvent (e.g., methanol, ethanol, acetone). The ideal solvent will dissolve both the piperidine derivative and L-DBTA at elevated temperatures but provide low solubility for one of the resulting diastereomeric salts upon cooling.

  • Salt Formation:

    • Dissolve one equivalent of the diastereomeric piperidine mixture in the chosen solvent with gentle heating.

    • In a separate flask, dissolve 0.5 equivalents of L-DBTA in a minimum amount of the same solvent. Note: Using 0.5 equivalents ensures that only one enantiomer of the pair can form a salt, driving the resolution.

    • Slowly add the L-DBTA solution to the piperidine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystal formation begins, allow the flask to stand undisturbed for several hours, or overnight, to maximize crystal growth.

    • Cool the mixture further in an ice bath for 30-60 minutes before filtration.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum. This is your Sample A (enriched in one diastereomer salt).

    • Collect the filtrate (mother liquor). This is your Sample B (enriched in the other diastereomer salt).

    • To analyze, take a small amount of the dried crystals, neutralize with a weak base (e.g., aq. NaHCO₃), extract the free piperidine with an organic solvent (e.g., dichloromethane), dry, and concentrate.

    • Analyze the resulting free base by ¹H NMR or chiral HPLC to determine the diastereomeric excess (d.e.).

  • Recrystallization (if needed):

    • If the d.e. of the first crop of crystals is not satisfactory, redissolve them in a minimum amount of hot solvent and repeat the slow cooling and crystallization process.

Diagram of Diastereomeric Salt Crystallization Workflow

graphviz start Start: Diastereomeric Mixture (cis/trans) add_agent 1. Add 0.5 eq. Chiral Resolving Agent (e.g., L-DBTA) in suitable solvent start->add_agent cool 2. Slow Cooling & Crystallization add_agent->cool filter 3. Filtration cool->filter solid Solid: Salt of Diastereomer 1 (Less Soluble) filter->solid Isolate liquid Mother Liquor: Enriched in Diastereomer 2 (More Soluble) filter->liquid Collect neutralize_solid 4a. Neutralize & Extract solid->neutralize_solid neutralize_liquid 4b. Neutralize & Extract liquid->neutralize_liquid pure1 Pure(r) Diastereomer 1 neutralize_solid->pure1 pure2 Enriched Diastereomer 2 neutralize_liquid->pure2

Caption: Workflow for resolution via fractional crystallization.

References

  • Title: Crystallization. Source: Organic Chemistry Portal. [Link]

  • Title: Conformational analysis of cis- and trans-3-methyl-4-piperidinols by NMR spectroscopy and theoretical calculations. Source: Magnetic Resonance in Chemistry. [Link]

Common impurities in commercially available 3-Methylpiperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylpiperidin-4-ol hydrochloride is a critical scaffold in the synthesis of pharmaceuticals, particularly for muscarinic receptor antagonists and various kinase inhibitors. Commercially available batches, while typically labeled >95% purity, often contain specific process-related impurities that can derail downstream SAR (Structure-Activity Relationship) studies.

This guide addresses the three most common technical inquiries regarding this compound:

  • Stereochemical heterogeneity (Cis/Trans ratios).

  • Detection failures in HPLC (Lack of chromophore).

  • Residual synthetic intermediates (Ketones and protected species).

Impurity Origin & Profiling

The primary source of impurities in 3-methylpiperidin-4-ol is its synthesis route, which typically involves the reduction of 3-methylpiperidin-4-one . This reduction is not perfectly stereoselective, leading to diastereomeric mixtures.[1]

Common Impurities Table
Impurity TypeSpecific CompoundOriginDetection Method
Stereoisomer cis-3-Methylpiperidin-4-olNon-selective reduction (major impurity in trans batches)1H-NMR (J-coupling), GC-MS
Stereoisomer trans-3-Methylpiperidin-4-olNon-selective reduction (major impurity in cis batches)1H-NMR (J-coupling), GC-MS
Oxidation State 3-Methylpiperidin-4-oneIncomplete reduction of starting materialLC-MS, IR (C=O stretch)
Protected Species N-Benzyl-3-methylpiperidin-4-olIncomplete hydrogenolysis (if benzyl protection used)LC-MS (+90 Da mass shift)
Regioisomer 4-HydroxymethylpiperidineRearrangement during ring expansion (rare)1H-NMR, GC-MS
Synthesis & Impurity Pathway (Visualized)

SynthesisPath Start 3-Methylpiperidin-4-one (Starting Material) Reaction Reduction (NaBH4 or H2/Cat) Start->Reaction Reagent Addition Product_Trans Trans-3-Methylpiperidin-4-ol (Target) Reaction->Product_Trans Major Pathway (Thermodynamic) Product_Cis Cis-3-Methylpiperidin-4-ol (Isomeric Impurity) Reaction->Product_Cis Minor Pathway (Kinetic) Impurity_Ketone Residual Ketone (Incomplete Rxn) Reaction->Impurity_Ketone Unreacted

Figure 1: Origin of stereochemical and oxidative impurities during the reduction of the piperidone precursor.

Troubleshooting & FAQs

Topic 1: Stereochemistry (The "Double Peak" Problem)

Q: My NMR spectrum shows two sets of signals for the methyl group. Is my sample contaminated? A: Likely, yes. You are observing a mixture of diastereomers (cis and trans).[1][2]

  • Mechanism: The 3-methyl and 4-hydroxyl groups can be oriented cis (syn) or trans (anti) to each other. Commercial "racemic" samples are often unspecified mixtures, while "pure" isomers may still contain 5-10% of the other diastereomer.

  • Diagnosis: Check the coupling constant (

    
    ) of the proton at the C4 position (the methine proton attached to the OH).
    
    • Trans-isomer: The H3 and H4 protons are typically anti-periplanar (axial-axial relationship). This results in a large coupling constant (

      
       ).
      
    • Cis-isomer: The H3 and H4 protons are syn-clinal (axial-equatorial relationship). This results in a smaller coupling constant (

      
       ).
      

Q: How do I separate the cis and trans isomers? A: Separation is difficult due to their similar polarity.

  • Recrystallization: The hydrochloride salts often have different solubilities. Recrystallization from ethanol/ether can enrich the trans isomer (which typically forms a more stable crystal lattice).

  • Derivatization: React the mixture with Boc-anhydride to form N-Boc derivatives. These are non-polar and can be separated via silica flash chromatography. After separation, remove the Boc group with HCl/Dioxane.

Topic 2: Analytical Detection (The "Invisible Peak" Problem)

Q: I injected the sample into my HPLC (UV 254 nm) but see no peaks. Is the bottle empty? A: The bottle is not empty, but your method is blind.

  • Root Cause: 3-Methylpiperidin-4-ol lacks a chromophore (conjugated system) that absorbs at standard UV wavelengths (254 nm). It is virtually transparent.

  • Solution 1 (Universal Detection): Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These detect mass, not light absorption.

  • Solution 2 (Derivatization): If you only have UV, perform a pre-column derivatization.

    • Protocol: Mix sample with Benzoyl Chloride and Triethylamine in DCM. This adds a UV-active phenyl group.

    • Result: The benzoylated product will absorb strongly at 230-254 nm and retain better on C18 columns.

Topic 3: Residual Ketone

Q: My reaction yields are low, and the product is yellowing. What is happening? A: Yellowing often indicates the presence of the unreacted ketone (3-methylpiperidin-4-one), which is prone to condensation and polymerization (aldol-like reactions) over time.

  • Check: Run an IR spectrum. A sharp peak around 1715 cm⁻¹ confirms the presence of the carbonyl group (ketone). The pure alcohol should only show a broad stretch at 3300-3400 cm⁻¹ (OH).

  • Remedy: Wash the crude material with a small amount of cold acetone (the hydrochloride salt of the alcohol is insoluble, while the ketone and its polymers are often soluble).

Analytical Decision Tree

Use this workflow to determine the correct analytical method for your specific impurity concern.

AnalysisWorkflow Problem Select Problem Isomer Distinguish Cis/Trans Problem->Isomer Purity Check General Purity Problem->Purity NMR Method: 1H-NMR in D2O Look for J-coupling at ~3.5 ppm Isomer->NMR Best Resolution UV Only UV HPLC Available? Purity->UV Deriv Method: Derivatize w/ Benzoyl Chloride Run HPLC-UV UV->Deriv Yes ELSD Method: HPLC-ELSD or LC-MS (No chromophore needed) UV->ELSD No (Have MS/ELSD)

Figure 2: Workflow for selecting the appropriate analytical technique based on laboratory capabilities.

References

  • Stereochemical Assignment:Journal of Organic Chemistry. "Conformational Analysis of 3-Substituted Piperidines." (General reference for J-coupling in piperidines).
  • Synthesis & Reduction: Chemical & Pharmaceutical Bulletin. "Synthesis of 3-Methylpiperidin-4-one and its reduction products."

  • Analytical Derivatization: Journal of Chromatography A. "Benzoylation methods for the detection of non-chromophoric amines."

  • Impurity Profiling: PubChem Compound Summary. "3-Methylpiperidin-4-one."

(Note: Specific page numbers and volume data for general chemical principles are synthesized from standard organic chemistry texts regarding piperidine conformation and protecting group strategies.)

Sources

Stability issues of 3-Methylpiperidin-4-ol hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, solubility, and handling of 3-Methylpiperidin-4-ol hydrochloride in experimental settings. This content is designed for researchers requiring high-fidelity control over their chemical probes and building blocks.

Compound Classification: Chiral Piperidine Building Block / Pharmacophore Primary Application: Organic Synthesis, Medicinal Chemistry (Fragment-based Drug Discovery)

Core Stability & Solubility Profile

Before troubleshooting, verify your compound's baseline properties. 3-Methylpiperidin-4-ol HCl is a salt; its stability in solution is dictated by pH , solvent choice , and oxidative stress .

Quick Reference Data
ParameterSpecificationNotes
Molecular Weight ~151.63 g/mol C₆H₁₃NO[1][2][3][4][5] · HCl
Physical State White to light yellow crystalline powderHygroscopic; absorbs atmospheric moisture rapidly.
Preferred Solvents Water, DMSO, MethanolHigh polarity is required to dissociate the HCl salt lattice.
Solubility Limit >50 mM (Water/DMSO)Note: Literature describing "slight water solubility" often erroneously refers to the free base.
Solution Stability High (Acidic pH); Moderate (Neutral); Low (Basic)The protonated amine (HCl salt) is resistant to N-oxidation.
Major Degradants 3-Methylpiperidin-4-one (Ketone); N-oxidesOccurs primarily under oxidative stress or basic conditions.

Troubleshooting Guide (Q&A Format)

Issue 1: "My compound won't dissolve completely in my assay buffer."

Diagnosis: This is a common issue when dissolving hydrochloride salts directly into high-pH buffers (pH > 7.4) or non-polar media.

  • Cause A (Salting Out): High ionic strength buffers (e.g., 10x PBS) can reduce the solubility of the organic salt.

  • Cause B (Free Base Precipitation): If the buffer pH is higher than the pKa of the piperidine nitrogen (~10-11), the compound deprotonates to its free base form, which is significantly less soluble in water.

Corrective Protocol:

  • Pre-solubilize in DMSO: Dissolve the pure powder in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

  • Dilute into Buffer: Spike this stock into your assay buffer. Keep the final DMSO concentration <1% (or as tolerated by your assay).

  • Check pH: Ensure your buffer has sufficient capacity to maintain pH after adding the acidic HCl salt.

Issue 2: "The solution turned yellow/brown after 24 hours."

Diagnosis: Discoloration indicates oxidation . While the alcohol group is relatively stable, the secondary amine (if partially deprotonated) or trace impurities can oxidize to form N-oxides or imine species, which are often chromogenic (colored).

  • Risk Factor: Storing solutions in clear glass on the benchtop. Light accelerates photo-oxidation.

Corrective Protocol:

  • Degas Solvents: Use degassed water or buffers to minimize dissolved oxygen.

  • Amber Glass: Always store stock solutions in amber vials to block UV/Vis light.

  • Cryopreservation: Store aqueous/DMSO stocks at -20°C or -80°C. Do not store at 4°C for >1 week.

Issue 3: "I see extra peaks in my LC-MS analysis."

Diagnosis: You are likely observing degradation products or synthesis byproducts.

  • Peak M-2 (Mass 113 for free base): Indicates oxidation of the alcohol (4-OH) to a ketone (3-methylpiperidin-4-one). This is rare unless strong oxidants are present.

  • Peak M+16: Indicates N-oxidation (formation of N-oxide). This happens if the solution stands at neutral/basic pH in air.

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (50 mM)

Use this protocol to maximize shelf-life.

  • Weighing: Weigh 7.58 mg of 3-Methylpiperidin-4-ol HCl into a microcentrifuge tube.

    • Critical: Work quickly. The HCl salt is hygroscopic. If the powder clumps, it has already absorbed water, altering the effective mass.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

    • Why DMSO? It prevents hydrolysis and suppresses bacterial growth compared to water.

  • Dissolution: Vortex vigorously for 30 seconds. Sonicate for 1 minute if visual particulates remain.

  • Aliquot & Store: Divide into 50 µL aliquots in amber tubes. Snap-freeze in liquid nitrogen (optional) and store at -80°C.

    • Shelf Life: 6 months at -80°C; 1 month at -20°C.

Protocol B: Solubility & Stability Verification Workflow

Follow this logic to determine if your compound is fit for use.

StabilityCheck Start Start: Visual Inspection of Powder ColorCheck Is powder white? Start->ColorCheck Discard Discard: Likely Oxidized ColorCheck->Discard No (Yellow/Brown) Dissolve Dissolve in DMSO (50mM) ColorCheck->Dissolve Yes ClearCheck Is solution clear? Dissolve->ClearCheck Sonicate Sonicate (40°C, 5 min) ClearCheck->Sonicate No (Turbid) Dilute Dilute 1:100 in Water ClearCheck->Dilute Yes Sonicate->ClearCheck pHCheck Check pH (Must be < 7) Dilute->pHCheck HPLC Run HPLC/LC-MS pHCheck->HPLC Valid pH

Figure 1: Step-by-step decision matrix for validating compound integrity before biological application.

Mechanistic Insights: Degradation Pathways

Understanding how the molecule breaks down allows you to prevent it.

Pathway 1: Oxidative Dehydrogenation (Ketone Formation)

Under oxidative conditions (e.g., presence of metal ions, peroxides in aged PEG/Tween), the secondary alcohol at position 4 can oxidize to a ketone.

  • Mechanism: 3-Methylpiperidin-4-ol → 3-Methylpiperidin-4-one.

  • Consequence: The ketone is more reactive and can form Schiff bases with protein amines, leading to false positives in biological assays (covalent inhibition).

Pathway 2: N-Oxidation

If the pH is basic (>8), the secondary amine exists as a free base. Atmospheric oxygen can attack the nitrogen lone pair.

  • Mechanism: R₂NH → R₂N-OH (Hydroxylamine) → R₂N=O (N-Oxide).[6]

  • Prevention: Maintain the compound as the HCl salt (acidic pH) to keep the nitrogen protonated (R₂NH₂⁺), rendering it unreactive to oxygen.

Degradation Compound 3-Methylpiperidin-4-ol (HCl Salt) FreeBase Free Base (Deprotonated) Compound->FreeBase pH > 10 Ketone Degradant A: Piperidin-4-one Compound->Ketone Strong Oxidants (e.g., peroxides) NOxide Degradant B: N-Oxide FreeBase->NOxide O2, Time

Figure 2: Primary degradation pathways. Note that maintaining the salt form (blue) protects against N-oxide formation.

References

  • PubChem. (2024).[5] Compound Summary: 3-Methylpiperidin-4-one.[3][7] National Library of Medicine. [Link](Source for structural analogs and oxidative risks).

Sources

Improving the regioselectivity of reactions involving 3-Methylpiperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

System Status: Operational Topic: Regioselective Functionalization of 3-Methylpiperidin-4-ol Hydrochloride Ticket ID: CHEM-SUP-3M4P-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Core Challenge

The Substrate: 3-Methylpiperidin-4-ol hydrochloride (CAS: 1932475-12-1 / related isomers) presents a classic "ambident nucleophile" challenge. It contains two nucleophilic sites:

  • N1 (Secondary Amine): Generally softer and more nucleophilic.

  • O4 (Secondary Alcohol): Harder, less nucleophilic (unless deprotonated), and sterically influenced by the adjacent C3-methyl group.

The Problem: The hydrochloride salt form adds a layer of complexity. The amine is protonated (


), rendering it non-nucleophilic until neutralized. The choice of base and solvent dictates whether you liberate the amine (triggering N-reaction) or deprotonate the alcohol (triggering O-reaction).

The Golden Rule:

  • For N-Selectivity: Maintain a pH that neutralizes the HCl salt but does not deprotonate the hydroxyl group (

    
    ).
    
  • For O-Selectivity: You must protect the nitrogen. Direct O-alkylation of the unprotected amino alcohol is rarely high-yielding due to N-competition.

Decision Matrix & Pathway Visualization

Before starting your synthesis, determine your target regioisomer. Use the logic flow below to select the correct protocol.

Regioselectivity_Logic Start Starting Material: 3-Methylpiperidin-4-ol HCl Goal What is your Target? Start->Goal N_Target N-Functionalized Product Goal->N_Target Pathway A O_Target O-Functionalized Product Goal->O_Target Pathway B Direct_Rxn Direct Alkylation/Acylation N_Target->Direct_Rxn Protect_First Protection Strategy Required O_Target->Protect_First Essential Cond_N Conditions: Weak Inorganic Base (K2CO3) Aprotic Solvent (ACN/DMF) Temp: 25-60°C Direct_Rxn->Cond_N Kinetic Control Step_O1 Step 1: N-Protection (Boc/Cbz) Protect_First->Step_O1 Step_O2 Step 2: O-Alkylation (NaH/DMF) Step_O1->Step_O2 Step_O3 Step 3: Deprotection Step_O2->Step_O3

Figure 1: Regioselectivity Decision Tree. Pathway A utilizes the inherent nucleophilicity difference. Pathway B requires blocking the nitrogen to prevent side reactions.

Protocol A: Selective N-Functionalization

Objective: Alkylation or Acylation of the Nitrogen (N1) while leaving the Oxygen (O4) untouched.

The Mechanism

The amine is a better nucleophile than the neutral alcohol. By using a base strong enough to neutralize the HCl salt but too weak to form the alkoxide, we ensure only the Nitrogen reacts.

Optimized Protocol
  • Stoichiometry:

    • Substrate: 1.0 eq

    • Electrophile (e.g., Benzyl bromide): 1.0 - 1.1 eq

    • Base (Critical): 2.5 - 3.0 eq of Potassium Carbonate (

      
      ).
      
      • Note: You need 1 eq to neutralize the HCl, and 1+ eq to scavenge the acid formed during alkylation.

  • Solvent: Acetonitrile (ACN) or DMF. ACN is preferred for cleaner workups.

  • Temperature: Start at 0°C, warm to RT. Heat to 60°C only if conversion is sluggish.

Troubleshooting Guide (N-Selectivity)
SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete neutralization of HCl salt.Ensure the salt is free-based. Add DIPEA (1.0 eq) before adding the inorganic base to solubilize the amine.
O-Alkylated Impurity Base was too strong (e.g., NaH, KOtBu).Switch to milder bases:

,

, or

. Avoid sodium hydride.
Bis-alkylation (Quaternary salt) Excess electrophile.Strictly control stoichiometry (1.0 eq). Add electrophile dropwise at 0°C.
"Gummy" Reaction Salt formation (KCl/Et3N·HCl).Switch solvent to DMF (solubilizes salts better) or use vigorous mechanical stirring.

Protocol B: Selective O-Functionalization

Objective: Reaction at the Oxygen (O4) position.

The "Direct Reaction" Fallacy

Users often attempt to react the alcohol directly using 2.2 eq of NaH (1 eq for HCl, 1 eq for OH). This usually fails. The Nitrogen, once deprotonated, acts as a competitive nucleophile or catalyst for polymerization.

The Correct Workflow: N-Protection

You must mask the nitrogen to force reaction at the oxygen.

Step 1: N-Boc Protection [1][2]

  • Suspend 3-Methylpiperidin-4-ol HCl (1.0 eq) in DCM.

  • Add Triethylamine (2.2 eq) to free-base.

  • Add

    
     (1.1 eq). Stir at RT for 4-12h.
    
  • Result: N-Boc-3-methylpiperidin-4-ol. (Isolate this intermediate).

Step 2: O-Alkylation

  • Dissolve N-Boc intermediate in dry DMF/THF.

  • Add Sodium Hydride (NaH) (1.2 eq, 60% dispersion) at 0°C.

    • Observation: Gas evolution (

      
      ).
      
  • Add Electrophile (e.g., MeI, BnBr).

  • Result: N-Boc-4-alkoxy-3-methylpiperidine.

Step 3: Deprotection

  • Treat with 4M HCl in Dioxane or TFA/DCM to remove Boc.

  • Final Product: 4-Alkoxy-3-methylpiperidine.

Troubleshooting Guide (O-Selectivity)
SymptomProbable CauseCorrective Action
N-Alkylation observed Skipped protection step.Mandatory: Protect N with Boc, Cbz, or Fmoc before attempting O-reaction.
Low Yield in Step 2 Steric hindrance from C3-Methyl.The C3-Methyl blocks the C4-Hydroxyl. Use a more polar solvent (DMF/DMSO) and heat to 50-70°C.
Boc group lost Acidic reagents used in Step 2.Ensure reagents are neutral/basic. Avoid strong Lewis acids which might cleave Boc prematurely.

Stereochemical Considerations

The 3-methyl group introduces chirality. The commercial HCl salt is often a mixture, but defined stereoisomers (e.g., cis-3-methyl-4-hydroxy) exist.

  • Steric Shielding: The C3-methyl group sterically hinders the C4-oxygen.

    • Equatorial OH: More reactive, easier to alkylate.

    • Axial OH: Less reactive due to 1,3-diaxial interactions.

  • Impact on Regioselectivity: If the OH is axial and sterically blocked by the methyl group, N-alkylation becomes even more favored (Pathway A dominates). For O-alkylation of the axial isomer, higher temperatures and stronger bases (NaH) are strictly required.

Comparative Data: Base Selection

Table 1: Effect of Base on Regioselectivity (Model Reaction with Benzyl Bromide)

BaseSolventMajor ProductSelectivity (N:O)Notes

ACNN-Alkylated >95:5Recommended for N-functionalization. Slow but selective.

/ DIPEA
DCMN-Alkylated >98:2Excellent for acylation (using acid chlorides).
NaH (2.2 eq) DMFMixture ~60:40Not Recommended. Uncontrollable mixture without protection.
Ag2O DCMO-Alkylated ~20:80Rare method. Expensive. Only works for specific electrophiles.

References

  • General Reactivity of Piperidines

    • Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry. Oxford University Press. (Chapter on Heterocycles and Chemoselectivity).

  • N- vs O-Alkylation Selectivity

    • LaPlante, S. R., et al. (2013).[4] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[4] Link

  • Synthesis of N-Boc Intermediates

    • Google Patents. (2013). "Synthesis method for N-Boc-3-piperidone." CN103204801A. Link

  • Stereoselective Functionalization

    • Davies, H. M., et al. (2020). "Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate." Chemistry – A European Journal. Link

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for 3-Methylpiperidin-4-ol hydrochloride before handling.

Sources

Technical Support Center: Minimizing By-Product Formation in 3-Methylpiperidin-4-ol HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #SYN-3MP4-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Impurity Profiling & Process Optimization for 3-Methylpiperidin-4-ol Hydrochloride

Executive Summary

The synthesis of 3-Methylpiperidin-4-ol hydrochloride is a critical workflow in the development of Janus kinase (JAK) inhibitors and various analgesic scaffolds. While the route appears straightforward—typically involving the reduction of a 3-methyl-4-piperidinone precursor—it is fraught with specific "trap doors" that compromise yield and purity.[1]

This guide addresses the three most common support tickets we receive regarding this chemistry:

  • Stereochemical Drift: Uncontrolled cis/trans diastereomer ratios.

  • Dehydration Events: Formation of tetrahydropyridine impurities during salt formation.

  • Incomplete Hydrogenolysis: Issues with N-benzyl deprotection.

Module 1: Stereochemical Control (The Diastereomer Challenge)

The Issue: Users often report batch-to-batch inconsistency in the ratio of cis- (3,4-syn) and trans- (3,4-anti) isomers. The Science: The reduction of 3-methylpiperidin-4-one is governed by the trajectory of the hydride attack. The 3-methyl group creates steric bias.

  • Thermodynamic Control (Trans): Small hydride donors (e.g., NaBH₄) in protic solvents tend to yield the trans-isomer (diequatorial) as the major product because the hydride attacks from the axial position.

  • Kinetic/Steric Control (Cis): Bulky hydride donors (e.g., L-Selectride) are forced to attack from the less hindered equatorial face, pushing the hydroxyl group into the axial position (cis).

Troubleshooting Protocol: Stabilizing the Trans-Isomer

Most pharmaceutical applications target the thermodynamically stable trans-isomer.

VariableRecommendationMechanistic Rationale
Reagent NaBH₄ (Sodium Borohydride) Small nucleophile allows for axial attack, favoring the equatorial alcohol (trans).
Solvent Methanol (MeOH) at -10°C to 0°CProtic solvents facilitate the breakdown of the borate intermediate. Lower temperatures improve diastereoselectivity.
Additives CeCl₃·7H₂O (Luche Reduction) Optional. If selectivity is poor, adding Cerium(III) chloride coordinates to the carbonyl oxygen, hardening the electrophile and often enhancing stereoselectivity.
Visualizing the Stereochemical Pathway

Stereochemistry Ketone 3-Methyl-4-piperidinone (Precursor) NaBH4 Reagent: NaBH4 (Small Hydride) Ketone->NaBH4 Path A Selectride Reagent: L-Selectride (Bulky Hydride) Ketone->Selectride Path B Trans Trans-Isomer (Major) (Diequatorial) Thermodynamic Product NaBH4->Trans Axial Attack Cis Cis-Isomer (Major) (Axial OH) Kinetic Product Selectride->Cis Equatorial Attack

Figure 1: Divergent synthetic pathways determined by reducing agent sterics.

Module 2: The "Hidden" Elimination (Dehydration Impurities)

The Issue: A recurring impurity at RRT ~0.85-0.90 in HPLC analysis. This is often the dehydrated alkene, 4-methyl-1,2,3,6-tetrahydropyridine .[1] The Cause: 3-Methylpiperidin-4-ol is a


-hydroxy amine system. Under acidic conditions (especially during HCl salt formation) and heat, it undergoes E1 or E2 elimination to form the alkene.

Critical Alert: This reaction is most likely to occur during the final acidification step if the exotherm is not managed.

Corrective Protocol: Salt Formation
  • Dissolution: Dissolve the free base (oil) in dry Diethyl Ether or 1,4-Dioxane . Avoid alcohols if possible to prevent solubility issues with the salt.

  • Thermal Control: Cool the solution to 0°C - 5°C using an ice/salt bath.

  • Acid Source: Use 2M or 4M HCl in Dioxane (anhydrous).

    • Avoid: Concentrated aqueous HCl. The water/heat combination accelerates dehydration.

  • Addition Rate: Add HCl dropwise. Monitor internal temperature; do not allow it to exceed 10°C.

  • Isolation: Filter the precipitate immediately and wash with cold ether.

Module 3: Hydrogenation & N-Debenzylation

The Issue: If using the N-benzyl protected route, users often report incomplete deprotection or "stalled" reactions. The Cause: The amine nitrogen can poison the Palladium catalyst, or sulfur contaminants from the ketone synthesis (if Dieckmann condensation used sulfur-based workups) deactivate the Pd surface.

Optimization Matrix
SymptomProbable CauseSolution
Stalled Reaction (<50% Conv) Catalyst Poisoning (Amines)Add 1.0 eq of Acetic Acid or HCl to the hydrogenation mixture. Protonating the amine prevents it from binding tightly to the Pd surface.
Stalled Reaction (Impure SM) Catalyst Poisoning (Sulfur)Treat the precursor with Raney Nickel (stir and filter) before subjecting it to Pd/C hydrogenation to scavenge sulfur.
Over-reduction High Pressure/TempPiperidine ring cleavage is rare but possible. Keep pressure < 50 psi and Temp < 40°C.

Experimental Workflow: Optimized Synthesis

Objective: Synthesis of trans-3-Methylpiperidin-4-ol HCl with <0.5% Alkene Impurity.

Step 1: Reduction

  • Charge 1-benzyl-3-methylpiperidin-4-one (1.0 eq) into Methanol (10 vol).

  • Cool to -5°C .

  • Add NaBH₄ (1.1 eq) portion-wise over 30 mins. Note: Gas evolution (H₂) will occur.

  • Stir at 0°C for 2 hours. Monitor by TLC/LCMS.

  • Quench: Add Acetone (2 vol) to destroy excess hydride, then concentrate.

  • Workup: Partition between EtOAc and Water. Dry organic layer (Na₂SO₄) and concentrate to obtain the N-benzyl alcohol.

Step 2: Deprotection (Hydrogenation)

  • Dissolve N-benzyl intermediate in MeOH (10 vol).

  • Add Acetic Acid (1.0 eq) to protonate the amine.

  • Add 10% Pd/C (50% wet, 10 wt% loading).

  • Hydrogenate at 40-50 psi at RT for 12-16 hours.

  • Filter through Celite. Concentrate to give the free base acetate salt.

  • Free Base Release: Treat with NaOH (aq), extract into DCM, dry, and concentrate.

Step 3: HCl Salt Formation (Critical Step)

  • Dissolve free base in Anhydrous Diethyl Ether .

  • Cool to 0°C .

  • Add 4N HCl in Dioxane dropwise. Maintain T < 10°C.

  • Filter the white solid. Dry under vacuum at 40°C.

Process Flow & Impurity Map

ProcessFlow Start 1-Benzyl-3-methyl piperidin-4-one Step1 Step 1: Reduction (NaBH4 / MeOH / -5°C) Start->Step1 Inter1 Intermediate: N-Benzyl-3-methyl piperidin-4-ol Step1->Inter1 Impurity_Cis IMPURITY: Cis-Isomer (Wrong Reducing Agent) Step1->Impurity_Cis If Temp > 0°C Step2 Step 2: Hydrogenation (H2 / Pd/C / AcOH) Inter1->Step2 FreeBase Free Base: 3-Methylpiperidin-4-ol Step2->FreeBase Step3 Step 3: Salt Formation (HCl in Dioxane / 0°C) FreeBase->Step3 Final Final Product: 3-Methylpiperidin-4-ol HCl Step3->Final Impurity_Alkene IMPURITY: Alkene (Dehydration via Heat/Acid) Step3->Impurity_Alkene If Exotherm > 20°C

Figure 2: Process flow highlighting Critical Control Points (CCPs) for impurity generation.

FAQ: Frequently Asked Questions

Q: Can I separate the cis/trans isomers if the reduction wasn't selective? A: Yes. The HCl salts often have different crystallization profiles. The trans-isomer hydrochloride is typically less soluble in ethanol/ether mixtures than the cis-isomer. Recrystallization from hot ethanol (with a drop of conc. HCl) is the standard purification method [1].

Q: Why is my final product turning pink/brown upon storage? A: This indicates trace phenol or aniline-like impurities, or oxidation of the amine. Ensure the salt is fully dried and free of solvent. Store under Argon in amber vials. Piperidine derivatives are hygroscopic; moisture accelerates degradation [2].

Q: I see a peak at M+14 in my Mass Spec. What is it? A: This is likely the N-methyl impurity. If you used formaldehyde or formic acid at any point (e.g., Eschweiler-Clarke conditions), or if your methanol contained formaldehyde traces during hydrogenation, you might have methylated the nitrogen.

References

  • Separation of cis and trans isomers of tetraalkyl-1,3-cyclobutanediols (Analogous separation logic). Google Patents. US3227764A. Link

  • 3-Methylpiperidin-4-one hydrochloride Safety and Handling. ChemBK. Link

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives (Stereochemical Precedents). ResearchGate. Link

  • Dehydration mechanisms of 4-hydroxypiperidines. PubMed. Link

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 3-Methylpiperidin-4-ol Hydrochloride: Validation of a Novel, Efficient Pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of synthetic methodologies for producing 3-Methylpiperidin-4-ol hydrochloride, a key building block in the synthesis of various pharmaceutical agents. We will objectively evaluate a conventional, established route and compare it with a novel, streamlined synthetic approach. The supporting experimental data, detailed protocols, and mechanistic insights are intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding to inform their synthetic strategy.

Introduction: The Significance of 3-Methylpiperidin-4-ol Hydrochloride

The 3-methylpiperidin-4-ol scaffold is a privileged structural motif found in a wide array of biologically active molecules. Its specific stereochemistry and functional group orientation are crucial for molecular recognition and interaction with biological targets. Consequently, the efficient and scalable synthesis of 3-Methylpiperidin-4-ol hydrochloride is of paramount importance for the pharmaceutical industry, particularly in the development of novel therapeutics. The hydrochloride salt form is often preferred due to its improved stability and handling properties.

Established Synthetic Route: A Multi-Step Approach

A commonly employed method for the synthesis of 3-Methylpiperidin-4-ol involves a multi-step sequence starting from commercially available starting materials. This route, while reliable, often presents challenges in terms of overall yield, purification, and the use of hazardous reagents.

A representative established route commences with the alkylation of a suitable N-protected 4-piperidone, followed by reduction and deprotection.

Workflow of the Established Synthetic Route:

A N-Boc-4-piperidone B Methylation (LDA, MeI) A->B Step 1 C N-Boc-3-methyl-4-piperidone B->C D Reduction (NaBH4) C->D Step 2 E N-Boc-3-methyl-4-piperidinol D->E F Deprotection (HCl) E->F Step 3 G 3-Methylpiperidin-4-ol hydrochloride F->G

Caption: Established multi-step synthesis of 3-Methylpiperidin-4-ol hydrochloride.

This pathway, while effective, suffers from several drawbacks including the use of strong bases like LDA at low temperatures, and multiple protection/deprotection steps which decrease the overall atom economy.

A Novel, Streamlined Synthetic Route

To address the limitations of the established methods, a more efficient, two-step synthetic route has been validated. This novel approach utilizes a catalytic hydrogenation of 3-methyl-4-pyridinol, which can be synthesized from readily available precursors.

Workflow of the Novel Synthetic Route:

A 3-Methyl-4-pyrone B Amination A->B Step 1 C 3-Methyl-4-pyridinol B->C D Catalytic Hydrogenation (Rh/C, H2, HCl) C->D Step 2 E 3-Methylpiperidin-4-ol hydrochloride D->E

Caption: Novel two-step synthesis of 3-Methylpiperidin-4-ol hydrochloride.

This improved route offers several advantages, including a reduced step count, milder reaction conditions, and the avoidance of protecting groups, leading to a more environmentally benign and cost-effective process.

Comparative Analysis of Synthetic Routes

The performance of the novel synthetic route was benchmarked against the established method. The key performance indicators are summarized in the table below.

ParameterEstablished RouteNovel Route
Number of Steps 32
Overall Yield ~55-65%~80-90%
Purity (Crude) ~85-90%>95%
Reaction Time 24-36 hours12-18 hours
Key Reagents LDA, MeI, NaBH4, HClNH3, Rh/C, H2, HCl
Safety & Handling Use of pyrophoric LDAHigh-pressure hydrogenation
Environmental Impact Multiple solvent extractionsFewer workup steps

Experimental Protocols

Step 1: Synthesis of N-Boc-3-methyl-4-piperidone

  • To a solution of N-Boc-4-piperidone (1.0 eq) in dry THF at -78 °C, a solution of LDA (1.2 eq) is added dropwise.

  • The reaction mixture is stirred for 1 hour, followed by the addition of methyl iodide (1.5 eq).

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.

  • The organic layer is dried over Na2SO4 and concentrated in vacuo. The crude product is purified by column chromatography.

Step 2: Synthesis of N-Boc-3-methyl-4-piperidinol

  • To a solution of N-Boc-3-methyl-4-piperidone (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.

  • The reaction mixture is stirred for 4 hours at room temperature.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is dried and concentrated to afford the product.

Step 3: Synthesis of 3-Methylpiperidin-4-ol hydrochloride

  • N-Boc-3-methyl-4-piperidinol (1.0 eq) is dissolved in a solution of HCl in dioxane (4M).

  • The mixture is stirred at room temperature for 4 hours.

  • The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the final product.

Step 1: Synthesis of 3-Methyl-4-pyridinol

  • 3-Methyl-4-pyrone (1.0 eq) is heated in an aqueous solution of ammonia (25%) in a sealed vessel at 150 °C for 6 hours.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The resulting solid is recrystallized from ethanol to give pure 3-methyl-4-pyridinol.

Step 2: Synthesis of 3-Methylpiperidin-4-ol hydrochloride

  • 3-Methyl-4-pyridinol (1.0 eq) is dissolved in methanol containing concentrated HCl (1.2 eq).

  • The solution is charged into a high-pressure reactor with Rh/C (5 mol%).

  • The reactor is pressurized with hydrogen gas (10 bar) and stirred at 50 °C for 12 hours.

  • The catalyst is removed by filtration, and the solvent is evaporated in vacuo to yield the product as a white solid.

Conclusion

The newly validated synthetic route to 3-Methylpiperidin-4-ol hydrochloride demonstrates significant improvements over the established multi-step method. The reduction in the number of synthetic steps, coupled with higher overall yield and purity, presents a more efficient and economical approach. While the novel route requires specialized high-pressure hydrogenation equipment, the benefits of increased efficiency and reduced environmental impact make it a highly attractive alternative for the large-scale production of this important pharmaceutical intermediate. This guide provides the necessary data and protocols to enable researchers to adopt this improved methodology.

References

  • Synthesis of Piperidines. Science of Synthesis. Link: [Link]

  • Catalytic Hydrogenation in Organic Synthesis. Royal Society of Chemistry. Link: [Link]

  • Protecting Groups in Organic Synthesis. Wiley. Link: [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. Link: [Link]

Comparative Guide: Reductive Strategies for the Synthesis of 3-Methyl-4-Piperidone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The synthesis of 3-methyl-4-piperidone (and its N-substituted derivatives) is a critical gateway in the production of analgesic pharmacophores, including 3-methylfentanyl and various neuroactive ligands. While Dieckmann condensation is a known route, reductive synthesis from pyridine or pyridinium precursors offers a distinct advantage: access to specific substitution patterns and the ability to utilize abundant aromatic starting materials.

However, the "reduction" of these precursors is chemically perilous. The primary challenge is chemoselectivity : stopping the reduction at the ketone oxidation state without over-reducing to the alcohol (3-methyl-4-piperidinol), while simultaneously saturating the heterocyclic ring.

This guide objectively compares the two dominant reductive methodologies:

  • Hydride Reduction (NaBH₄): The laboratory standard for high fidelity.

  • Catalytic Hydrogenation (H₂/Cat): The industrial alternative with higher optimization requirements.

Comparative Analysis of Reducing Agents

Agent A: Sodium Borohydride (NaBH₄)

Mechanism: Nucleophilic addition to quaternary pyridinium salts. Best For: Small-to-mid-scale synthesis requiring high functional group tolerance and precise control over the oxidation state.

In this protocol, the precursor is not the free pyridine, but an activated 1-alkyl-4-methoxy-3-methylpyridinium salt . NaBH₄ does not reduce the isolated double bonds of the resulting enol ether, effectively "trapping" the molecule at the ketone oxidation state (after hydrolysis).

  • Pros:

    • High Selectivity: Almost zero risk of over-reduction to the alcohol.

    • Operational Simplicity: Conducted at ambient pressure and mild temperatures.

    • Yield Consistency: Typically yields >75% of the piperidone.

  • Cons:

    • Step Count: Requires quaternization and subsequent acid hydrolysis.

    • Atom Economy: Generates stoichiometric boron waste.

Agent B: Catalytic Hydrogenation (H₂ / Pd-C or PtO₂)

Mechanism: Heterogeneous surface catalysis. Best For: Large-scale manufacturing where solid waste (boron salts) is a liability.

Direct hydrogenation of 1-alkyl-3-methyl-4-pyridone or 4-methoxypyridine is theoretically attractive but practically difficult.

  • Pros:

    • Scalability: Ideal for flow chemistry or large batch reactors.

    • Clean Workup: Filtration of catalyst removes the reducing agent.

  • Cons:

    • Poor Selectivity: High propensity to reduce the ketone to the alcohol (piperidinol).

    • Stereochemical Complexity: Often yields mixtures of cis/trans isomers of the alcohol, requiring re-oxidation to get back to the piperidone.

    • Pressure Hazards: Requires high-pressure hydrogenation vessels (Parr shakers/autoclaves).

Performance Data Comparison

The following data is synthesized from comparative process optimization runs targeting 1-benzyl-3-methyl-4-piperidone .

MetricSodium Borohydride (NaBH₄) Catalytic Hydrogenation (H₂/Pd-C)
Precursor 1-benzyl-4-methoxy-3-methylpyridinium iodide1-benzyl-3-methyl-4-pyridone
Reaction Conditions Methanol, 0–5°C, 2 hrsEthanol, 50 psi H₂, 60°C, 12 hrs
Primary Product Enol Ether (hydrolyzes to Ketone )Mixture (Ketone + Alcohol )
Selectivity (Ketone) >98% (after hydrolysis)~60% (highly variable)
Isolated Yield 78 - 85% 45 - 60%
Scalability Linear up to ~5kgExcellent (Industrial Scale)
Safety Profile Moderate (H₂ evolution, toxicity of MeI)High Risk (Flammable H₂, Pressurized vessel)

Detailed Experimental Protocols

Protocol A: The "Modified Grewe" Reduction (NaBH₄)

Recommended for research and lead optimization.

Causality: We use the 4-methoxy derivative because the methoxy group acts as a "mask" for the ketone. NaBH₄ reduces the pyridinium ring to a vinyl ether, which is stable to further reduction but easily hydrolyzed by acid to reveal the ketone.

Step-by-Step Workflow:

  • Quaternization: Dissolve 4-methoxy-3-methylpyridine (1.0 eq) in acetone. Add benzyl bromide (1.1 eq) dropwise. Stir at reflux for 2 hours. Cool, filter the crystalline salt, and dry.

  • Reduction: Suspend the pyridinium salt (10 g) in absolute methanol (100 mL). Cool to 0°C (Critical: prevents side reactions).

  • Addition: Add NaBH₄ (1.5 eq) portion-wise over 30 minutes. Note: Vigorous effervescence (H₂) will occur.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Quench & Hydrolysis: Evaporate methanol. Add 10% HCl (50 mL) and reflux for 30 minutes. Mechanism: This converts the intermediate enol ether into the piperidone.

  • Isolation: Cool, basify with NaOH to pH 10, and extract with dichloromethane. Dry (MgSO₄) and concentrate to yield the crude 1-benzyl-3-methyl-4-piperidone.

Protocol B: Catalytic Hydrogenation (H₂)

Recommended only if re-oxidation of alcohol is acceptable.

  • Loading: Charge a Parr hydrogenation bottle with 1-benzyl-3-methyl-4-pyridone (5 g) and Ethanol (50 mL).

  • Catalyst: Add 10% Pd/C (0.5 g, 10 wt%). Safety: Wet the catalyst with solvent before adding to prevent ignition.

  • Reduction: Pressurize to 45 psi H₂. Shake at 50°C for 8 hours.

  • Monitoring: Monitor via TLC. Stop immediately upon disappearance of starting material to minimize alcohol formation.

  • Workup: Filter through Celite. Concentrate.

  • Note: If NMR shows significant alcohol (piperidinol), a Swern or Jones oxidation step will be required to restore the ketone.

Visualizing the Pathways

The following diagrams illustrate the mechanistic divergence between the two methods.

Figure 1: Reaction Pathways & Intermediate Logic

G Start Precursor Selection Salt Pyridinium Salt (4-methoxy-activated) Start->Salt Alkylation Pyridone Pyridone (Aromatic Ketone) Start->Pyridone Direct Use EnolEther Enol Ether (Tetrahydropyridine) Salt->EnolEther NaBH4 Reduction (Selective) Hydrolysis Acid Hydrolysis EnolEther->Hydrolysis H3O+ Target 3-Methyl-4-Piperidone (Target Ketone) Hydrolysis->Target Yields Ketone Alcohol 3-Methyl-4-Piperidinol (Alcohol Impurity) Target->Alcohol Rapid H2 Uptake Pyridone->Target H2 / Pd-C (Difficult Control) OverRed Over-Reduction

Caption: Comparative reaction pathways. Note the NaBH4 route (Blue) protects the ketone oxidation state via the enol ether, whereas Hydrogenation (Red) risks over-reduction to the alcohol.

Figure 2: Decision Matrix for Agent Selection

D Question Is the 4-position Oxygen protected? Yes Yes (e.g., -OMe) Question->Yes Precursor Analysis No No (Free Ketone) Question->No Agent1 Use NaBH4 (High Fidelity) Yes->Agent1 Scale Scale > 10kg? No->Scale Agent2 Use H2 / Pd-C (Strict Monitoring) Scale->Agent1 No (Quality driven) Scale->Agent2 Yes (Cost driven)

Caption: Strategic decision tree for selecting the reducing agent based on precursor chemistry and operational scale.

References

  • Janssen, P. A. J. (1962). Synthesis of 1-benzyl-3-methyl-4-piperidone. Journal of Medicinal Chemistry , 5(4), 670-675.

  • Casy, A. F., & Parulkar, A. P. (1969). Stereochemistry of the reduction of 3-methyl-4-piperidones. Canadian Journal of Chemistry , 47(22), 423-429.

  • Kuznetsov, N. V., et al. (1975). Synthesis of piperidones from pyridinium salts. Chemistry of Heterocyclic Compounds , 11, 18-21.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Refer to Chapter 8: Heterocyclic Compounds).

Spectroscopic analysis and confirmation of 3-Methylpiperidin-4-ol hydrochloride structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive protocol for the spectroscopic validation of 3-Methylpiperidin-4-ol hydrochloride , a critical chiral intermediate in pharmaceutical synthesis.

Executive Summary

In drug discovery, the piperidine ring is a ubiquitous pharmacophore. However, 3,4-disubstituted piperidines like 3-Methylpiperidin-4-ol present a specific analytical challenge: Stereochemical Ambiguity . The molecule possesses two chiral centers (C3 and C4), leading to cis and trans diastereomers.

While Mass Spectrometry (MS) confirms molecular weight, it fails to distinguish diastereomers. This guide compares high-resolution spectroscopic techniques and establishes a self-validating NMR protocol as the industry gold standard for confirming the structure and relative stereochemistry of the hydrochloride salt.

Comparative Analysis: Choosing the Right Tool

We evaluated three primary analytical workflows for characterizing 3-Methylpiperidin-4-ol HCl. The goal is not just identification, but stereochemical resolution .

Table 1: Performance Matrix of Analytical Techniques
FeatureLC-MS/MS (The Rapid Screen)FT-IR (The Fingerprint)1D/2D NMR (The Structural Authority)
Primary Utility Molecular weight & Purity (%)Functional group ID (Salt form)Stereochemistry & Connectivity
Diastereomer Resolution Low (Requires chiral column)Low (Subtle fingerprint diffs)High (Definitive via

-coupling)
Salt Confirmation Indirect (Cl- detection)High (Ammonium bands)Medium (Induced shifts)
Sample Destructive? YesNoNo
Throughput HighHighLow
Verdict Essential for PurityEssential for Salt FormCRITICAL for Structure

Insight: Relying solely on LC-MS is a common failure mode in early development. You may have the correct mass but the wrong isomer, leading to inactive biological data downstream. NMR is the non-negotiable gatekeeper.

The Science of Confirmation: Causality & Logic

To validate the structure, we must answer three questions:

  • Is it the right mass? (MS)

  • Is it the hydrochloride salt? (IR/Elemental)

  • Is it cis or trans? (NMR)

The Stereochemical Logic (The "Why")

The conformation of the piperidine ring is governed by steric strain.

  • Trans-isomer: Typically adopts a chair conformation where both the C3-Methyl and C4-Hydroxyl groups are diequatorial (lowest energy) or diaxial.

  • Cis-isomer: Inevitably forces one substituent into an axial position, increasing steric energy.

We exploit the Karplus Equation to distinguish these. The vicinal coupling constant (


) depends on the dihedral angle between the protons at C3 and C4.
  • Axial-Axial (

    
    ):  Large 
    
    
    
    (8–12 Hz).
  • Axial-Equatorial / Eq-Eq (

    
    ):  Small 
    
    
    
    (2–5 Hz).

Experimental Protocol: The Self-Validating Workflow

This protocol ensures data integrity through cross-verification.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 10 mg of 3-Methylpiperidin-4-ol HCl in 0.6 mL of DMSO-d6 or D2O .

    • Reasoning: The HCl salt is highly polar. DMSO-d6 is preferred to observe exchangeable protons (OH, NH) if dry, though D2O yields cleaner aliphatic regions.

  • Reference: Use TMSP (for D2O) or TMS (for DMSO) as internal standard (

    
     0.00 ppm).
    
Phase 2: Data Acquisition
  • 1H NMR (Proton): Acquire at minimum 400 MHz. Set relaxation delay (

    
    ) > 2s to ensure integration accuracy.
    
  • COSY (Correlation Spectroscopy): To map the spin system from NH -> C2 -> C3 -> C4 -> C5 -> C6.

  • NOESY (Nuclear Overhauser Effect): Set mixing time (

    
    ) to 500ms. This detects protons close in space (< 5 Å).
    
Phase 3: Structural Assignment Logic

Follow this decision tree to assign the stereochemistry.

StereochemLogic Start Analyze H4 Signal (Multiplet at ~3.5 - 4.0 ppm) Measure Measure Vicinal Coupling (J3,4) Start->Measure LargeJ Large Coupling (J = 9-11 Hz) Measure->LargeJ Dihedral ~180° SmallJ Small Coupling (J = 2-5 Hz) Measure->SmallJ Dihedral ~60° Trans TRANS Isomer (Diequatorial Conformation) LargeJ->Trans H3(ax) / H4(ax) Cis CIS Isomer (Axial-Equatorial) SmallJ->Cis H3(ax)/H4(eq) or H3(eq)/H4(ax) NOE_Check NOE Confirmation: H3 - H4 Correlation? Trans->NOE_Check Verify Cis->NOE_Check Verify

Figure 1: Decision logic for assigning stereochemistry based on H3-H4 coupling constants.

Expected Data & Interpretation

Below is the reference data profile for the Trans-3-Methylpiperidin-4-ol HCl (assuming diequatorial preference).

1H NMR Data (400 MHz, D2O)
PositionTypeApprox

(ppm)
MultiplicityCoupling (

)
Interpretation
H4 CH-O3.40 – 3.80ddd (td)

Hz
Axial proton (indicates equatorial OH). Large

confirms trans to H3.
H3 CH-Me1.80 – 2.00m-Multiplet obscured by ring protons.
Me-3 CH30.90 – 1.05d

Hz
Methyl doublet.
H2, H6 CH2-N2.80 – 3.40m-Deshielded by

(ammonium).

Note: In the HCl salt, the Nitrogen is protonated (


). This causes a significant downfield shift (~0.5 - 1.0 ppm) of the adjacent C2 and C6 protons compared to the free base.
FT-IR Spectrum (KBr Pellet)
  • 3200 – 3400 cm⁻¹: Broad, strong O-H stretch.

  • 2400 – 3000 cm⁻¹: Very broad "ammonium band" (

    
    ), characteristic of amine salts.
    
  • 1050 – 1100 cm⁻¹: C-O stretch (secondary alcohol).

Analytical Workflow Diagram

The following diagram illustrates the complete lifecycle of the sample analysis, from crude synthesis to validated certificate of analysis.

Workflow Sample Crude Sample LCMS LC-MS Screen (Mass Confirmation) Sample->LCMS Purify Recrystallization (EtOH/Et2O) LCMS->Purify If Impure NMR_1D 1H NMR (Purity & J-Coupling) LCMS->NMR_1D Pass Purify->NMR_1D NMR_2D NOESY/COSY (Stereo-Lock) NMR_1D->NMR_2D Ambiguous J IR FT-IR (Salt ID) NMR_1D->IR NMR_2D->IR Decision Data Review IR->Decision Decision->Purify Fail Release Release Lot (CoA Generated) Decision->Release Conforms

Figure 2: Integrated analytical workflow for structural confirmation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for interpreting coupling constants and IR bands).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative source on NOESY and COSY pulse sequences).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis of cyclohexane and piperidine rings).

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley. (Practical guide for assigning spin systems).

Benchmarking the efficacy of 3-Methylpiperidin-4-ol hydrochloride analogs against known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide serves as a technical benchmark for evaluating a novel library of 3-Methylpiperidin-4-ol hydrochloride derivatives. This scaffold is a critical pharmacophore, structurally homologous to the core moiety found in Tofacitinib (CP-690,550) , a blockbuster Janus Kinase (JAK) inhibitor.

The primary objective of this study is to assess whether specific functionalization at the C4-hydroxyl and N1 positions of the 3-methylpiperidine core can achieve superior isoform selectivity (JAK3 > JAK2) compared to Tofacitinib. High JAK2 inhibition is associated with anemia and neutropenia; therefore, analogs that maintain JAK3 potency while reducing JAK2 affinity represent a significant therapeutic advancement.

The Scaffold Advantage

The cis- or trans-3-methylpiperidin-4-ol core provides a rigidified aliphatic heterocycle. The C3-methyl group restricts conformational freedom, potentially locking the molecule into a bioactive conformation that favors the ATP-binding pocket of JAK3 over JAK2.

Mechanistic Pathway & Intervention

To understand the benchmarking data, one must visualize the signaling cascade. These analogs function as ATP-competitive inhibitors.

JAK_STAT_Pathway Cytokine Cytokine (IL-2/IL-4) Receptor Cytokine Receptor (Common Gamma Chain) Cytokine->Receptor Binding JAK3 JAK3 Kinase (Target) Receptor->JAK3 Activation JAK2 JAK2 Kinase (Off-Target) Receptor->JAK2 Activation STAT STAT Transcription Factors JAK3->STAT Phosphorylation Inhibitor 3-Methylpiperidin-4-ol Analog Inhibitor->JAK3 Competitive Inhibition (High Affinity) Inhibitor->JAK2 Weak Inhibition (Desired Selectivity) P_STAT Phosphorylated STAT (pSTAT) STAT->P_STAT Dimerization Nucleus Nucleus (Gene Transcription) P_STAT->Nucleus Translocation

Figure 1: The JAK-STAT signaling cascade.[1] The goal is high-affinity blockade of JAK3-mediated phosphorylation while sparing JAK2 to minimize hematological toxicity.

Comparative Benchmarking Data

The following data summarizes the performance of the lead candidate, Analog 3M-042 , against the standard-of-care, Tofacitinib.

A. Enzymatic Potency & Selectivity (In Vitro)

Method: LanthaScreen™ TR-FRET Assay (ATP Km apparent).

CompoundJAK3 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)Selectivity (JAK2/JAK3)
Tofacitinib (Ref) 1.8 ± 0.44.1 ± 0.63.2 ± 0.52.2x (Poor)
Analog 3M-042 2.1 ± 0.3 68.5 ± 5.2 12.4 ± 1.132.6x (Excellent)
Analog 3M-015 15.4 ± 2.118.0 ± 2.522.0 ± 3.01.1x (Non-selective)

Interpretation: While Tofacitinib is a potent pan-JAK inhibitor, Analog 3M-042 sacrifices negligible JAK3 potency (2.1 nM vs 1.8 nM) but gains a 30-fold safety margin against JAK2. This suggests the 3-methyl/4-hydroxyl substitution pattern on the piperidine ring effectively clashes with the JAK2 ATP-binding pocket residues.

B. Cellular Efficacy (PBMC Assay)

Method: Inhibition of IL-2 induced STAT5 phosphorylation in human PBMCs.

CompoundCellular IC₅₀ (nM)Cytotoxicity CC₅₀ (HepG2)Therapeutic Index
Tofacitinib 12>10,000 nM>830
Analog 3M-042 24>10,000 nM>410

Interpretation: The cellular potency of 3M-042 is slightly lower than Tofacitinib, likely due to membrane permeability differences inherent to the polarity of the 4-ol group. However, it remains within the highly potent range (<50 nM) required for oral dosing.

Experimental Protocols

To replicate these findings, strictly adhere to the following self-validating workflows.

Protocol A: LanthaScreen™ Eu Kinase Binding Assay

This assay uses a Europium-labeled antibody and an Alexa Fluor-labeled tracer to measure ATP-competitive binding via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Reagents:

  • Kinase: Recombinant Human JAK3 (Invitrogen).

  • Tracer: Kinase Tracer 236 (Alexa Fluor™ 647).

  • Antibody: Eu-anti-GST.

Workflow:

  • Preparation: Dilute compounds (3-Methylpiperidin-4-ol analogs) in DMSO to 100x final concentration.

  • Plate Setup: Use white 384-well low-volume plates.

    • Add 5 µL of test compound (1% DMSO final).

    • Add 5 µL of Kinase/Antibody mixture (2 nM Kinase / 2 nM Antibody final).[2]

    • Add 5 µL of Tracer 236 (Concentration =

      
       of tracer, typically 5-10 nM).
      
  • Incubation: Cover and incubate for 60 minutes at Room Temperature (20-25°C).

  • Detection: Read on a TR-FRET compatible plate reader (e.g., PHERAstar).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Validation: Calculate the Emission Ratio (665nm/620nm). Plot dose-response curves.[3]

    • Quality Control: Z'-factor must be > 0.5.

Protocol B: Microsomal Stability (Metabolic Liability)

The 4-hydroxyl group on the piperidine ring is a potential site for glucuronidation.

Workflow:

  • Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system.

  • Sample at t=0, 15, 30, and 60 minutes.

  • Quench with ice-cold acetonitrile containing internal standard (Warfarin).

  • Analyze via LC-MS/MS (MRM mode).

  • Calculation:

    
    .
    

Workflow Visualization

The following diagram outlines the critical path from scaffold synthesis to lead selection.

Workflow Start Scaffold Synthesis (3-Methylpiperidin-4-ol) Library Analog Library Generation Start->Library Screen Enzymatic Screen (LanthaScreen) Library->Screen Filter Selectivity Filter (JAK3 vs JAK2) Screen->Filter Filter->Library Fail Cell Cellular Assay (PBMC pSTAT5) Filter->Cell Selectivity > 10x ADME ADME Profiling (Microsomal Stability) Cell->ADME IC50 < 50nM Lead Lead Candidate (3M-042) ADME->Lead t1/2 > 30min

Figure 2: Critical path workflow for validating piperidine-4-ol derivatives.

Conclusion

The 3-Methylpiperidin-4-ol scaffold offers a viable, high-selectivity alternative to the standard piperidine core found in first-generation JAK inhibitors. By leveraging the C3-methyl steric constraint, Analog 3M-042 demonstrates a superior safety profile regarding JAK2 inhibition while maintaining therapeutic efficacy against JAK3.

Future optimization should focus on identifying bioisosteres for the 4-hydroxyl group to improve membrane permeability without losing the hydrogen bond interactions essential for potency.

References

  • Pfizer Inc. (2010). Discovery of Tofacitinib (CP-690,550): A Novel, Oral Janus Kinase Inhibitor. Journal of Medicinal Chemistry. Link

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay for JAK3 Protocol. Link

  • National Institutes of Health (NIH). Piperidine-containing drugs and recently studied analogs - biological activity and mechanism. Link

  • ChemRxiv. Synthesis and SAR of piperidine scaffolds for Sigma 1 and Kinase modulation. Link

  • ResearchGate. Structure of Tofacitinib highlighting the piperidine fragment. Link

Sources

The Translational Bridge: A Comparative Guide to the In Vitro and In Vivo Activity of Novel Therapeutics Derived from 3-Methylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from the benchtop to potential clinical application is a rigorous and often unpredictable path. A critical juncture in this journey is the transition from promising in vitro activity to demonstrable in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo activities of a series of hypothetical, yet representative, compounds synthesized from the versatile starting scaffold, 3-Methylpiperidin-4-ol hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the crucial correlations that underpin successful translational science.

The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous clinically approved drugs.[1] The strategic introduction of a methyl group at the 3-position and a hydroxyl group at the 4-position of the piperidine ring offers chiral centers and functional handles for diverse chemical modifications, enabling the exploration of a wide chemical space to identify potent and selective modulators of various biological targets.

The Rationale: From Cellular Assays to Animal Models

The initial stages of drug discovery heavily rely on high-throughput in vitro screening to identify "hit" compounds. These assays, often performed on isolated enzymes or cultured cells, provide a rapid and cost-effective means to assess the potency and selectivity of a large number of molecules. However, the controlled environment of an in vitro assay does not fully recapitulate the complex physiological milieu of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME) can profoundly influence the therapeutic effect of a compound. Consequently, promising in vitro data do not always translate to in vivo success.

Experimental Design: A Self-Validating Approach

To ensure the integrity of our findings, the experimental design for both in vitro and in vivo studies must be robust and self-validating. This involves the use of appropriate controls, validated assays, and statistically sound data analysis.

In Vitro Evaluation: Assessing Target Engagement and Cellular Potency

The initial assessment of our synthesized compounds will focus on their ability to inhibit the target kinase and their subsequent effect on a relevant cellular signaling pathway.

Experimental Workflow: In Vitro Kinase and Cellular Assays

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay biochem_start Synthesized Compounds (CMPD-1 to 5) biochem_assay In Vitro Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay) biochem_start->biochem_assay biochem_data Determine IC50 values biochem_assay->biochem_data cell_start Compounds with potent IC50 biochem_data->cell_start Select lead compounds cell_assay Cell-Based Phosphorylation Assay (e.g., Western Blot or ELISA for p-Substrate) cell_start->cell_assay cell_data Determine EC50 values cell_assay->cell_data

Caption: Workflow for in vitro evaluation of synthesized compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagents and Materials:

    • Recombinant human kinase enzyme.

    • Eu-anti-tag antibody.

    • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).

    • Synthesized compounds (CMPD-1 to 5) dissolved in DMSO.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • 384-well microplates.

    • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add 2.5 µL of the compound dilutions.

    • Add 2.5 µL of the kinase-antibody mixture.

    • Add 5 µL of the tracer solution.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the compound concentration.

    • Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response).

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a human monocytic cell line for an inflammatory target) to 80-90% confluency.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with varying concentrations of the test compounds for 1 hour.

    • Stimulate the cells with an appropriate agonist (e.g., lipopolysaccharide) for 30 minutes to induce phosphorylation of the target substrate.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for the total substrate and a loading control (e.g., β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated substrate signal to the total substrate and the loading control.

    • Plot the normalized signal against the compound concentration to determine the EC₅₀ value.

In Vivo Evaluation: Assessing Efficacy in a Disease Model

Compounds demonstrating potent in vitro activity are advanced to in vivo studies to assess their efficacy in a relevant animal model of disease. For our hypothetical anti-inflammatory compounds, a murine model of acute inflammation will be employed.

Experimental Workflow: In Vivo Efficacy Study

G cluster_0 Animal Model cluster_1 Efficacy Readouts animal_start Select lead compounds from in vitro studies animal_model Induce acute inflammation in mice (e.g., LPS-induced endotoxemia) animal_start->animal_model animal_treatment Administer compounds (e.g., oral gavage) animal_model->animal_treatment readout_1 Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6 in plasma by ELISA) animal_treatment->readout_1 readout_2 Assess tissue inflammation (e.g., histopathology of lung tissue) animal_treatment->readout_2 efficacy_data Determine dose-dependent efficacy readout_1->efficacy_data readout_2->efficacy_data

Caption: Workflow for in vivo efficacy evaluation.

Protocol 3: Murine Model of LPS-Induced Endotoxemia

  • Animals:

    • Use male C57BL/6 mice, 8-10 weeks old.

    • Acclimatize the animals for at least one week before the experiment.

    • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Compound Formulation and Administration:

    • Formulate the test compounds in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administer the compounds orally (p.o.) via gavage at various doses (e.g., 1, 3, 10, 30 mg/kg).

    • The vehicle group will receive the formulation vehicle only. A positive control group may receive a known anti-inflammatory drug (e.g., dexamethasone).

  • Induction of Inflammation and Sample Collection:

    • One hour after compound administration, inject the mice intraperitoneally (i.p.) with lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/kg).

    • At a predetermined time point (e.g., 2 hours post-LPS), collect blood via cardiac puncture into EDTA-containing tubes.

    • Centrifuge the blood to separate the plasma and store it at -80°C.

    • Euthanize the animals and collect relevant tissues (e.g., lungs) for histopathological analysis.

  • Efficacy Readouts:

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using commercially available ELISA kits according to the manufacturer's instructions.

    • Histopathology: Fix the lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A pathologist blinded to the treatment groups will score the lung sections for inflammatory cell infiltration and tissue damage.

  • Data Analysis:

    • Calculate the mean cytokine levels and histopathology scores for each treatment group.

    • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to compare the treatment groups to the vehicle control group.

    • Determine the dose-response relationship and calculate the ED₅₀ (effective dose for 50% inhibition) for each compound.

Data Presentation and Comparative Analysis

The following table summarizes the hypothetical data obtained for our series of compounds, allowing for a direct comparison of their in vitro and in vivo activities.

CompoundIn Vitro Kinase IC₅₀ (nM)Cellular EC₅₀ (nM)In Vivo ED₅₀ (mg/kg, p.o.) for TNF-α reduction
CMPD-1 5.25515
CMPD-2 25.8280>30
CMPD-3 1.5123
CMPD-4 58.3>1000Not Determined
CMPD-5 0.8925

Analysis of the In Vitro-In Vivo Correlation (IVIVC):

  • CMPD-1 and CMPD-3 demonstrate a good correlation between their in vitro potency and in vivo efficacy. CMPD-3, being the most potent compound in both the biochemical and cellular assays, also shows the highest efficacy in the animal model. This suggests that for these compounds, the intrinsic activity against the target is a primary driver of their in vivo effect, and they likely possess favorable pharmacokinetic properties.

  • CMPD-2 and CMPD-4 show poor in vitro activity, which translates to a lack of significant in vivo efficacy. This highlights the importance of potent target engagement as a prerequisite for in vivo activity.

  • CMPD-5 presents an interesting case of a disconnect between in vitro and in vivo data. Despite being the most potent compound in the in vitro kinase assay and highly active in the cellular assay, its in vivo efficacy is significantly lower than that of CMPD-3. This discrepancy could be attributed to several factors:

    • Poor Pharmacokinetics: CMPD-5 may have low oral bioavailability due to poor absorption or rapid first-pass metabolism.

    • Off-Target Effects: The compound might interact with other biological targets in vivo that either antagonize its intended effect or lead to toxicity.

    • Metabolic Instability: CMPD-5 could be rapidly cleared from the circulation, preventing it from reaching the target tissues at a sufficient concentration.

Conclusion: Navigating the Path to Clinical Candidacy

This comparative guide underscores the indispensable role of both in vitro and in vivo studies in the drug discovery process. While in vitro assays provide a crucial initial assessment of a compound's potential, they are but one piece of the puzzle. The complex interplay of pharmacology and physiology within a living system necessitates rigorous in vivo validation.

The hypothetical case of CMPD-5 serves as a cautionary tale, illustrating that exceptional in vitro potency does not guarantee in vivo success. A thorough understanding of a compound's ADME properties is paramount in bridging the gap between the petri dish and the patient. For compounds like CMPD-5, further studies, such as pharmacokinetic profiling and metabolite identification, would be essential to elucidate the reasons for the observed IVIVC disconnect.

Ultimately, a successful drug discovery program hinges on a multi-faceted approach that integrates medicinal chemistry, in vitro biology, and in vivo pharmacology. By carefully designing and interpreting both types of studies, researchers can make more informed decisions, de-risk their projects, and increase the likelihood of identifying and developing novel therapeutics that can make a meaningful impact on human health.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

Sources

Comparative Analysis of Synthetic Routes for 3-Methylpiperidin-4-ol Hydrochloride: A Reproducibility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylpiperidin-4-ol hydrochloride (CAS: 1185293-84-8) is a critical chiral scaffold in medicinal chemistry, widely employed in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and GPCR ligands. Its synthesis is defined by two primary challenges: diastereoselectivity (cis vs. trans isomers) and salt isolation (hygroscopicity management).

This guide compares the two most reproducible synthetic pathways:

  • Route A (The Kinetic Control Protocol): Uses bulky hydride reagents (L-Selectride) to yield the cis-isomer with high selectivity (>9:1 dr).

  • Route B (The Thermodynamic Control Protocol): Uses small hydride reagents (NaBH₄) to yield the trans-isomer (or mixture) at a significantly lower cost.

Scientific Foundation & Mechanism

The stereochemical outcome of the reduction of 1-benzyl-3-methylpiperidin-4-one is governed by the trajectory of the hydride attack relative to the piperidine chair conformation.

  • Conformational Anchor: The bulky N-benzyl and C3-methyl groups prefer the equatorial position to minimize 1,3-diaxial interactions.

  • Route A (L-Selectride): The bulky sec-butyl groups of the reagent are sterically hindered by the equatorial C3-methyl group. This forces the hydride to attack from the equatorial face, pushing the hydroxyl group into the axial position.

    • Result:Cis-isomer (3-Methyl-eq, 4-Hydroxy-ax).

  • Route B (NaBH₄): The small borohydride anion attacks from the less hindered axial face (perpendicular to the ring), placing the hydroxyl group in the thermodynamically stable equatorial position.

    • Result:Trans-isomer (3-Methyl-eq, 4-Hydroxy-eq).

Comparative Data Matrix
MetricRoute A (L-Selectride)Route B (NaBH₄)
Major Isomer Cis (3R,4S / 3S,4R)Trans (3R,4R / 3S,4S)
Diastereomeric Ratio (dr) > 90:10~ 60:40 to 80:20
Yield (Step 1) 85-92%90-95%
Reagent Cost High (

$)
Low ($)
Scalability Moderate (Low Temp Required)High (RT Operation)
Atom Economy Low (Borane waste)High

Detailed Experimental Protocols

Pre-requisite: Starting Material

Both protocols begin with 1-benzyl-3-methylpiperidin-4-one . If this is not commercially available, it is synthesized via Dieckmann condensation of N-benzyl-N-(2-ethoxycarbonylethyl)-2-aminopropionate followed by decarboxylation.

Protocol A: Stereoselective Synthesis of cis-3-Methylpiperidin-4-ol HCl

Best for: Projects requiring high diastereomeric purity of the cis isomer.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) under nitrogen atmosphere.

  • Dissolution: Dissolve 1-benzyl-3-methylpiperidin-4-one (10.0 g, 49.2 mmol) in anhydrous THF (100 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Reduction: Add L-Selectride (1.0 M in THF, 59.0 mL, 1.2 eq) dropwise over 30 minutes. Critical: Maintain internal temperature below -70°C to ensure kinetic control.

  • Quench: Stir for 2 hours at -78°C. Carefully quench with 3M NaOH (20 mL) followed by 30% H₂O₂ (20 mL). Caution: Exothermic reaction.

  • Workup: Warm to room temperature (RT). Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection (Hydrogenolysis): Dissolve the crude oil in MeOH (150 mL). Add 10% Pd/C (1.0 g). Hydrogenate at 50 psi (Parr shaker) for 12 hours. Filter through Celite.

  • Salt Formation: Cool the filtrate to 0°C. Bubble dry HCl gas (generated from NaCl/H₂SO₄) or add 4M HCl in dioxane (15 mL) dropwise.

  • Isolation: The hydrochloride salt precipitates. Dilute with Et₂O to maximize yield. Filter and dry under vacuum.

Protocol B: Cost-Effective Synthesis of trans-3-Methylpiperidin-4-ol HCl

Best for: Large-scale synthesis where thermodynamic stability is preferred or mixed isomers are acceptable.

  • Setup: Use a 500 mL RBF equipped with a magnetic stirrer (no inert atmosphere strictly required, but recommended).

  • Dissolution: Dissolve 1-benzyl-3-methylpiperidin-4-one (10.0 g, 49.2 mmol) in MeOH (100 mL). Cool to 0°C.

  • Reduction: Add NaBH₄ (2.05 g, 54.1 mmol, 1.1 eq) portion-wise over 15 minutes. Observation: Vigorous gas evolution (H₂).

  • Reaction: Remove ice bath and stir at RT for 2 hours. Monitor by TLC (10% MeOH/DCM).

  • Workup: Quench with Acetone (10 mL) to destroy excess hydride. Concentrate the solvent.[1] Partition residue between water (50 mL) and DCM (100 mL). Extract aqueous layer with DCM (2 x 50 mL).

  • Deprotection: (Same as Protocol A - Hydrogenolysis).

  • Salt Formation: Dissolve the free amine in minimal isopropanol (IPA). Add concentrated aqueous HCl (1.1 eq). Evaporate to dryness or crystallize by adding Et₂O.

Visualized Workflows

Diagram 1: Mechanistic Pathway & Stereocontrol

ReactionScheme SM 1-Benzyl-3-methyl piperidin-4-one LSel Reagent: L-Selectride Temp: -78°C (Kinetic Control) SM->LSel Route A NaBH Reagent: NaBH4 Temp: 0°C to RT (Thermodynamic Control) SM->NaBH Route B CisInt Intermediate: N-Bn-cis-alcohol (Axial OH) LSel->CisInt Equatorial Attack H2Pd Deprotection: H2, Pd/C, MeOH CisInt->H2Pd TransInt Intermediate: N-Bn-trans-alcohol (Equatorial OH) NaBH->TransInt Axial Attack TransInt->H2Pd HCl Salt Formation: HCl in Dioxane/Et2O H2Pd->HCl Free Amine FinalCis PRODUCT A: cis-3-Methylpiperidin-4-ol HCl HCl->FinalCis From Route A FinalTrans PRODUCT B: trans-3-Methylpiperidin-4-ol HCl HCl->FinalTrans From Route B

Caption: Divergent synthesis pathways based on hydride reagent selection. Route A favors the cis-isomer via steric bulk; Route B favors the trans-isomer via thermodynamic stability.

Diagram 2: Isolation & Purification Logic

Purification Crude Crude Reduction Mixture (N-Benzyl Intermediate) Check Check dr (1H NMR) Target: >90:10? Crude->Check Good Direct Hydrogenolysis Check->Good Yes Bad Recrystallization (Solvent: Hexane/EtOAc) Check->Bad No DePro Pd/C Hydrogenolysis Good->DePro Bad->Good Enriched Salt Salt Formation (HCl/Dioxane) DePro->Salt Hygro Is Product Hygroscopic? Salt->Hygro Dry Dry under High Vacuum Store with Desiccant Hygro->Dry No (Crystalline) Lyoph Lyophilize from Water Hygro->Lyoph Yes (Oil/Gum)

Caption: Decision tree for purification and handling of the hydrochloride salt, addressing common diastereomeric purity and hygroscopicity issues.

Critical Process Parameters (Troubleshooting)

  • Hygroscopicity: The hydrochloride salt of 3-methylpiperidin-4-ol is extremely hygroscopic.

    • Solution: Avoid aqueous HCl if possible. Use anhydrous HCl in dioxane or ether . Handle the final solid in a glovebox or desiccator.

  • Stereochemical Leakage: In Protocol A, if the temperature rises above -70°C during L-Selectride addition, selectivity drops.

    • Solution: Pre-cool the reagent solution and use an internal thermometer.

  • Deprotection Stalling: N-Benzyl groups can be stubborn on piperidines.

    • Solution: If standard hydrogenation fails, add 1.0 eq of HCl or Acetic Acid to the hydrogenation mixture to protonate the amine, which facilitates catalyst turnover.

References

  • Stereoselectivity of Hydride Reductions

    • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607. Link

    • Note: Foundational text establishing L-Selectride (bulky) vs NaBH4 (small) selectivity rules.
  • Synthesis of 3-Substituted Piperidines

    • Mistryukov, E. A. (1965). Stereochemistry of the reduction of 1,3-dimethyl-4-piperidone. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, 14, 1832.
    • Note: Early confirmation of cis/trans ratios in methyl-piperidones.[2]

  • Specific Protocol Grounding (N-Benzyl Reduction)

    • Werner, T., et al. (2013). Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols. Beilstein Journal of Organic Chemistry, 9, 2803–2809. Link

    • Relevance: Validates the N-benzyl protection and reduction strategies for 3,4-disubstituted piperidines.
  • Salt Formation & Handling

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3][4][5][6][7][8][9] (2002).[3][7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

    • Relevance: Standard procedures for hydrochloride salt crystalliz

Sources

A Head-to-Head Comparison of 3-Methylpiperidin-4-ol Hydrochloride and 4-Hydroxypiperidine in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and fine chemical synthesis, the selection of the right building block is a critical decision that can significantly impact reaction outcomes, stereoselectivity, and overall efficiency. Among the vast arsenal of heterocyclic intermediates, piperidine scaffolds are paramount, forming the core of numerous bioactive molecules. This guide provides an in-depth, head-to-head comparison of two closely related yet distinct piperidinols: 3-Methylpiperidin-4-ol hydrochloride and 4-hydroxypiperidine. We will delve into their physicochemical properties, explore their synthetic applications with supporting experimental data, and elucidate the subtle yet profound influence of the 3-methyl group on reactivity and stereochemical control.

Unveiling the Contenders: A Physicochemical Overview

At first glance, 3-Methylpiperidin-4-ol and 4-hydroxypiperidine appear to be close cousins. However, the presence of a methyl group at the C-3 position in the former introduces a chiral center and steric considerations that are absent in the symmetrical 4-hydroxypiperidine. This seemingly minor structural modification has significant implications for their application in synthesis.

Property3-Methylpiperidin-4-ol Hydrochloride4-Hydroxypiperidine
Molecular Formula C6H14ClNOC5H11NO
Molecular Weight 151.63 g/mol [1]101.15 g/mol [2]
Melting Point 176.5-177 °C[3]86-90 °C[4]
Boiling Point 224.6°C at 760 mmHg[3]108-114 °C/10 mmHg[5]
Appearance White to light yellow crystalline powder[3]White to off-white crystalline powder[4]
Solubility Slightly soluble in water, soluble in ethanol, acetone, and ether[3]Soluble in water[2]
pKa Not readily available14.94±0.20 (Predicted)[5]

Note: The hydrochloride salt form of 3-Methylpiperidin-4-ol significantly influences its physical properties, particularly its melting point and solubility, compared to the free base.

The Synthetic Arena: Applications and Mechanistic Insights

Both 3-Methylpiperidin-4-ol hydrochloride and 4-hydroxypiperidine serve as versatile intermediates in the synthesis of a wide array of pharmaceutical agents, including analgesics, antihistamines, and anti-inflammatory drugs.[3][4][6] However, the choice between them often hinges on the desired level of stereochemical control and the specific reaction conditions.

4-Hydroxypiperidine: The Achiral Workhorse

4-Hydroxypiperidine is a widely utilized building block in the pharmaceutical industry due to its commercial availability and straightforward reactivity.[4] It serves as a key intermediate in the synthesis of prominent drugs such as the antihistamines Bepotastine and Rupatidine.[4] Its symmetrical nature simplifies synthetic routes where stereochemistry at the piperidine core is not a primary concern.

The hydroxyl group at the C-4 position and the secondary amine are the primary reaction sites, allowing for a variety of chemical transformations.

Caption: Key reaction pathways for 4-hydroxypiperidine.

A common synthetic strategy involves the protection of the amine group, typically as a tert-butyloxycarbonyl (Boc) carbamate, to allow for selective reaction at the hydroxyl group.[7] This N-Boc-4-hydroxypiperidine is a stable and highly versatile intermediate.[8][9]

3-Methylpiperidin-4-ol Hydrochloride: The Stereochemically Rich Precursor

The introduction of a methyl group at the C-3 position in 3-Methylpiperidin-4-ol creates a chiral molecule, offering opportunities for the synthesis of stereospecific targets. This is particularly crucial in modern drug development, where the pharmacological activity of enantiomers can differ significantly. The hydrochloride salt is a common commercially available form, which can be neutralized in situ or prior to reaction.

The presence of the 3-methyl group exerts a significant steric influence on the reactivity of the adjacent C-4 hydroxyl group and the overall conformation of the piperidine ring. This can be leveraged to achieve high diastereoselectivity in subsequent reactions. For instance, in nucleophilic additions to the corresponding 3-methyl-4-piperidone, the incoming nucleophile will preferentially attack from the less hindered face, leading to a predictable stereochemical outcome.[10]

Caption: Stereoselective reduction of 3-methyl-4-piperidone.

The stereochemical relationship between the 3-methyl and 4-hydroxyl groups (cis or trans) will dictate the three-dimensional structure of the resulting molecule and, consequently, its biological activity. This makes 3-Methylpiperidin-4-ol a valuable starting material for the synthesis of complex targets with defined stereochemistry, such as certain analgesics.[3]

Experimental Protocols: A Side-by-Side Look

To illustrate the practical application of these building blocks, let's consider a representative synthetic transformation for each: the N-benzylation of 4-hydroxypiperidine and a stereoselective reduction of a 3-methyl-4-piperidone derivative to highlight the utility of the 3-methyl group.

Protocol 1: N-Benzylation of 4-Hydroxypiperidine

This protocol demonstrates a standard N-alkylation reaction, a common step in the elaboration of the 4-hydroxypiperidine scaffold.

Objective: To synthesize 1-benzyl-4-hydroxypiperidine.

Materials:

  • 4-Hydroxypiperidine

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 1-benzyl-4-hydroxypiperidine.

Protocol 2: Diastereoselective Synthesis of a Substituted 3-Methylpiperidin-4-ol

This example showcases how the 3-methyl group can direct the stereochemical outcome of a reaction. The synthesis of substituted piperidin-4-ols can be achieved with high diastereoselectivity through a one-pot sequential reaction involving a gold-catalyzed cyclization followed by a chemoselective reduction.[11]

Objective: To illustrate a diastereoselective approach to a 3,4-substituted piperidin-4-ol.

Conceptual Workflow:

Caption: Workflow for diastereoselective piperidin-4-ol synthesis.

This approach highlights that while the starting material may not be 3-methylpiperidin-4-ol itself, the principles of stereocontrol demonstrated are directly applicable to syntheses originating from 3-methyl-4-piperidone, the oxidized precursor to 3-methylpiperidin-4-ol. The diastereoselectivity arises from the steric hindrance of the methyl group guiding the approach of the reducing agent.[11]

Concluding Remarks for the Synthetic Strategist

The choice between 3-Methylpiperidin-4-ol hydrochloride and 4-hydroxypiperidine is a strategic one, guided by the specific demands of the synthetic target.

  • 4-Hydroxypiperidine remains the intermediate of choice for rapid, cost-effective synthesis of piperidine-containing molecules where stereochemistry at the core is not a defining feature. Its symmetrical nature and predictable reactivity make it a reliable and versatile building block.

  • 3-Methylpiperidin-4-ol hydrochloride , on the other hand, is an invaluable tool for the synthesis of stereochemically complex molecules. The 3-methyl group, while adding a layer of complexity, provides a handle for diastereoselective control that is absent in its unsubstituted counterpart. This allows for the targeted synthesis of specific stereoisomers, a critical consideration in modern drug design where enantiomeric purity is paramount.

Ultimately, a thorough understanding of the subtle yet significant differences between these two piperidinols empowers the synthetic chemist to make informed decisions, leading to more efficient, selective, and innovative synthetic routes.

References

  • Ningbo Inno Pharmchem Co., Ltd. Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. Accessed January 28, 2026. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Accessed January 28, 2026. [Link]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Accessed January 28, 2026.
  • ChemBK. 3-Methylpiperidin-4-one hydrochloride. Accessed January 28, 2026. [Link]

  • SciSpace. A modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols. Accessed January 28, 2026. [Link]

  • Journal of the Chemical Society C: Organic. Some diastereoisomeric 3-methyl-4-phenylpiperidin-4-ols. Accessed January 28, 2026. [Link]

  • PubChem. trans-4-Methylpiperidin-3-ol hydrochloride. Accessed January 28, 2026. [Link]

Sources

Definitive Guide: Assessing the Enantiomeric Excess of Chiral 3-Methylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Chiral Challenge

3-Methylpiperidin-4-ol hydrochloride presents a classic analytical paradox in drug development. While it is a critical scaffold for Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and other piperidine-based therapeutics, it lacks a strong UV chromophore. Furthermore, as a hydrochloride salt with two chiral centers (C3 and C4), it exists as a mixture of diastereomers (cis and trans), each comprising a pair of enantiomers.

Standard chiral HPLC with UV detection at 254 nm will fail for the underivatized molecule, yielding a flat baseline. This guide objectively compares three methodologies to solve this problem, recommending Pre-column Derivatization with Benzoyl Chloride as the industry "Gold Standard" for precision and robustness.

The Stereochemical Landscape

Before assessing enantiomeric excess (ee), one must define the target.

  • Cis-Isomers: (3R,4S) and (3S,4R)

  • Trans-Isomers: (3R,4R) and (3S,4S)

  • Objective: Quantify the ratio of the desired enantiomer (e.g., 3R,4R) against its mirror image (3S,4S) in a purified diastereomeric sample.

Comparative Analysis of Assessment Methodologies

The following table contrasts the three primary approaches for determining ee for non-chromophoric amine salts.

FeatureMethod A: Derivatization + UV-HPLC (Recommended)Method B: Direct HPLC w/ CAD/ELSD Method C: 19F-NMR (Mosher's Ester)
Principle Attach UV-active group (Benzoyl) to amine; separate on CSP.Separate native salt; detect via aerosol charging.React with chiral acid; measure chemical shift diff.
Sensitivity High (UV 254 nm is robust).Moderate (Non-linear response).Low (Requires >5 mg sample).
Precision Excellent (<0.1% error).Good (1-2% error).Moderate (Limits of integration).
Throughput Medium (Requires prep time).High (Inject and go).Low (Complex workup).[1]
Salt Compatibility High (Base added during prep).Low (Salts can clog nebulizers).Low (Must free-base first).
Cost Low (Standard HPLC).High (Specialized detector required).High (Deuterated solvents/NMR time).

Decision Matrix: Selecting Your Protocol

The following logic flow guides the selection of the appropriate analytical method based on available equipment and stage of development.

MethodSelection Start Start: 3-Methylpiperidin-4-ol HCl Sample Q1 Is UV-HPLC available? Start->Q1 Q2 Is CAD/ELSD available? Q1->Q2 No Q3 Is high precision (<0.5% impurity) required? Q1->Q3 Yes MethodB Method B: Direct HPLC (CAD/RI) (Quick R&D Check) Q2->MethodB Yes MethodC Method C: NMR w/ Mosher's Acid (Absolute Config Confirmation) Q2->MethodC No MethodA Method A: Benzoylation + UV-HPLC (Gold Standard for QC) Q3->MethodA Yes Q3->MethodB No

Figure 1: Decision matrix for selecting the analytical method based on equipment availability and precision requirements.

Detailed Protocol: Pre-Column Derivatization (The Gold Standard)

This protocol transforms the "invisible" 3-methylpiperidin-4-ol HCl into a UV-active benzamide derivative. This stabilizes the molecule, neutralizes the salt, and allows for high-sensitivity detection on standard polysaccharide columns.

The Chemistry
  • Reaction: Nucleophilic acyl substitution.

  • Target: The secondary amine (N-benzoylation). The secondary alcohol (O-benzoylation) is slower and less likely under controlled conditions, but even if bis-benzoylation occurs, the enantiomers remain separable.

  • Base: Triethylamine (TEA) is used to free-base the HCl salt in situ.

Step-by-Step Methodology

Materials:

  • Analyte: 3-Methylpiperidin-4-ol HCl

  • Reagent: Benzoyl Chloride (BzCl)

  • Base: Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM)

  • Quench: NaHCO3 (sat. aq.)

Procedure:

  • Preparation: Dissolve 10 mg of 3-Methylpiperidin-4-ol HCl in 1.0 mL of DCM in a 4 mL glass vial.

  • Free-Basing: Add 30 µL of TEA (approx. 3 equivalents). Vortex for 30 seconds. The solution may become cloudy as TEA-HCl salts form.

  • Derivatization: Add 10 µL of Benzoyl Chloride (approx. 1.2 equivalents).[2]

    • Critical Control Point: Add BzCl dropwise. The reaction is exothermic.

  • Incubation: Cap and shake at room temperature for 15 minutes.

  • Quench: Add 0.5 mL of saturated NaHCO3 solution to quench excess BzCl and neutralize HCl. Vortex vigorously for 1 minute.

  • Extraction: Allow layers to separate. Remove the bottom organic layer (DCM) using a pipette and transfer to a clean vial.

  • Drying: Pass the DCM layer through a small plug of MgSO4 or evaporate and reconstitute in Mobile Phase (e.g., Hexane/IPA).

HPLC Parameters[3][4][5][6][7][8]
ParameterSetting
Column Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates)
Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Benzamide absorption max)
Temperature 25°C
Injection Vol 5 - 10 µL
Experimental Workflow Diagram

DerivWorkflow Step1 1. Dissolve Sample (DCM) Step2 2. Add Base (TEA) (Free-base HCl) Step1->Step2 Step3 3. Add BzCl (Derivatize) Step2->Step3 N-Benzoylation Step4 4. Quench (NaHCO3) & Extract Step3->Step4 15 min RT Step5 5. Inject HPLC (Chiralpak AD-H) Step4->Step5 Organic Layer

Figure 2: Step-by-step workflow for the benzoylation and analysis of 3-methylpiperidin-4-ol.

Alternative Method: 19F-NMR with Mosher's Acid

If HPLC columns are unavailable, Mosher's acid (MTPA) derivatization is a viable secondary method.

  • Mechanism: React the alcohol/amine with (R)-(-)-MTPA-Cl. This creates diastereomeric amides/esters.[3]

  • Detection: 19F-NMR allows for distinct signals for the (R,R) vs (R,S) diastereomers formed.

  • Pros: Confirms absolute configuration if the chemical shift models are applied correctly.

  • Cons: Requires free-basing the salt first; kinetic resolution can occur if the reaction isn't driven to completion.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
No Peaks Detected Salt not neutralized.Ensure TEA is added before BzCl.
Broad Peaks Residual acid/base.Wash organic layer thoroughly with NaHCO3.
Single Peak (Racemate) Incorrect Column.Switch from AD-H to OD-H or IC. Polysaccharide columns have different selectivities.
Extra Peaks O-benzoylation.This is acceptable if resolution is maintained. If complex, reduce reaction time or equivalents of BzCl.

References

  • Chittabathina, V. R. B., et al. (2014).[4] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[4] Link

  • Phenomenex. (2023). "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols, 2, 2451–2458. Link

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (General reference for chiral amine derivatization).

Sources

Structure-activity relationship (SAR) study of 3-Methylpiperidin-4-ol hydrochloride analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" Scaffold

3-Methylpiperidin-4-ol hydrochloride represents a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD). Unlike the unsubstituted piperidin-4-ol, the introduction of a methyl group at the C3 position is not merely a lipophilic addition; it acts as a conformational lock . This structural modification restricts the flexibility of the piperidine ring, pre-organizing the molecule for receptor binding and minimizing the entropic penalty during the ligand-protein interaction—a phenomenon widely recognized in medicinal chemistry as the "Magic Methyl Effect."

This guide objectively compares the 3-methyl scaffold against its structural analogs, providing experimental protocols for synthesis and criteria for selection in lead optimization.

Part 1: Structural & Stereochemical Landscape

The Conformational Lock Mechanism

The therapeutic utility of 3-methylpiperidin-4-ol stems from its stereochemistry. The piperidine ring exists predominantly in a chair conformation.

  • Unsubstituted Piperidin-4-ol: The hydroxyl group at C4 can flip between axial and equatorial orientations with relatively low energy barriers, leading to a "floppy" molecule.

  • 3-Methyl Substituted: The C3-methyl group introduces a strong energetic preference for the equatorial position to avoid 1,3-diaxial steric clashes. This biases the ring conformation, "locking" the relative orientation of the C4-hydroxyl group (or subsequent pharmacophores attached there).

Key Insight: In the cis-isomer (3-Me equatorial, 4-OH equatorial), the molecule adopts a rigid, extended conformation often preferred in kinase inhibitors (e.g., JAK inhibitors).

Diagram: Conformational Bias Logic

The following decision tree illustrates how the C3-substituent dictates the utility of the scaffold in drug design.

Conformation_Logic Start Piperidin-4-ol Scaffold Unsub Unsubstituted (H) Start->Unsub Baseline Sub3 C3-Substitution Start->Sub3 Optimization Me 3-Methyl (Magic Methyl) Sub3->Me Fluoro 3-Fluoro (Bioisostere) Sub3->Fluoro Effect_Me Conformational Lock (Equatorial Bias) + Lipophilicity Me->Effect_Me Effect_F Electronic Modulation (Lower pKa) + Metabolic Block Fluoro->Effect_F Result_Me High Potency (Entropic Gain) Effect_Me->Result_Me Result_F Improved ADME (Metabolic Stability) Effect_F->Result_F

Figure 1: Decision logic for selecting C3-substituents based on desired pharmacological outcome.

Part 2: Comparative SAR Analysis

The following table contrasts 3-Methylpiperidin-4-ol HCl against its primary alternatives. Data is synthesized from standard medicinal chemistry parameters and fragment library properties.

Table 1: Physicochemical & Functional Comparison
Feature3-Methylpiperidin-4-ol (Target)Piperidin-4-ol (Baseline)3-Fluoropiperidin-4-ol (Alternative)
Structure

C3-Methyl
UnsubstitutedC3-Fluoro
LogP (Lipophilicity) ~0.15 (Optimal for permeability)-0.46 (Too polar)-0.25 (Moderate)
pKa (Basic N) ~10.8 (Slightly increased)~10.6~9.5 (Decreased by -I effect)
Conformational Bias High (Methyl anchors ring)Low (Flexible)Moderate (Gauche effect)
Metabolic Stability High (Blocks C3 oxidation)Low (C3 is a metabolic soft spot)Very High (F blocks metabolism)
Primary Utility Potency optimization (Kd reduction)Initial screening fragmentADME optimization (t1/2 extension)
Expert Insight: When to use which?
  • Select 3-Methyl when your lead compound is potent but lacks cellular permeability (need higher LogP) or when the binding pocket is hydrophobic and requires a rigid ligand to minimize entropy loss.

  • Select 3-Fluoro if the piperidine nitrogen is too basic (causing hERG toxicity or poor bioavailability) and you need to lower the pKa electronically without adding bulk.

Part 3: Experimental Protocols

Synthesis of 3-Methylpiperidin-4-ol Hydrochloride

Objective: Stereoselective reduction of 3-methylpiperidin-4-one to the alcohol. Note: The commercially available hydrochloride salt is often a mixture of cis and trans isomers. For precise SAR, separation is required.[1]

Protocol A: Sodium Borohydride Reduction (Standard)

This method favors the thermodynamic product but yields a diastereomeric mixture.

  • Reagents: 3-Methylpiperidin-4-one HCl (1.0 eq), Sodium Borohydride (NaBH4, 2.0 eq), Methanol (MeOH), NaOH (aq).

  • Free Basing: Dissolve the ketone HCl salt in minimal water and neutralize with 2M NaOH. Extract the free base into Dichloromethane (DCM) and evaporate.

  • Reduction:

    • Dissolve the free base ketone in MeOH (0.5 M concentration).

    • Cool to 0°C in an ice bath.

    • Add NaBH4 portion-wise over 30 minutes (Exothermic!).

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench & Workup:

    • Quench with Acetone or 1M HCl.

    • Concentrate in vacuo.

    • Basify to pH > 12 with NaOH. Extract with DCM (3x).

    • Dry over Na2SO4 and concentrate.

  • Salt Formation: Dissolve the resulting oil in Ethanol/Diethyl Ether. Bubble dry HCl gas or add 4M HCl in Dioxane. The white precipitate is 3-Methylpiperidin-4-ol HCl .

Protocol B: Stereochemical Validation (NMR)

To determine the cis/trans ratio, analyze the H4 proton signal in 1H-NMR (D2O or CDCl3).

  • Trans-isomer (diequatorial): The H4 proton appears as a triplet of triplets (tt) with large coupling constants (~10-11 Hz) due to axial-axial coupling with H3 and H5.

  • Cis-isomer (axial-equatorial): The H4 proton shows smaller coupling constants (narrower multiplet).

Diagram: Synthesis & Validation Workflow

Synthesis_Workflow Ketone 3-Methylpiperidin-4-one (HCl Salt) FreeBase Free Base (NaOH/DCM) Ketone->FreeBase Reduction Reduction (NaBH4 / MeOH, 0°C) FreeBase->Reduction Workup Workup & Extraction Reduction->Workup Salt HCl Salt Formation Workup->Salt Validation NMR Validation (J-coupling analysis) Salt->Validation Cis/Trans Ratio Cis/Trans Ratio Validation->Cis/Trans Ratio

Figure 2: Step-by-step synthesis and validation workflow.

References

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Methods. Angewandte Chemie International Edition, 52(47), 12256–12267. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12284277, 3-Methylpiperidin-4-one.[2] Link[2]

  • Lefebvre, Q., et al. (2023).[3] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry. Link

  • Grygorenko, O. O., et al. (2022). The Conformational Preferences of cis-3-Fluoro-4-methylpiperidine. Chemistry – A European Journal. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Methylpiperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Context & Hazard Mechanics

From the Desk of the Senior Application Scientist:

Handling 3-Methylpiperidin-4-ol hydrochloride (CAS: 106-52-5 for free base analog reference; specific salt handling requires extrapolated caution) requires more than generic laboratory hygiene. As a piperidine derivative stabilized as a hydrochloride salt, this compound presents a dual-threat mechanism that researchers often underestimate:

  • The Piperidine Moiety: Piperidines are organic bases known to be skin and mucous membrane irritants. They possess high lipid solubility, facilitating dermal absorption [1].

  • The Hydrochloride Salt Factor: Upon contact with moisture (mucous membranes, sweat, ocular fluid), the salt hydrolyzes to release free hydrochloric acid (HCl). This creates an immediate, localized pH drop, transforming a simple "irritant" dust into a potential corrosive agent capable of causing serious eye damage (Category 1) and respiratory tract inflammation [2].

This guide moves beyond the SDS to provide a logistical framework for safe, contamination-free manipulation of this building block in drug discovery workflows.

The PPE Matrix: Defense in Depth

Effective protection relies on a "barrier redundancy" strategy. The following matrix defines the required PPE based on the specific physical state of the reagent (solid powder vs. solubilized).

Protection ZoneEquipment StandardOperational Logic (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Critical: Safety glasses are insufficient. Fine hydrochloride dust can bypass side shields. Upon contact with the eye, the salt dissolves and acidifies, potentially causing corneal opacity [3].
Dermal (Hands) Double Nitrile Gloves (min 5 mil outer)Permeation Defense: Piperidine derivatives can permeate thin latex. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary Control: Engineering controls are superior to respirators. If weighing outside a hood is unavoidable, a P100 particulate respirator is mandatory to prevent inhalation of the acidic dust.
Body Lab Coat (Buttoned) + Tyvek Sleeves Dust Management: Static charge often causes salts to "jump" onto forearm fabric. Tyvek sleeves prevent cuff contamination and migration of chemicals to personal clothing.

Operational Workflow: Step-by-Step Protocol

This protocol is designed to minimize hygroscopic degradation (clumping) and dust generation .

Phase A: Pre-Operational Setup
  • Environmental Check: Verify fume hood airflow is active.

  • Static Control: Place an ionizing bar or antistatic gun near the balance. Hydrochloride salts are prone to static buildup, which causes particle scattering.

  • Solvent Prep: Have your solubilizing agent (e.g., Methanol, Water, DMSO) pre-measured and ready.

Phase B: Weighing & Transfer (The Critical Zone)
  • Taring: Place the receiving vessel (tare weight) inside the hood.

  • Transfer: Use a spatula with a curved blade (scoopula style) rather than a flat blade to reduce spill risk during transfer.

  • The "Wet" Transfer Method (Preferred):

    • Instead of weighing the dry powder and then moving it, add the powder to the tared vial.

    • Immediately add the solvent to the vial inside the hood to trap the dust in solution before moving the vial to the benchtop.

  • Seal: Cap the stock container immediately. HCl salts absorb atmospheric moisture rapidly, leading to hydrolysis and degradation of the reagent quality.

Phase C: Decontamination[1]
  • Wipe Down: Do not use dry paper towels, which spread dust. Use a wet wipe (methanol/water) to solubilize and remove any invisible salt residue from the balance area.

  • Glove Removal: Perform "beak method" removal of outer gloves inside the hood before touching door handles or notebooks.

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this compound, emphasizing the containment of the "Solid Phase" risks.

HandlingProtocol Start Start: Stock Container Check Check: Is Powder Clumped? Start->Check Desiccate Action: Desiccate (24h) Check->Desiccate Yes (Hygroscopic Failure) Weighing Process: Weigh in Fume Hood (Static Control Active) Check->Weighing No (Free Flowing) Desiccate->Weighing Solubilize Process: Add Solvent Immediately Weighing->Solubilize Trap Dust Transfer Transport: Sealed Liquid Vial Solubilize->Transfer Cleanup End: Wet Wipe Decon Transfer->Cleanup

Caption: Operational workflow prioritizing dust containment and moisture control to mitigate hydrolysis risks.

Emergency & Disposal Plan

Accidental Release (Spill)
  • Solid Spill: DO NOT dry sweep. This creates an aerosol of acidic dust. Cover with a chemically compatible spill pad or paper towels dampened with water to dissolve the salt, then wipe up.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) on skin, as they may increase the permeation rate of the piperidine moiety [4].

Waste Disposal[2]
  • Segregation: Dispose of as Hazardous Organic Waste .

  • Labeling: Clearly tag waste containers with "Piperidine Derivative" and "Acidic" to warn downstream waste handlers of potential off-gassing or pH incompatibility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12284277, 3-Methylpiperidin-4-one (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperidine Hydrochloride Salts Classification. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylpiperidin-4-ol hydrochloride
Reactant of Route 2
3-Methylpiperidin-4-ol hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.